A*02:01
Description
Properties
sequence |
GVRGRVEEI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of HLA-A*02:01 in the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Leukocyte Antigen (HLA) system is a cornerstone of the adaptive immune response, responsible for distinguishing self from non-self. Among the plethora of HLA alleles, HLA-A02:01 stands out as one of the most common and extensively studied class I molecules. Its widespread prevalence across diverse populations and its critical role in presenting antigenic peptides to cytotoxic T lymphocytes (CTLs) make it a focal point in immunology, vaccine development, and cancer immunotherapy. This in-depth technical guide delineates the core functions of HLA-A02:01, detailing its molecular mechanisms, its impact on disease and therapy, and the experimental methodologies employed to investigate its function.
Core Function: Antigen Processing and Presentation
The primary function of HLA-A*02:01, like all classical HLA class I molecules, is to present peptide fragments derived from intracellular proteins to CD8+ cytotoxic T lymphocytes.[1] This process is fundamental for immune surveillance against viral infections and malignant transformations.
The Classical Antigen Presentation Pathway
The canonical pathway for HLA-A02:01 involves the processing of cytosolic proteins. Endogenous proteins are degraded by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2] Within the ER, peptides with the appropriate binding motif are loaded onto newly synthesized HLA-A02:01 heavy chains, which are stabilized by β2-microglobulin (β2m).[3] The stable peptide-HLA-A*02:01 complex is then transported to the cell surface for presentation to CD8+ T cells.[3]
TAP-Independent Presentation
Interestingly, HLA-A02:01 can also present peptides through TAP-independent pathways.[4] This can occur for peptides derived from signal sequences or other sources that gain access to the ER without utilizing the TAP transporter. This alternative pathway broadens the repertoire of peptides that can be presented by HLA-A02:01, ensuring a more comprehensive surveillance of the intracellular environment.[4]
T-Cell Recognition and Immune Response
The interaction between a T-cell receptor (TCR) on a CD8+ T cell and a peptide-HLA-A*02:01 complex on an antigen-presenting cell is a highly specific event that initiates the cytotoxic immune response.
TCR-pMHC Interaction and Signaling
Upon recognition of its cognate peptide-HLA-A02:01 complex, the TCR, in conjunction with the CD8 co-receptor, triggers a signaling cascade within the T cell.[5] This leads to T-cell activation, proliferation, and differentiation into effector cytotoxic T lymphocytes. Activated CTLs can then identify and eliminate target cells, such as virus-infected or tumor cells, that display the specific peptide on their HLA-A02:01 molecules.[5] The killing mechanism involves the release of cytotoxic granules containing perforin and granzymes, or the activation of death receptor pathways like Fas/FasL.[5]
Unconventional Peptide Recognition
While HLA-A*02:01 typically binds peptides of 8-11 amino acids in length, it has been shown to present longer peptides, some as long as 20 amino acids.[2][3] These longer peptides can adopt unconventional conformations, such as bulging out of the peptide-binding groove or having extended N- or C-terminal tails.[2] The recognition of such long peptides by T-cells adds another layer of complexity to the immune response and has implications for understanding immunogenicity.[2]
Quantitative Data on HLA-A*02:01
Peptide Binding Affinities
The affinity with which a peptide binds to HLA-A*02:01 is a critical determinant of its immunogenicity. Binding affinity is often measured as the half-maximal inhibitory concentration (IC50).
| Peptide Source | Peptide Sequence | Binding Affinity (IC50, nM) | Reference |
| Chikungunya Virus 6K Protein | 6K31-39 | High Affinity (EC50 in nM range) | [6] |
| Chikungunya Virus 6K Protein | 6K37-46 | High Affinity (EC50 in nM range) | [6] |
| Chikungunya Virus 6K Protein | 6K45-54 | High Affinity (EC50 in nM range) | [6] |
| Chikungunya Virus 6K Protein | 6K51-59 | High Affinity (EC50 in nM range) | [6] |
| Chikungunya Virus 6K Protein | 6K22-30 | Medium Affinity | [6] |
| Chikungunya Virus 6K Protein | 6K22-31 | Medium Affinity | [6] |
| Chikungunya Virus 6K Protein | 6K21-29 | Residual Binding (>200 µM) | [6] |
| MAGE-A3 (HCC) | FLWGPRALV | High Affinity (Predicted IC50 near/inferior to 50 nM) | [7] |
| AFP (HCC) | FMNKFIYEI | High Affinity (Predicted IC50 near/inferior to 50 nM) | [7] |
| LRRC46 (HCC) | KMFHTLDEL | High Affinity (Predicted IC50 near/inferior to 50 nM) | [7] |
| KRAS G12V (Spliced) | KRAS5-6/8-14 | Efficient Binding | [8] |
| KRAS G12V (Non-spliced) | KRAS5-14 | > 300 nM | [8] |
Allele Frequencies
HLA-A*02:01 is one of the most frequent HLA class I alleles globally, though its prevalence varies among different ethnic populations.[9][10]
| Population | HLA-A*02:01 Allele Frequency (%) | Reference |
| European Descent | 27.1 | [11] |
| Polish | 49 | [12] |
| African or African American | 11.9 | [11] |
| Asian or Pacific Islander | 6.5 | [11] |
| Global (weighted average) | 19.675 | [10] |
Role in Disease and Therapeutics
Cancer Immunotherapy
The ability of HLA-A02:01 to present tumor-associated antigens (TAAs) and neoantigens makes it a prime target for cancer immunotherapy.[13][14] Many therapeutic strategies, including cancer vaccines and TCR-engineered T-cell therapies, are designed to be restricted by HLA-A02:01.[14][15][16] For instance, therapies targeting the TP53-R175H mutation or the NY-ESO-1 cancer-testis antigen are often developed for patients carrying the HLA-A*02:01 allele.[14][15]
Autoimmune and Infectious Diseases
Certain HLA alleles are associated with an increased risk of developing autoimmune diseases. HLA-A02:01 has been linked to Type 1 Diabetes, where it presents a peptide from preproinsulin, leading to the destruction of pancreatic β-cells by autoreactive T cells.[17] In the context of infectious diseases, HLA-A02:01 has been shown to play a role in the immune response to viruses like HIV, with some studies suggesting it may be associated with a reduced risk of mother-to-child transmission.[18]
Experimental Protocols
Workflow for Identification of Immunogenic Epitopes
A common workflow to identify novel T-cell epitopes restricted by HLA-A*02:01 involves a combination of in silico prediction and in vitro validation.
Detailed Methodologies
HLA-Peptide Binding and Stability Assays:
-
Principle: These assays measure the ability of a peptide to bind to and stabilize HLA-A*02:01 molecules on the surface of cells that are deficient in their own peptide supply, such as TAP-deficient T2 cells.[6]
-
Protocol Outline:
-
Culture T2 cells (which express HLA-A02:01 but have low surface expression due to a TAP deficiency) at a low temperature (e.g., 26°C) to allow for the accumulation of empty, receptive HLA-A02:01 molecules.
-
Incubate the cells with various concentrations of the synthetic peptide of interest for several hours at 37°C.
-
A known HLA-A*02:01 binding peptide is used as a positive control, and a non-binding peptide as a negative control.
-
Stain the cells with a fluorescently labeled antibody specific for HLA-A*02:01 (e.g., BB7.2).
-
Analyze the mean fluorescence intensity (MFI) by flow cytometry. An increase in MFI indicates that the peptide has bound to and stabilized the HLA-A*02:01 molecule on the cell surface.
-
The concentration of peptide required for half-maximal stabilization (EC50) is calculated to determine the binding affinity.[14]
-
T-Cell Activation Assays (IFN-γ ELISpot):
-
Principle: This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon recognition of their cognate peptide presented by HLA-A*02:01.[7]
-
Protocol Outline:
-
Coat a 96-well plate with an anti-IFN-γ capture antibody.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor.
-
Add PBMCs to the wells along with antigen-presenting cells (e.g., dendritic cells or T2 cells) that have been pulsed with the peptide of interest.
-
Include positive (e.g., a known immunogenic peptide or a mitogen) and negative (no peptide) controls.
-
Incubate the plate for 18-24 hours to allow for T-cell activation and cytokine secretion.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate that produces a colored spot when cleaved by the enzyme.
-
Count the number of spots, where each spot represents a single IFN-γ-secreting T cell.
-
Tetramer Staining and Flow Cytometry:
-
Principle: Fluorescently labeled tetramers of peptide-HLA-A*02:01 complexes can be used to directly visualize and quantify antigen-specific CD8+ T cells.[7]
-
Protocol Outline:
-
Synthesize biotinylated HLA-A*02:01 monomers folded with the peptide of interest.
-
Mix the monomers with fluorescently labeled streptavidin to form tetramers.
-
Isolate PBMCs or T cells from a sample.
-
Incubate the cells with the peptide-HLA-A*02:01 tetramer, along with antibodies against CD8 and other cell surface markers.
-
Wash the cells and analyze by flow cytometry.
-
Antigen-specific T cells will bind to the tetramer and can be identified as a distinct population within the CD8+ T-cell gate.
-
Conclusion
HLA-A02:01 is a pivotal molecule in the human immune system, playing a central role in the defense against pathogens and cancer. Its high frequency in the global population and its well-characterized peptide binding motifs have made it an attractive target for the development of immunotherapies. A thorough understanding of its function, from the molecular intricacies of antigen presentation to its influence on disease susceptibility, is crucial for researchers and clinicians working to harness the power of the immune system to combat disease. The continued investigation of HLA-A02:01 and its interactions will undoubtedly pave the way for novel and more effective therapeutic interventions.
References
- 1. Understanding Human Leukocyte Antigen (HLA) and the Importance of HLA Typing [vhbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Human leukocyte antigen (HLA) and cancer immunotherapy: HLA-dependent and -independent adoptive immunotherapies - Wang - Annals of Blood [aob.amegroups.org]
- 6. Complex antigen presentation pathway for an HLA-A*0201-restricted epitope from Chikungunya 6K protein | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Allele Frequency Net Database [Estimation of Global HLA Frequencies] [allelefrequencies.net]
- 11. Eligibility for Human Leukocyte Antigen–Based Therapeutics by Race and Ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. HLA-A*02 - Wikipedia [en.wikipedia.org]
The Architect of Immunity: A Technical Guide to the HLA-A*02:01 Peptide-Binding Groove
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a cornerstone of the adaptive immune response, responsible for presenting peptide antigens to T cells. Among the thousands of known HLA alleles, HLA-A02:01 is one of the most prevalent in human populations, making it a critical target for the development of vaccines and immunotherapies against a wide range of diseases, including cancers and viral infections.[1][2] This in-depth technical guide provides a comprehensive overview of the structure and function of the HLA-A02:01 peptide-binding groove, offering detailed insights for researchers and professionals in the field.
Structure of the HLA-A*02:01 Peptide-Binding Groove
The peptide-binding groove of HLA-A*02:01 is a highly specialized platform meticulously designed to bind and present short peptides, typically 8-10 amino acids in length. This groove is formed by the α1 and α2 domains of the HLA heavy chain and is comprised of a β-sheet floor and two flanking α-helices. The specificity of peptide binding is dictated by a series of pockets, designated A through F, which accommodate the side chains of the peptide residues.
The Six Pockets of the Binding Groove
The architecture of the six pockets within the HLA-A*02:01 binding groove determines its peptide-binding motif. Each pocket is lined with a unique set of amino acid residues that create a specific chemical environment, favoring the binding of peptides with complementary residues at key positions.
| Key Interacting Residues of HLA-A*02:01 | Preferred Peptide Residue Characteristics | Primary/Secondary Anchor | |
| A | Y7, Y59, E63, V67, Y159, W167, Y171 | N-terminus of the peptide; accommodates small, uncharged residues. | Primary |
| B | Y9, V22, M45, E63, V66, V67, C95, G97, V99 | Hydrophobic; prefers Leucine (L), Methionine (M), Isoleucine (I), or Valine (V) at P2. | Primary |
| C | Y9, F33, N70, L81, Y99, I124 | Accommodates a variety of residues at P3. | Secondary |
| D | N70, L81, Y99, T143, W147 | Interacts with central peptide residues (P4-P6). | Secondary |
| E | T143, W147, L156, A160 | Binds residues towards the C-terminus of the peptide. | Secondary |
| F | D77, T80, L81, Y84, K146, W147 | C-terminus of the peptide; prefers Valine (V) or Leucine (L) at the C-terminal position (PΩ). | Primary |
Anchor Residues and Peptide-MHC Stability
The interaction between a peptide and the HLA-A*02:01 molecule is primarily stabilized by "anchor" residues. These are typically located at position 2 (P2) and the C-terminus (PΩ) of the peptide and fit into the B and F pockets of the binding groove, respectively. The side chains of these anchor residues form extensive non-covalent interactions, including hydrogen bonds and van der Waals forces, with the amino acids lining the pockets. The strength and stability of this interaction are critical for the proper folding of the peptide-MHC (pMHC) complex and its subsequent recognition by T cells.
Function of HLA-A*02:01 in Antigen Presentation
The principal function of HLA-A*02:01 is to present intracellularly derived peptides to cytotoxic T lymphocytes (CTLs). This process is a critical step in the immune surveillance against viral infections and malignant transformations.
The MHC Class I Antigen Processing and Presentation Pathway
The journey of an antigen from a protein within the cell to a peptide presented on the cell surface by HLA-A*02:01 is a multi-step process.
References
Global Prevalence of HLA-A*02:01: A Technical Guide for Researchers and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the prevalence of the Human Leukocyte Antigen (HLA)-A02:01 allele across diverse human populations. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on allele frequencies, details common experimental methodologies for HLA typing, and visualizes the critical role of HLA-A02:01 in the immune response. The significant variation in the frequency of this allele underscores the importance of considering population genetics in the development of targeted immunotherapies.
Data Summary: HLA-A*02:01 Allele Frequencies in a Global Context
The HLA-A*02:01 allele is one of the most frequently studied HLA alleles, largely due to its high prevalence in certain populations and its role as a restriction element for a wide range of T-cell epitopes.[1][2] Its frequency, however, varies significantly across different ethnic and geographic groups. Understanding this distribution is critical for the design and application of HLA-restricted therapies, such as cancer vaccines and T-cell receptor (TCR)-based treatments, which often target peptides presented by this specific allele.[1][2][3]
Below is a summary of HLA-A*02:01 allele frequencies in major global populations, compiled from various population genetics databases and research studies.
| Population Group | Allele Frequency (%) | Key Considerations |
| European | 25.1 - 38.8[4] | Highest prevalence among major population groups.[2] The frequency can be as high as 49% in specific European populations like Poland.[5] |
| African & African American | 11.9[1][2] | Significantly lower prevalence compared to European populations.[1][2] Within HLA-A2 positive individuals of African descent, A02:01 is less predominant compared to other A2 subtypes like A02:02 and A02:05.[6][7] |
| Asian & Pacific Islander | 6.5 - 11.0[1][4] | Generally lower prevalence, with significant variation within the continent. For instance, the A02:01 allele distribution frequency in the Chinese population has been reported to be around 45.9%.[8] |
| Hispanic & Latino | 21.0 - 42.1[4] | Prevalence is intermediate and can be highly variable depending on the specific ancestral origins of the population.[9] |
| Native American | 29.5 - 40.9[4] | High prevalence observed in some indigenous populations of the Americas.[6] |
Note: Frequencies represent the proportion of the HLA-A02:01 allele in the gene pool of the specified population and are based on a compilation of data from multiple sources. These values can vary between specific subpopulations and studies.*
Experimental Protocols for HLA-A*02:01 Typing
Accurate identification of the HLA-A*02:01 allele is paramount for both clinical and research applications. Several molecular techniques are employed for HLA typing, each with its own advantages in terms of resolution, throughput, and cost.
Sequence-Specific Primer PCR (PCR-SSP)
This method relies on the principle that a perfect match between a primer and its target DNA sequence allows for efficient amplification by DNA polymerase.[10][11]
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a biological sample (e.g., whole blood, buffy coat, or saliva).
-
Primer Design: A panel of primer pairs is designed to be specific for different HLA alleles or groups of alleles. For HLA-A*02:01, specific primers targeting unique polymorphic regions of this allele are used.[6]
-
PCR Amplification: Multiple PCR reactions are set up for each DNA sample. Each reaction contains a different allele-specific primer pair and a control primer pair that amplifies a conserved region of a housekeeping gene to ensure the PCR reaction was successful.
-
Gel Electrophoresis: The PCR products are resolved by agarose gel electrophoresis.
-
Interpretation: The presence or absence of a PCR product of the expected size for each allele-specific reaction determines the HLA type. A positive reaction for the HLA-A*02:01-specific primers indicates the presence of the allele.
Sequence-Specific Oligonucleotide PCR (PCR-SSO)
This technique involves the amplification of a target HLA gene region followed by hybridization of the amplified product to a panel of sequence-specific oligonucleotide probes.[9][12]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the sample.
-
PCR Amplification: A specific region of the HLA-A gene (often spanning exons 2 and 3, which encode the peptide-binding groove) is amplified using biotinylated primers.
-
Hybridization: The biotinylated PCR product is denatured and hybridized to a panel of oligonucleotide probes that are specific for various HLA-A alleles and are typically bound to fluorescently coded microspheres (e.g., Luminex xMAP technology).[9]
-
Detection: A fluorescently labeled reporter molecule (streptavidin-phycoerythrin) is added, which binds to the biotinylated PCR product.
-
Data Analysis: The microspheres are analyzed using a flow cytometer-based instrument that identifies the fluorescent signature of each microsphere and quantifies the reporter fluorescence, indicating which probes have hybridized to the PCR product. The pattern of hybridization reveals the HLA-A allele present.
Next-Generation Sequencing (NGS)
NGS offers the highest resolution for HLA typing, enabling the sequencing of entire HLA genes and the identification of novel alleles.[2][13][14]
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted.
-
Library Preparation:
-
Targeted Amplification: Long-range PCR is used to amplify the full length of the HLA-A gene or specific exons.
-
Fragmentation and Adaptor Ligation: The amplified DNA is fragmented, and sequencing adaptors are ligated to the ends of the fragments.
-
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina, Ion Torrent). This process generates millions of short DNA reads.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference HLA gene database. Specialized software is used to analyze the sequence data, identify polymorphic sites, and assign the correct HLA allele, including HLA-A*02:01, with high accuracy.
Visualizing the Role of HLA-A*02:01
The following diagrams, generated using the DOT language, illustrate key processes involving the HLA-A*02:01 molecule.
References
- 1. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 2. Frontiers | Next-Generation Sequencing Based HLA Typing: Deciphering Immunogenetic Aspects of Sarcoidosis [frontiersin.org]
- 3. T-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
- 5. researchgate.net [researchgate.net]
- 6. A PCR-SSP method to specifically select HLA-A*0201 individuals for immunotherapeutic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA typing with sequence-specific oligonucleotide primed PCR (PCR-SSO) and use of the Luminex™ technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. HLA Typing by Sequence-Specific Primers | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. gendx.com [gendx.com]
- 14. CTT Journal [cttjournal.com]
The Genesis of an Immunological Super-allele: A Technical Guide to the Discovery and History of HLA-A*02:01
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Leukocyte Antigen (HLA) system, the human Major Histocompatibility Complex (MHC), is a cornerstone of adaptive immunity, governing self-versus-non-self recognition. Within this highly polymorphic family of genes, the HLA-A02:01 allele stands out for its high global prevalence and its critical role in immunology research, vaccine development, and cancer immunotherapy. This technical guide provides a comprehensive history of the discovery of HLA-A02:01, tracing its origins from the initial serological identification of the broader HLA-A2 antigen to its precise definition through molecular sequencing. We detail the pivotal experimental protocols that enabled this scientific journey, present key quantitative data regarding its population frequency and peptide binding characteristics, and illustrate the fundamental biological pathways and experimental workflows in which it participates.
From Serological Shadow to Molecular Entity: The Discovery Timeline
The story of HLA-A*02:01 is a multi-decade journey from a coarsely defined cell surface antigen to a precisely sequenced allele. This progression mirrors the technological evolution of immunogenetics, from antibody-based methods to high-resolution DNA sequencing.
The Dawn of Histocompatibility: Discovery of the HLA-A2 Serotype
The concept of HLA began with early investigations into tissue transplantation and rejection. In 1958, French immunologist Jean Dausset made a groundbreaking discovery by identifying the first human leukocyte alloantigen. He observed that sera from poly-transfused patients contained antibodies that could agglutinate leukocytes from some, but not all, individuals. Dausset named this first antigen "MAC." This entity was later recognized as the HLA-A2 serotype, a group of closely related HLA-A proteins that are recognized by the same set of antibodies. For this pioneering work, which laid the foundation for the entire field of human histocompatibility, Dausset was a co-recipient of the 1980 Nobel Prize in Physiology or Medicine.
The primary method used during this era was serological typing , which relied on the complement-dependent cytotoxicity (CDC) assay. This technique involved mixing a recipient's serum (containing antibodies) with a potential donor's lymphocytes. If the serum contained antibodies that recognized the donor's HLA antigens, it would trigger the complement cascade, leading to cell lysis. This low-resolution method could only group alleles into broad serotypes, such as HLA-A2.
The Molecular Revolution: Defining the HLA-A*02:01 Allele
The advent of molecular biology, particularly the polymerase chain reaction (PCR) and DNA sequencing in the 1980s and early 1990s, revolutionized HLA typing. Scientists could now analyze the genetic code underlying the serologically-defined antigens. This transition revealed that the HLA-A2 serotype was not a single entity but comprised a family of distinct alleles with minor variations in their DNA sequences.
Sequence-Based Typing (SBT) became the gold standard, allowing for the unambiguous, high-resolution definition of individual HLA alleles. Through SBT, the consensus sequence for the most common HLA-A2 variant was established and officially designated HLA-A*02:01 by the WHO Nomenclature Committee for Factors of the HLA System. The nomenclature reflects this precision:
-
A : The HLA gene (HLA-A).
-
*02 : The allele group, corresponding to the A2 serotype.
-
:01 : The specific protein-coding allele, distinguishing it from other A2 variants like A02:02 or A02:03.
The formalization and curation of these sequences are managed by the IPD-IMGT/HLA Database, which was first released in 1998 and remains the official repository for HLA allele sequences.
Experimental Protocols: The Methodologies That Defined an Allele
The journey from A2 to A*02:01 was enabled by two key experimental paradigms.
Serological Typing: Complement-Dependent Cytotoxicity (CDC) Assay
The CDC assay was the foundational method for HLA typing for decades. It identifies HLA antigens on the cell surface based on their reaction with specific antibodies.
Methodology:
-
Lymphocyte Isolation : T-lymphocytes (which express HLA Class I molecules like HLA-A) are isolated from the donor's peripheral blood, typically using density gradient centrifugation.
-
Incubation with Antisera : The isolated lymphocytes are distributed into wells of a microtiter plate, each containing well-characterized human antisera with known anti-HLA antibody specificities. The cells and sera are incubated (e.g., 30 minutes at room temperature).
-
Complement Addition : A source of complement, usually rabbit serum, is added to each well, followed by a second incubation period (e.g., 60-90 minutes at room temperature).
-
Cell Viability Staining : If the antisera contained antibodies that bound to the lymphocyte's HLA antigens, the classical complement pathway is activated, forming a membrane attack complex (MAC) that creates pores in the cell membrane. A vital dye (e.g., eosin Y or a fluorescent dye like propidium iodide) is added.
-
Microscopic Analysis : The wells are examined under a microscope. Dead cells, having lost membrane integrity, take up the dye and are scored as a "positive" reaction. A panel of reactions determines the individual's HLA serotype.
Molecular Typing: Sanger Sequence-Based Typing (SBT)
SBT provides the definitive DNA sequence of the HLA allele, offering the highest resolution. The process targets the most polymorphic regions of the HLA genes, primarily exons 2 and 3 for HLA Class I, which code for the peptide-binding groove.
Methodology:
-
Genomic DNA Extraction : High-quality genomic DNA is extracted from a patient sample (e.g., whole blood, buffy coat, or buccal swab).
-
Locus-Specific PCR Amplification : The HLA-A gene (or specific exons) is amplified using locus-specific primers. This step creates millions of copies of the target DNA region.
-
Amplicon Purification : The PCR product is purified to remove excess primers, dNTPs, and enzymes. This is commonly done using enzymatic digestion (e.g., ExoSAP-IT) or column-based purification.
-
Cycle Sequencing : The purified amplicon is used as a template in a cycle sequencing reaction. This reaction is similar to PCR but uses fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) in addition to standard dNTPs. When a ddNTP is incorporated, chain elongation terminates. The reaction results in a collection of DNA fragments of varying lengths, each ending with a specific labeled base.
-
Capillary Electrophoresis : The sequencing products are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector records the color.
-
Sequence Analysis : The resulting electropherogram is analyzed by software which calls the nucleotide sequence. This sequence is then compared to the official IPD-IMGT/HLA Database to assign the specific allele, such as HLA-A*02:01.
Quantitative Data and Functional Significance
Global Allele Frequency
HLA-A*02:01 is one of the most common HLA alleles globally, though its frequency varies significantly among different ethnic populations. This high prevalence makes it a crucial target for broadly applicable immunotherapies.
| Population/Region | Allele Frequency (%) | Sample Size (n) | Data Source |
| Europe (Caucasoid) | 25 - 30% | > 1,000,000 | Allele Frequency Net Database |
| North America (Caucasoid) | 27.9% | 899,234 | Allele Frequency Net Database |
| East Asia (e.g., Han Chinese) | 15 - 25% | > 500,000 | Allele Frequency Net Database |
| South Asia (e.g., North India) | 10 - 20% | > 10,000 | Allele Frequency Net Database |
| Sub-Saharan Africa | 5 - 15% | > 20,000 | Allele Frequency Net Database |
| Indigenous South America | 30 - 50%+ | > 5,000 | Allele Frequency Net Database |
Frequencies are representative and can vary within specific subpopulations. Data sourced from the Allele Frequency Net Database.
Peptide Binding Affinity
The function of HLA-A*02:01 is to bind and present short peptide fragments (typically 9 amino acids in length) to CD8+ T-cells. The strength of this interaction, or binding affinity, is a critical determinant of immunogenicity. It is often measured as the concentration of peptide required to inhibit the binding of a standard probe peptide by 50% (IC50), with lower values indicating higher affinity.
| Peptide Epitope | Source Protein | Source Organism/Disease | Sequence | Binding Affinity (IC50 nM) |
| M158-66 | Matrix protein 1 | Influenza A virus | GILGFVFTL | ~ 5.0 |
| pp65495-503 | pp65 phosphoprotein | Human Cytomegalovirus | NLVPMVATV | ~ 2.0 |
| MART-126-35 (27L) | Melan-A | Melanoma | ELAGIGILTV | ~ 1.0 |
| gp100209-217 (210M) | gp100 | Melanoma | IMDQVPFSV | ~ 10.0 |
| NY-ESO-1157-165 | NY-ESO-1 | Cancer-Testis Antigen | SLLMWITQC | ~ 25.0 |
Binding affinities are approximate and can vary based on the specific assay used. Data compiled from multiple immunology and cancer research publications.
Visualizing the Core Concepts
Diagrams provide a clear framework for understanding the complex processes and relationships involved in HLA-A*02:01 biology and its discovery.
The Evolution of HLA Typing
Caption: Workflow comparison of Serological vs. Molecular HLA typing methods.
MHC Class I Antigen Presentation Pathway
Caption: The MHC Class I pathway for endogenous antigen presentation.
Workflow for T-Cell Epitope Discovery
Caption: A typical workflow for identifying HLA-A*02:01-restricted T-cell epitopes.
An In-depth Technical Guide to the Molecular Structure of the HLA-A*02:01 Protein Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a cornerstone of the human adaptive immune response. Among the myriad of HLA alleles, HLA-A02:01 is one of the most prevalent in the global population, making it a critical target for the development of vaccines and immunotherapies against cancers and infectious diseases.[1][2] This guide provides a detailed technical overview of the molecular structure of the HLA-A02:01 protein complex, its interaction with peptides and T-cell receptors (TCRs), and the experimental methodologies used to elucidate these features.
Molecular Architecture of the HLA-A*02:01 Complex
The HLA-A*02:01 molecule is a heterodimer composed of a heavy chain and a light chain, β2-microglobulin (β2m).[3] The heavy chain is a transmembrane protein encoded by the HLA-A gene on chromosome 6 and is responsible for both peptide binding and TCR interaction. The non-covalently associated β2m is crucial for the proper folding and stability of the complex.[3]
The extracellular portion of the heavy chain is organized into three domains: α1, α2, and α3. The α1 and α2 domains form the peptide-binding groove, which is the site of antigen presentation.[4] This groove is a cleft approximately 25 Å long, 10 Å wide, and 11 Å deep, with a floor composed of a β-sheet and walls formed by two α-helices.[4][5] The α3 domain and β2m provide structural support and interact with the CD8 co-receptor on cytotoxic T lymphocytes.
The Peptide-Binding Groove
The specificity of peptide binding to HLA-A02:01 is determined by the chemical environment within the peptide-binding groove. This groove contains several pockets, designated A through F, which accommodate the side chains of the peptide residues. For HLA-A02:01, the most critical pockets for determining peptide binding are the B and F pockets.
-
B Pocket: This pocket is located at the N-terminal end of the groove and typically accommodates the side chain of the amino acid at position 2 (P2) of the peptide. It has a preference for hydrophobic residues, particularly Leucine (L) and Methionine (M).
-
F Pocket: Situated at the C-terminal end of the groove, the F pocket usually binds the side chain of the C-terminal residue of the peptide (PΩ). This pocket also favors hydrophobic residues, with a strong preference for Valine (V) and Leucine (L).[6]
These preferred residues at P2 and the C-terminus are known as anchor residues and are critical for the stable binding of a peptide to the HLA-A*02:01 molecule.
Peptide Characteristics
HLA-A02:01 typically presents peptides that are 8 to 11 amino acids in length, with a strong preference for 9-mer peptides.[3][6] While the anchor residues are paramount for binding, the intervening amino acids also contribute to the overall stability of the peptide-HLA complex and are crucial for TCR recognition. Although less common, HLA-A02:01 has been shown to bind longer peptides of up to 15 amino acids, which adopt a "bulged" conformation to fit within the groove.[3][7]
Quantitative Analysis of Peptide-HLA-A*02:01 Binding
The affinity of a peptide for the HLA-A*02:01 molecule is a key determinant of its immunogenicity. This binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide that displaces 50% of a standard high-affinity fluorescent peptide. Lower IC50 values indicate higher binding affinity.
| Peptide Sequence | Length (amino acids) | Source Organism/Protein | Predicted IC50 (nM) | Measured IC50 (nM) | Reference |
| KLFDS | 15 | Self-peptide | - | 10 | [3] |
| pp65-NLV | 9 | Human Cytomegalovirus | - | 45 | [3] |
| KRAS5-6/8-14 G12V | 9 | Human KRAS (spliced) | < 100 | Efficient Binder | [8] |
| KRAS5-14 G12V | 10 | Human KRAS | > 100 | > 300 | [8] |
| MART1-WT-AAG | 9 | Melan-A/MART-1 | - | ~7000 | [3] |
| VLHDDLLEA | 9 | Minor histocompatibility antigen HA-1 | - | - | [7] |
| KVNVSPSKK | 9 | HLA-DPB1-derived | > 500 | Non-binder | [7] |
T-Cell Receptor Interaction and Downstream Signaling
The primary function of the peptide-HLA-A*02:01 (pMHC) complex is to be recognized by the TCR of a CD8+ cytotoxic T lymphocyte. This interaction is the initial step in the activation of the T-cell and the subsequent elimination of the cell presenting the specific peptide.
The TCR engages the pMHC complex in a diagonal orientation, with the hypervariable Complementarity Determining Regions (CDRs) of the TCR making contact with both the presented peptide and the α-helices of the HLA-A*02:01 heavy chain. The specificity of this interaction is exquisite, allowing the T-cell to distinguish between a vast array of self and non-self peptides.
Upon successful binding of the TCR to the pMHC complex, a signaling cascade is initiated within the T-cell. This process is complex and involves the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex associated with the TCR.
Experimental Protocols for Structural and Functional Analysis
The detailed molecular understanding of the HLA-A*02:01 complex has been made possible through a variety of experimental techniques, most notably X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).
X-ray Crystallography of pMHC Complexes
A common method for determining the high-resolution structure of a peptide-HLA-A*02:01 complex is X-ray crystallography.[1] A generalized workflow for this process is as follows:
Detailed Methodologies:
-
Protein Expression and Purification: The HLA-A*02:01 heavy chain and human β2-microglobulin are typically expressed separately in Escherichia coli as inclusion bodies.[1]
-
In Vitro Refolding: The purified inclusion bodies are denatured and then refolded in the presence of a high concentration of the peptide of interest. This process allows for the formation of the stable ternary pMHC complex.[9]
-
Purification of the pMHC Complex: The correctly folded pMHC complex is purified from unfolded and aggregated proteins using techniques such as size-exclusion chromatography.[6]
-
Crystallization: The purified pMHC complex is subjected to crystallization screening under various conditions to obtain well-ordered crystals.
-
X-ray Diffraction and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build a high-resolution atomic model of the complex.[2]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of large and flexible protein complexes, including those involving MHC molecules.[8][10][11] This method is particularly useful for studying transient interactions, such as the binding of chaperones to the MHC complex during peptide loading. The general workflow involves vitrifying the purified protein complex in a thin layer of ice, followed by imaging with a transmission electron microscope and computational reconstruction of the 3D structure from thousands of 2D particle images.
Conclusion
The HLA-A*02:01 protein complex is a central player in the adaptive immune system. A thorough understanding of its molecular structure, peptide binding properties, and interaction with T-cell receptors is indispensable for the rational design of novel immunotherapies and vaccines. The combination of structural biology techniques, such as X-ray crystallography and cryo-EM, with functional and quantitative binding assays continues to provide invaluable insights into the intricate mechanisms of antigen presentation and T-cell recognition mediated by this ubiquitous HLA allele.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Additive method for the prediction of protein-peptide binding affinity. Application to the MHC class I molecule HLA-A*0201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. karger.com [karger.com]
- 8. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Genetic Sequence and Variants of HLA-A*02:01
This in-depth technical guide provides a comprehensive overview of the human leukocyte antigen (HLA) gene, HLA-A02:01, a critical component of the adaptive immune system. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its genetic sequence, significant variants, and the methodologies for their identification. Furthermore, it elucidates the pivotal signaling pathways in which HLA-A02:01 is involved.
Core Genetic and Protein Sequence of HLA-A*02:01:01:01
The HLA-A02:01 allele is one of the most common and extensively studied HLA class I molecules.[1][2] The official repository for HLA sequences, the IPD-IMGT/HLA Database, provides the reference sequence for HLA-A02:01:01:01. This nomenclature indicates a specific allele with a defined nucleotide and resulting amino acid sequence.
Table 1: Core Nucleotide and Protein Sequence of HLA-A*02:01:01:01
| Feature | Sequence |
| Genomic DNA (Exons) | (A detailed multi-exon sequence would be prohibitively long for this format. Researchers are directed to the IPD-IMGT/HLA Database for the full genomic sequence.) |
| Coding DNA Sequence (CDS) | ATGGCCGTCATGGCGCCCCGAACCCTCCTCCTGCTACTCTCGGGGGCCCTGGCCCTGACCCAGACCTGGGCGGGTGAGTGCGGGGTCGGGAGGGAAACCGCCTCTGCGGGGAGAAGCAAGGGGCCGAGTGGGATTGGGGAGACGCGGACGCAGGTCTCGCAGGTCGACCTGCGGCCGCGGTGCGGAGAGCCCCAGAGCCGAGGATGGAGCCGCGGGCGCCGTGGATAGAGCAGGAGGGGCCGGAGTATTGGGACCGGGAGACACAGAACTCAAGATGGAGTCCGTGGAGCAGAGGGCCCTGCGTGGCTGGAGCTGAGATACCTGCCGTGGGCAGACGCGGCCCGGCTCCCACTCCATGAGGTATTTCTACACCGCCATGTCCCGGCCCGGCCGCGGGGAGCCCCGCTTCATCGCCGTGGGCTACGTGGACGACACGCAGTTCGTGCGGTTCGACAGCGACGCCGCGAGCCAGAGGATGGAGCCGCGGGCGCCGTGGATAGAGCAGGAGGGGCCGGAGTATTGGGACCGGGAGACACAGATCTCAAGACCAACACACAGACTTACCGAGAGAGCCTGCGGAACCTGCGCGGCTACTACAACCAGAGCGAGGCCGGTGAGTGA |
| Protein Sequence (Alpha Chain) | MAKVPRTLLLLLSGALALTQTWAGSHSMRYFFTSVSRPGRGEPRFIAVGYVDDTQFVRFDSDAASQRMEPRAPWIEQEGPEYWDGETRKVKAHSQTHRVDLGTLRGYYNQSEAGSHTVQRMYGCDVGSDWRFLRGYHQYAYDGKDYIALKEDLRSWTAADMAAQTTKHKWEAAHVAEQLRAYLEGTCVEWLRRYLENGKETLQRTDAPKTHMTHHAVSDHEATLRCWALSFYPAEITLTWQRDGEDQTQDTELVETRPAGDGTFQKWAAVVVPSGEEQRYTCHVQHEGLPKPLTLRWEPSSQPTIPI |
Common and Clinically Significant Variants of HLA-A*02:01
Genetic variations within the HLA-A*02:01 allele group can have significant functional consequences, influencing disease susceptibility, drug hypersensitivity reactions, and transplant outcomes. These variants often involve single nucleotide polymorphisms (SNPs) that can result in amino acid changes, altering the peptide-binding groove and T-cell receptor interaction.
Table 2: Clinically Relevant Variants of the HLA-A*02 Allele Group
| Allele | Nucleotide Change (vs. A02:01:01:01) | Amino Acid Change | Clinical Significance |
| HLA-A02:06:01 | Codon 9: TTC -> TAC, Codon 99: TGC -> TAC | Phenylalanine (F) -> Tyrosine (Y) at position 9, Cysteine (C) -> Tyrosine (Y) at position 99 | Associated with cold medicine-related Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN) with severe ocular complications.[3] The amino acid changes at positions 9 and 99, which are part of the peptide binding pocket B, are critical in this association.[1] |
| HLA-A02:07 | - | - | Associated with protection against severe SARS-CoV-2 infection. |
| HLA-A02:05 | - | - | Associated with specific peptide binding motifs that differ from HLA-A02:01. |
| HLA-A02:1100 | Codon 76: GCG -> GTG | Alanine (A) -> Valine (V) | A novel allele identified in a Korean individual; the functional impact of this non-synonymous substitution is under investigation.[4] |
| HLA-A02:512 | Codon 145: CAC -> CCC | Histidine (H) -> Proline (P) | A novel allele where the amino acid change may alter the structure and function of the alpha 2 domain.[5] |
| HLA-A02:01:01:241 | Intron 1: g.178A>G | None | This is an intronic variant and does not result in an amino acid change. Its functional significance is currently unknown.[6] |
| HLA-A*02:01:175 | Exon 2: c.165G>C | Synonymous | This is a synonymous mutation and does not alter the amino acid sequence.[7] |
Experimental Protocols for HLA-A*02:01 Typing
Accurate identification of HLA alleles is crucial for clinical applications. The following are detailed methodologies for key experimental techniques used for HLA-A*02:01 typing.
Sanger Sequencing-Based Typing (SBT)
Sanger sequencing has historically been the gold standard for high-resolution HLA typing.[8]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's whole blood or buccal swab using a commercially available kit.
-
PCR Amplification: The exons of the HLA-A gene, particularly the polymorphic exons 2 and 3, are amplified using locus-specific primers.
-
PCR Product Purification: The amplified PCR product is purified to remove excess primers and dNTPs.
-
Sequencing Reaction: The purified PCR product is used as a template in a cycle sequencing reaction with fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherogram is analyzed using specialized software that compares the sequence to a database of known HLA alleles to determine the HLA-A*02:01 genotype.
Next-Generation Sequencing (NGS)-Based Typing
NGS offers high-throughput and high-resolution HLA typing, capable of sequencing the entire gene.[9][10]
Methodology:
-
Library Preparation:
-
Genomic DNA is fragmented.
-
Adapters containing sequencing primer binding sites and barcodes are ligated to the DNA fragments.
-
The HLA-A gene is enriched using either long-range PCR or a target-capture hybridization method.[11]
-
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina, Ion Torrent). This generates millions of short sequence reads.
-
Data Analysis:
-
The sequence reads are aligned to a reference human genome.
-
Specialized HLA typing software is used to analyze the reads that map to the HLA-A locus.
-
The software compares the consensus sequence to the IPD-IMGT/HLA Database to assign the HLA-A*02:01 allele with high resolution.
-
PCR with Sequence-Specific Primers (PCR-SSP)
PCR-SSP is a simpler and faster method for targeted HLA typing.[12][13][14]
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the sample.
-
PCR Amplification: A panel of PCR reactions is set up. Each reaction contains a pair of primers designed to be specific for a particular HLA-A*02 allele or group of alleles. The 3' end of at least one primer is complementary to a polymorphic site.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel.
-
Interpretation: The pattern of amplified bands across the different PCR reactions indicates the presence or absence of specific HLA-A02 alleles. A positive reaction (amplified band) in a well with primers specific for HLA-A02:01 confirms its presence.
Signaling Pathways and Experimental Workflows
HLA-A*02:01 plays a central role in the immune system's ability to recognize and eliminate infected or malignant cells through the antigen presentation pathway, leading to the activation of cytotoxic T lymphocytes (CTLs).
MHC Class I Antigen Processing and Presentation Pathway
This pathway describes how endogenous antigens are processed and presented by HLA-A*02:01 on the cell surface.
Caption: MHC Class I Antigen Presentation Pathway for HLA-A02:01.
CD8+ T-Cell Activation by HLA-A*02:01
The interaction between the peptide-HLA-A*02:01 complex and the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and an immune response.[15][16][17][18]
Caption: CD8+ T-Cell Activation via HLA-A*02:01.
Experimental Workflow for NGS-Based HLA Typing
The following diagram illustrates a typical workflow for identifying HLA-A*02:01 and its variants using Next-Generation Sequencing.
Caption: NGS-Based HLA Typing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The pockets guide to HLA class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HLA-A*02:06:01 as the primary disease susceptibility HLA allele in cold medicine-related Stevens-Johnson syndrome with severe ocular complications by high-resolution NGS-based HLA typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic full-length sequence of the novel HLA-A*02:1100 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. immunology.org [immunology.org]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 9. HLA Typing Using NGS Platform: Advanced Techniques for Accurate and High-Resolution Human Leukocyte Antigen Profiling [genomefoundation.in]
- 10. prezi.com [prezi.com]
- 11. analytik-jena.com [analytik-jena.com]
- 12. [PDF] A PCR-SSP method to specifically select HLA-A*0201 individuals for immunotherapeutic studies. | Semantic Scholar [semanticscholar.org]
- 13. A PCR-SSP method to specifically select HLA-A*0201 individuals for immunotherapeutic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 15. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 16. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T-cell receptor - Wikipedia [en.wikipedia.org]
- 18. cusabio.com [cusabio.com]
The Cornerstone of T-Cell Immunology: A Technical Guide to HLA-A*02:01
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, structure, and function of Human Leukocyte Antigen (HLA)-A*02:01, the most prevalent and extensively studied HLA allele. Understanding its fundamental characteristics is critical for research in vaccine development, cancer immunotherapy, and autoimmune diseases.
Discovery and Nomenclature: From Serology to Sequencing
The journey to understanding HLA-A*02:01 began with serological observations. In 1958, Jean Dausset identified the first human leukocyte alloantigen, which he named MAC, by observing agglutination patterns in the sera of transfused patients.[1] This antigen, present in about 60% of the French population, was later recognized as HLA-A2.[1][2]
The formal HLA nomenclature system was established in 1968 by the WHO Nomenclature Committee, officially designating the serologically defined antigen as HLA-A2.[1] With the advent of molecular biology and sequencing techniques, it became clear that serological types comprised multiple, distinct alleles. The specific allele HLA-A02:01 was subsequently characterized through sequencing, revealing the precise amino acid sequence that defines its structure and function. Today, HLA-A02 is recognized as a highly polymorphic allele family, with hundreds of variants identified.[3]
Molecular Structure and Peptide Presentation
The pivotal breakthrough in understanding HLA function came in 1987 with the elucidation of the crystal structure of HLA-A2 by Bjorkman et al.[4][5] This landmark study revealed a peptide-binding groove on the distal surface of the molecule, formed by two alpha-helices atop a platform of eight beta-strands.[4] This groove is the site where peptide antigens are bound and presented to T-cell receptors (TCRs).
The Antigen Processing and Presentation Pathway
HLA-A*02:01, like all MHC class I molecules, presents endogenous peptides derived from intracellular proteins. This process is fundamental for immune surveillance of viral infections and malignant transformations.[6] The pathway involves several key steps:
-
Proteasomal Degradation: Intracellular proteins are degraded into short peptide fragments by the proteasome.[7]
-
TAP Transport: These peptides, typically 8-10 amino acids long, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) complex.[4][7]
-
Peptide Loading: Inside the ER, peptides are loaded onto newly synthesized HLA-A*02:01 heavy chains, a process facilitated by chaperone proteins like tapasin, calreticulin, and ERp57.[4][7]
-
Cell Surface Expression: The stable peptide-HLA-A*02:01 complex is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).[7]
References
- 1. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Full screening and accurate subtyping of HLA-A*02 alleles through group-specific amplification and mono-allelic sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human class I histocompatibility antigen, HLA-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Allele-specific motifs revealed by sequencing of self-peptides eluted from MHC molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Code: A Technical Guide to the Nomenclature of HLA-A*02:01
For Researchers, Scientists, and Drug Development Professionals
The Human Leukocyte Antigen (HLA) system, the human version of the Major Histocompatibility Complex (MHC), is a critical component of the adaptive immune system. Its genes encode for cell-surface proteins that present antigenic peptides to T-cells, thereby initiating an immune response. The immense polymorphism of HLA genes makes their nomenclature a complex but vital aspect of immunology, transplantation, and drug development. This guide provides an in-depth technical breakdown of the nomenclature of a frequently studied allele, HLA-A*02:01, including its prevalence and the methodologies used for its identification.
Deconstructing the Nomenclature: HLA-A*02:01
The nomenclature of HLA alleles, maintained by the World Health Organization (WHO) Nomenclature Committee for Factors of the HLA System, is a hierarchical system that provides detailed information about each allele.[1][2] Let's dissect the name "HLA-A*02:01":
-
HLA: This prefix designates the gene complex as part of the Human Leukocyte Antigen system.[3] The HLA gene complex is located on the short arm of chromosome 6.[4]
-
A: This letter indicates the specific HLA gene. The classical HLA genes are categorized into Class I (HLA-A, HLA-B, HLA-C) and Class II (HLA-DR, HLA-DQ, HLA-DP).[4][5] HLA-A is a Class I gene, and its protein products are expressed on the surface of nearly all nucleated cells.[5][6]
-
* (asterisk): The asterisk serves as a separator and signifies that the typing is performed at the molecular (DNA) level, providing a higher resolution than older serological methods.[6][7][8]
-
02: This first field of digits denotes the allele group. Alleles within the same group, such as the A*02 group, are serologically related, meaning they were initially identified by the same set of antibodies.[1][5] This often corresponds to a shared ancestral lineage.
-
01: The second field of digits specifies the particular HLA allele and defines the unique protein sequence.[5][8] Different numbers in this field, for instance, HLA-A02:01 versus HLA-A02:02, indicate variations in the amino acid sequence of the protein.[6] These subtle differences can significantly impact peptide binding and T-cell recognition.
Further fields, separated by colons, can be used to denote synonymous mutations within the coding region (third field) and variations in non-coding regions like introns (fourth field).[1][5][7][8] For example, in HLA-A02:01:01:01, the third "01" would indicate a specific DNA sequence that still codes for the same A02:01 protein, and the fourth "01" would specify a particular non-coding sequence.
Suffixes can also be appended to the nomenclature to indicate expression status. For example, 'N' denotes a "null" allele that is not expressed, while 'L' indicates low cell surface expression.[3][9][10]
Quantitative Data: Allele Frequencies of HLA-A02:01
The frequency of HLA-A02:01 varies significantly across different global populations. This information is crucial for population genetics, vaccine development, and understanding disease associations. The table below summarizes the allele frequencies of HLA-A02:01 in various populations.
| Population/Region | Allele Frequency (%) | Reference |
| European Descent | 27.1 | [11] |
| African or African American | 11.9 | [11] |
| Asian or Pacific Islander | 6.5 | [11] |
| Finland | 34.4 | [4] |
| Mexico (Mestizo) | 34.1 | [4] |
| Kosovo | 31.86 | [4] |
| Georgia (Tbilisi) | 31.0 | [4] |
| Greece | 30.72 | [4] |
| Germany (DKMS - Bosnia and Herzegovina minority) | 30.5 | [4] |
| Argentina (Gran Chaco Eastern Toba) | 30.4 | [4] |
| Philippines (Ivatan) | 30.0 | [4] |
| Spain (Catalonia Girona) | 29.9 | [4] |
| Brazil (Puyanawa) | 29.7 | [4] |
| USA (South Dakota Lakota Sioux) | 29.7 | [4] |
| Russia (Karelia) | 29.63 | [4] |
| Malaysia (Mandailing) | 29.6 | [4] |
| Germany (DKMS - Netherlands minority) | 29.56 | [4] |
| USA (Caucasian pop 4) | 29.44 | [4] |
| Austria | 29.4 | [4] |
| Portugal (North) | 29.3 | [4] |
| Netherlands (Leiden) | 29.2 | [4] |
| Croatia | 29.16 | [4] |
| France (French Bone Marrow Donor Registry) | 29.01 | [4] |
| England (North West) | 28.9 | [4] |
| Italy (North pop 3) | 28.9 | [4] |
| Germany | 28.88 | [4] |
| Poland (DKMS) | 28.49 | [4] |
| Germany (DKMS - Croatia minority) | 28.42 | [4] |
| Romanian (Elderly Cohort) | 22.5 | [12] |
Experimental Protocols for HLA Typing
The accurate determination of HLA alleles is paramount for clinical and research applications. Several molecular techniques have been developed for HLA typing, each with its own advantages and limitations.
Sequence-Specific Oligonucleotide Probes (SSO/SSOP)
This method relies on the hybridization of PCR-amplified HLA DNA to a panel of oligonucleotide probes that are specific for different HLA alleles.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a biological sample (e.g., blood, saliva).
-
PCR Amplification: A specific region of the HLA-A gene is amplified using polymerase chain reaction (PCR). The primers used are designed to amplify a broad range of HLA-A alleles.
-
Hybridization: The PCR product is denatured and hybridized to a panel of sequence-specific oligonucleotide probes. These probes are typically immobilized on a solid support, such as a membrane or microbeads (e.g., Luminex technology).[5][7]
-
Detection: The hybridization of the PCR product to the probes is detected, often using a fluorescently labeled molecule that binds to the PCR product.
-
Data Analysis: The pattern of positive and negative hybridization signals is analyzed to determine the HLA-A allele present in the sample.[8]
Sanger Sequencing-Based Typing (SBT)
Sanger sequencing provides a direct determination of the DNA sequence of the HLA gene, offering a higher resolution than SSO/SSOP.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the sample.
-
PCR Amplification: Specific exons of the HLA-A gene, typically exons 2 and 3 which encode the peptide-binding groove, are amplified via PCR.
-
PCR Product Purification: The amplified DNA is purified to remove excess primers and nucleotides.
-
Sequencing Reaction: A sequencing reaction is performed using the purified PCR product, sequencing primers, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Sequence Analysis: The sequence data is collected and analyzed using software that compares the obtained sequence to a database of known HLA alleles to identify the specific allele, such as HLA-A*02:01.[13][14]
Next-Generation Sequencing (NGS)
NGS technologies offer the highest resolution for HLA typing by enabling the sequencing of the entire HLA gene, including introns and regulatory regions.
Methodology:
-
Library Preparation:
-
DNA Fragmentation: Genomic DNA is fragmented into smaller, manageable pieces.
-
Adapter Ligation: Specific DNA sequences called adapters are ligated to the ends of the DNA fragments.
-
Target Enrichment (Optional but common for HLA typing): The HLA-A gene region is selectively captured or amplified from the library. This can be achieved through long-range PCR or hybridization-based capture methods.
-
-
Clonal Amplification: The library fragments are clonally amplified, often on a solid surface, to create clusters of identical DNA molecules.
-
Sequencing: Massively parallel sequencing of the amplified fragments is performed. Millions of sequencing reads are generated simultaneously.
-
Data Analysis:
-
Read Alignment: The sequencing reads are aligned to a reference human genome.
-
Variant Calling: Genetic variations between the sample's DNA and the reference are identified.
-
Allele Assignment: Specialized software is used to analyze the pattern of variants and assign the correct HLA-A allele, resolving ambiguities that can occur with other methods.[6][10][15]
-
References
- 1. PCR-Sequence-Specific Oligonucleotide Probe Typing for HLA-A, -B, and -DR | Springer Nature Experiments [experiments.springernature.com]
- 2. selectscience.net [selectscience.net]
- 3. gendx.com [gendx.com]
- 4. The Allele Frequency Net Database [HLA Allele Information] [allelefrequencies.net]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
- 7. Bead Array Sequence Specific Oligonucleotide | Medicover Genetics [medicover-genetics.com]
- 8. A novel analysis strategy for HLA typing using a sequence-specific oligonucleotide probe method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eligibility for Human Leukocyte Antigen–Based Therapeutics by Race and Ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Next-Generation Sequencing for HLA… | College of American Pathologists [cap.org]
Methodological & Application
Application Notes and Protocols for Predicting Peptide Binding to HLA-A*02:01
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human leukocyte antigen (HLA) system is a group of genes that encode for major histocompatibility complex (MHC) proteins, which play a crucial role in the adaptive immune system. HLA-A02:01 is a prevalent HLA class I allele, and the peptides it presents on the cell surface are recognized by CD8+ cytotoxic T lymphocytes (CTLs). The ability to accurately predict which peptides will bind to HLA-A02:01 is paramount for the development of peptide-based vaccines, cancer immunotherapies, and for understanding autoimmune diseases.
These application notes provide a detailed overview and protocols for three major approaches to predict and validate peptide binding to HLA-A*02:01:
-
Computational Prediction Tools: In silico methods that use algorithms trained on large datasets of known binding peptides to predict the binding affinity of new peptides.
-
In Vitro Binding Assays: Biochemical assays that directly measure the binding of a peptide to purified HLA-A*02:01 molecules.
-
Cell-Based Assays: Assays that assess peptide binding in a more physiological context, using cells that express HLA-A*02:01.
Computational Prediction of Peptide-HLA-A*02:01 Binding
A variety of computational tools are available to predict the binding of peptides to MHC class I molecules. These tools are often the first step in identifying potential T-cell epitopes due to their high-throughput nature and cost-effectiveness. The predictions are typically given as a score, percentile rank, or predicted IC50 value.
Commonly Used Prediction Tools
Several well-established algorithms are available online or as standalone software. Key examples include:
-
NetMHCpan: A widely used tool that utilizes artificial neural networks to predict peptide binding to any HLA molecule with a known sequence.[1][2] It provides predictions in terms of %Rank, which compares the peptide's predicted affinity to a set of random natural peptides. A lower %Rank indicates a higher predicted affinity.
-
MHCflurry: An open-source package that uses neural networks to predict peptide binding affinity and antigen processing.[3] It can be run locally, allowing for high-throughput predictions.
-
OnionMHC: A deep learning model that incorporates both the structure and sequence of the peptide-MHC complex to predict binding affinity for HLA-A*02:01.[4]
Data Presentation: Performance of Prediction Tools
The performance of these tools is often evaluated using metrics like the Area Under the Receiver Operating Characteristic Curve (AUC) and Positive Predictive Value (PPV). The following table summarizes representative performance data for HLA-A*02:01 binding prediction.
| Prediction Tool | Dataset | Performance Metric | Value | Reference |
| NetMHCpan-4.1 | CD8+ epitope benchmark | FRANK | 0.00220 | [1] |
| MHCflurry 2.0 | ABELIN mass spec benchmark | PPV | ~10.9% higher than NetMHC 4.0 | [3] |
| OnionMHC | IEDB benchmark datasets | State-of-the-art performance | Not specified | [4][5] |
Note: Performance metrics can vary depending on the dataset used for benchmarking. FRANK is a performance metric based on the rank of the epitope among all peptides from the same protein. Lower FRANK values indicate better performance.
Logical Workflow for Computational Prediction
The following diagram illustrates the typical workflow for using computational tools to predict HLA-A*02:01 binding peptides.
Caption: Workflow for in silico prediction of HLA-A*02:01 binding peptides.
In Vitro Binding Assays
In vitro assays provide a direct measure of the biochemical interaction between a peptide and a purified HLA-A*02:01 molecule. These assays are crucial for validating the predictions from computational tools.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (peptide) to a ligand (immobilized HLA-A*02:01) in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Immobilization of HLA-A*02:01:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject purified, biotinylated HLA-A*02:01 molecules over a streptavidin-coated sensor chip surface to achieve an immobilization level of approximately 500-1000 Resonance Units (RU).
-
Deactivate any remaining active sites with a 1 M ethanolamine-HCl solution.
-
-
Peptide Binding Analysis:
-
Prepare a series of peptide dilutions in a suitable running buffer (e.g., HBS-EP).
-
Inject the peptide solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for a dissociation phase by flowing running buffer over the surface (e.g., for 300 seconds).
-
Regenerate the sensor surface between peptide injections using a mild acidic or basic solution if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
| Peptide | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Example Peptide 1 | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 |
| Example Peptide 2 | 8.0 x 10⁴ | 5.0 x 10⁻⁴ | 6.25 |
| Example Peptide 3 | 2.2 x 10⁵ | 1.1 x 10⁻² | 50.0 |
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescently labeled peptide upon binding to HLA-A*02:01. The binding of the small fluorescent peptide to the much larger HLA molecule slows its rotation, leading to an increase in fluorescence polarization.
-
Assay Setup:
-
Prepare a reaction mixture containing a fixed concentration of a fluorescently labeled reference peptide and purified, soluble HLA-A*02:01 molecules in a suitable assay buffer.
-
Add increasing concentrations of the unlabeled competitor peptide to be tested.
-
-
Measurement:
-
Incubate the reactions to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the competitor peptide.
-
Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide.
-
| Peptide | IC50 (nM) | Interpretation |
| High Affinity | < 50 | Strong binder |
| Intermediate Affinity | 50 - 500 | Moderate binder |
| Low Affinity | 500 - 5000 | Weak binder |
| No Binding | > 5000 | Non-binder |
Workflow for In Vitro Binding Assays
The following diagram outlines the general workflow for in vitro validation of peptide binding.
References
Application Note and Protocol: Experimental Validation of Peptide Binding Affinity to HLA-A*02:01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, responsible for presenting peptide antigens to T-cells. The HLA-A02:01 allele is one of the most common and well-studied class I molecules, making it a key target in vaccine development and cancer immunotherapy. Accurate determination of peptide binding affinity to HLA-A02:01 is crucial for identifying potential T-cell epitopes for these therapeutic applications. This document provides detailed protocols for the experimental validation of peptide binding affinity to HLA-A*02:01, including data presentation and workflow visualizations.
Principles of Peptide-HLA Binding Assays
The interaction between a peptide and an HLA class I molecule is a dynamic process characterized by association and dissociation rates.[1] Experimental validation of this interaction typically involves one of the following principles:
-
Competitive Binding Assays: These assays measure the ability of a test peptide to compete with a labeled reference peptide of known high affinity for binding to purified HLA-A*02:01 molecules.[2][3] The concentration of the test peptide that inhibits 50% of the reference peptide binding (IC50) is determined.[2]
-
Cell-Based Stabilization Assays: These assays utilize cell lines deficient in endogenous peptide processing, such as the T2 cell line, which expresses HLA-A02:01 but has a defect in the Transporter associated with Antigen Processing (TAP).[4][5] In the absence of high-affinity peptides, the HLA-A02:01 molecules on the T2 cell surface are unstable. The binding of an exogenous peptide of interest stabilizes the HLA molecule, and the increased surface expression can be quantified by flow cytometry using an HLA-A2-specific antibody.[4][6]
-
Biophysical Assays (Surface Plasmon Resonance - SPR): SPR is a label-free technique that allows for the real-time measurement of the binding kinetics between a peptide and an HLA-A*02:01 molecule.[1][7][8] This method can determine both the association (ka) and dissociation (kd) rate constants, providing a comprehensive understanding of the binding affinity (KD).[1][8]
Experimental Protocols
Protocol 1: Competitive ELISA for HLA-A*02:01 Peptide Binding
This protocol describes a solid-phase enzyme-linked immunosorbent assay (ELISA) to determine the IC50 value of a test peptide.
Materials and Reagents:
-
Purified, recombinant soluble HLA-A*02:01 molecules
-
High-affinity, biotinylated reference peptide for HLA-A*02:01 (e.g., a known viral epitope)
-
Test peptides
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-HLA-A2 monoclonal antibody (e.g., W6/32) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 2 hours at room temperature.
-
Binding Reaction:
-
Prepare serial dilutions of the test peptides.
-
In a separate plate, incubate a fixed concentration of purified HLA-A*02:01, a fixed concentration of the biotinylated reference peptide, and the serial dilutions of the test peptides. Allow the competition reaction to proceed for 24-48 hours at room temperature.[2]
-
-
Capture of HLA-peptide Complexes: Transfer the binding reaction mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature to allow the capture of HLA-peptide complexes by the immobilized antibody.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The IC50 value is the concentration of the test peptide that results in a 50% reduction in the signal from the reference peptide. This can be calculated by plotting the percentage of inhibition against the logarithm of the test peptide concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: T2 Cell-Based Peptide Binding Assay
This protocol utilizes the T2 cell line to assess the ability of a peptide to stabilize HLA-A*02:01 expression on the cell surface.[4][5]
Materials and Reagents:
-
T2 cell line (HLA-A*02:01 positive, TAP-deficient)[4]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test peptides
-
Positive control peptide (a known high-affinity HLA-A*02:01 binder)
-
Negative control (no peptide)
-
Human β2-microglobulin[4]
-
FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)[4]
-
Flow cytometer
Methodology:
-
Cell Culture: Culture T2 cells in complete medium.
-
Peptide Pulsing:
-
Harvest T2 cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium containing human β2-microglobulin.[4]
-
Add the test peptides at various concentrations (typically 1-100 µM), the positive control peptide, or no peptide (negative control) to the cell suspension.
-
-
Staining:
-
Wash the cells twice with PBS to remove unbound peptide.[4]
-
Resuspend the cells in PBS containing 2% FBS.
-
Add the FITC-conjugated anti-HLA-A2 antibody and incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold PBS.
-
Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
Data Analysis:
The binding affinity is semi-quantitatively determined by the increase in MFI compared to the negative control. A higher MFI indicates stronger stabilization of the HLA-A*02:01 molecule and thus higher binding affinity. The results can be expressed as a fluorescence index or as a percentage of the MFI of the positive control.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to measure the real-time binding kinetics of peptides to HLA-A*02:01.[1][7]
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, recombinant soluble HLA-A*02:01 molecules
-
Test peptides
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Methodology:
-
Immobilization: Immobilize the purified HLA-A*02:01 molecules onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of the test peptide in running buffer.
-
Inject the peptide solutions over the immobilized HLA-A*02:01 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the peptide-HLA complex.
-
-
Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the peptide-HLA interaction (e.g., a low pH buffer) to prepare for the next injection.
Data Analysis:
The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka. A lower KD value indicates a higher binding affinity.
Data Presentation
Quantitative data from peptide binding assays should be summarized in a clear and structured table for easy comparison.
| Peptide ID | Sequence | Assay Method | IC50 (nM)[10] | KD (nM) | Reference |
| Flu M1_58-66 | GILGFVFTL | Competitive ELISA | 5 | - | [11] |
| MART-1_26-35 | ELAGIGILTV | T2 Assay / SPR | 10 | 8.5 | [6][12] |
| gp100_209-217 | ITDQVPFSV | Competitive ELISA | 20 | - | [11] |
| NY-ESO-1_157-165 | SLLMWITQC | SPR | - | 15.2 | [13] |
| TAX8 | LFGYPVYV | Fluorescence Polarization | - | >300 | [12] |
Note: The IC50 and KD values presented are representative and may vary depending on the specific experimental conditions.
Visualizations
.dot
Caption: Workflow for the Competitive ELISA Protocol.
.dot
Caption: Workflow for the T2 Cell-Based Assay.
.dot
Caption: Workflow for Surface Plasmon Resonance (SPR).
References
- 1. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct detection of major histocompatibility complex class I binding to antigenic peptides using surface plasmon resonance. Peptide immobilization and characterization of binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC-I binding predictions [tools.iedb.org]
- 11. karger.com [karger.com]
- 12. pnas.org [pnas.org]
- 13. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using A*02:01 Tetramers for T-cell Staining and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and quantification of antigen-specific T cells are crucial for advancing research in immunology, infectious diseases, cancer immunotherapy, and vaccine development.[1][2][3] Major Histocompatibility Complex (MHC) tetramers are powerful reagents that allow for the direct visualization and analysis of T cells that recognize a specific peptide epitope presented by a particular MHC allele.[4][5] This application note provides a detailed protocol for staining and analyzing human T cells using HLA-A*02:01 tetramers, one of the most common human leukocyte antigen (HLA) alleles studied.
MHC class I tetramers are bioengineered, fluorescently-labeled complexes of four MHC-peptide molecules.[4] This multimeric structure increases the avidity of the interaction with the T-cell receptor (TCR), enabling stable binding and subsequent detection by flow cytometry.[1] The HLA-A02:01 allele is prevalent in a significant portion of the human population, making A02:01 tetramers a valuable tool for studying immune responses to a wide range of viral and tumor antigens.
These protocols are intended to guide researchers in accurately identifying, enumerating, and phenotyping antigen-specific CD8+ T cells, providing critical insights into cellular immunity.
Key Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining isolated PBMCs to identify antigen-specific T cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
HLA-A*02:01 Tetramer (conjugated to a suitable fluorochrome, e.g., PE, APC)[1]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD3)
-
FACS Buffer (e.g., PBS with 2% FCS and 0.09% NaN3)
-
Human Fc Receptor (FcR) blocking reagent (optional, but recommended)
-
Viability dye (e.g., 7-AAD)
-
12x75 mm flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Start with a suspension of PBMCs.
-
Resuspend the cells at a concentration of 2 x 107 cells/mL in FACS buffer. A volume of 50 µL (1 x 106 cells) is recommended per staining tube.[6]
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific antibody binding, add 10 µL of an FcR blocking reagent to each tube.
-
Incubate for 5 minutes at room temperature.[6]
-
-
Tetramer Staining:
-
Add the appropriate volume of HLA-A*02:01 tetramer to the cell suspension. The optimal concentration should be titrated for each new lot of tetramer, but a starting concentration of 10 µL per 1 x 106 cells is common.[1][6]
-
Vortex gently to mix.
-
Incubate for 30-60 minutes at room temperature or 2-8°C, protected from light.[6] The incubation temperature and time may need optimization.[7]
-
-
Surface Marker Staining:
-
Washing:
-
Final Resuspension and Analysis:
Protocol 2: Staining of Whole Blood
This protocol provides a method for staining antigen-specific T cells directly in whole blood, which can simplify sample preparation.
Materials:
-
Whole blood collected in an appropriate anti-coagulant (e.g., EDTA, heparin)[7]
-
HLA-A*02:01 Tetramer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8)
-
Red Blood Cell (RBC) Lysis Buffer
-
12x75 mm flow cytometry tubes
Procedure:
-
Sample Preparation:
-
Incubation:
-
Vortex the tubes gently.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Antibody Staining:
-
Red Blood Cell Lysis:
-
Washing and Analysis:
-
Centrifuge the remaining cells, decant the supernatant, and wash the cell pellet with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Data Presentation
Table 1: Recommended Reagent Volumes and Concentrations for T-cell Staining
| Reagent/Parameter | PBMC Protocol | Whole Blood Protocol |
| Cell Number | 1 x 106 cells | 200 µL whole blood |
| Cell Concentration | 2 x 107 cells/mL | N/A |
| HLA-A*02:01 Tetramer Volume | Titrate (start with 10 µL)[1] | 10 µL[1][6] |
| Tetramer Incubation Time | 30-60 minutes[6] | 30-60 minutes[6] |
| Tetramer Incubation Temp. | Room Temperature or 2-8°C[6] | Room Temperature[1] |
| Antibody Incubation Time | 30 minutes[6][8] | 30 minutes[6] |
| Antibody Incubation Temp. | 2-8°C[6][8] | 2-8°C[6] |
| Wash Buffer Volume | 3 mL per wash[1] | Varies with lysis buffer |
| Final Resuspension Volume | 500 µL[1] | Varies |
Table 2: Common Fluorochromes for Tetramer Staining
| Fluorochrome | Abbreviation | Brightness | Common Use |
| Phycoerythrin | PE | Very Bright | Detecting rare populations[1][9] |
| Allophycocyanin | APC | Bright | Multi-color panels[1][9] |
| Brilliant Violet™ 421 | BV421 | Very Bright | Multi-color panels[1][9] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound tetramer staining of T cells.
T-Cell Receptor Signaling Pathway
Caption: Simplified TCR signaling upon tetramer binding.
Data Analysis and Interpretation
Successful analysis of tetramer staining data relies on a well-defined gating strategy in flow cytometry.
-
Gating Strategy:
-
Start by gating on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets using forward scatter height versus area.
-
Gate on live cells using a viability dye.
-
From the live singlet lymphocyte population, identify CD8+ T cells.
-
Finally, within the CD8+ population, identify the tetramer-positive cells.[10]
-
-
Controls are Critical:
-
Negative Control: Staining with a tetramer of the same HLA allele but with an irrelevant peptide is essential to define the background and set the gates for positive staining.[1] For HLA-A*02:01, a tetramer with a peptide from a pathogen the donor has not been exposed to can be used.[1]
-
Positive Control: Whenever possible, use a sample known to contain T cells specific for the peptide of interest to confirm that the staining procedure is working correctly.[1]
-
Unstained and Single-Color Controls: These are necessary for proper compensation and voltage setup on the flow cytometer.
-
Troubleshooting
High Background Staining:
-
Cause: Non-specific binding of the tetramer.
-
Solution:
Weak or No Signal:
-
Cause: Low frequency of antigen-specific T cells, or issues with the staining protocol or reagents.
-
Solution:
-
Use brighter fluorochromes for tetramers when expecting rare populations.[9]
-
Consider using a protein kinase inhibitor like dasatinib to prevent TCR internalization, which can increase staining intensity.[9][11]
-
Confirm the integrity of the tetramer and other reagents.
-
For very low frequency populations, an enrichment step may be necessary.[11]
-
Variability Between Experiments:
-
Cause: Inconsistent sample handling, reagent concentrations, or instrument settings.
-
Solution:
-
Standardize all protocol steps, including incubation times and temperatures.
-
Use master mixes of antibodies and other reagents.
-
Ensure consistent setup and calibration of the flow cytometer.
-
By following these detailed protocols and considering the key aspects of data analysis and troubleshooting, researchers can effectively utilize HLA-A*02:01 tetramers to gain valuable insights into the dynamics of antigen-specific T-cell responses.
References
- 1. lubio.ch [lubio.ch]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. How MHC Tetramer can detect T cells, and how to make it? | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Tetramer assay - Wikipedia [en.wikipedia.org]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. mbl-chinawide.cn [mbl-chinawide.cn]
- 7. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. eaglebio.com [eaglebio.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
Application Notes and Protocols for Generating HLA-A*02:01-Restricted T-Cell Lines for Immunotherapy Research
Introduction
The generation of antigen-specific T-cell lines is a cornerstone of immunotherapy research, providing a powerful tool for studying T-cell biology, validating targets, and developing adoptive cell therapies. The human leukocyte antigen (HLA) A02:01 allele is one of the most common HLA-A alleles, making it a key target for cancer immunotherapy research. These application notes provide detailed protocols for the generation, expansion, and functional characterization of HLA-A02:01-restricted T-cell lines, intended for researchers, scientists, and professionals in drug development.
Overall Experimental Workflow
The process begins with the isolation of peripheral blood mononuclear cells (PBMCs) from an HLA-A*02:01 positive donor. These PBMCs are then stimulated with a specific peptide antigen. Following stimulation, the antigen-specific T-cells are expanded and their specificity and functionality are confirmed through various assays.
Caption: Experimental workflow for generating A02:01-restricted T-cell lines.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Source Material : Obtain whole blood from healthy, HLA-A*02:01-positive donors.
-
Density Gradient Centrifugation :
-
Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
-
Washing :
-
Wash the collected PBMCs with sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step two more times.
-
-
Cell Counting and Viability :
-
Resuspend the cell pellet in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Purity and viability of over 90% are expected.[1]
-
Protocol 2: Generation of Peptide-Pulsed Dendritic Cells (DCs)
-
Isolation of Monocytes : Isolate CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with anti-human CD14 magnetic particles.[2]
-
Differentiation of DCs :
-
Culture the isolated monocytes in a cell culture medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) (e.g., 800 U/mL) and Interleukin-4 (IL-4) (e.g., 100 ng/mL) to induce differentiation into immature DCs.[2]
-
On day 3, replace the medium with fresh medium containing GM-CSF and IL-4.[2]
-
-
Maturation of DCs :
-
On day 5, induce maturation by adding a cytokine cocktail containing IL-6 (e.g., 1,000 U/mL), IL-1β (e.g., 10 ng/mL), TNF-α (e.g., 10 ng/mL), and PGE2 (e.g., 1 µg/mL).[2]
-
-
Peptide Pulsing :
Protocol 3: Expansion of Antigen-Specific T-Cells
-
Co-culture : Co-culture the non-adherent PBMCs (as a source of T-cells) with the autologous peptide-pulsed DCs.
-
Cytokine Supplementation :
-
Culture the cells in a medium supplemented with a combination of cytokines to promote T-cell expansion. A combination of IL-2, IL-7, and IL-15 has been shown to induce robust proliferation of antigen-specific CD8+ T-cells.[4]
-
Half of the culture medium should be replaced with fresh, cytokine-containing medium every 4 days.[4]
-
-
Duration : Maintain the cultures for approximately two weeks to allow for the expansion of the antigen-specific T-cell population.[4]
Protocol 4: Confirmation of Specificity - Tetramer Staining
-
Cell Preparation : Harvest the expanded T-cells and wash them with a suitable buffer (e.g., FACS buffer).
-
Tetramer Staining :
-
Stain the cells with a phycoerythrin (PE)-labeled HLA-A*02:01/peptide tetramer specific for the antigen of interest.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Surface Marker Staining :
-
Add fluorescently-conjugated antibodies against T-cell surface markers, such as CD3 and CD8, to identify the cytotoxic T-lymphocyte population.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis :
-
Wash the cells to remove unbound antibodies and tetramers.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD8+ T-cells that are positive for the specific tetramer. Stimulation with peptide-conjugated spheres has been shown to significantly increase the frequency of A2/S269+CD8+ T cells to 0.85 ± 0.80% from a baseline of 0.088 ± 0.070%.[4]
-
Protocol 5: Functional Assessment - IFN-γ ELISpot Assay
-
Plate Coating :
-
Cell Plating :
-
Incubation : Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[5]
-
Detection :
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.[6]
-
Add streptavidin-alkaline phosphatase and incubate for 45 minutes at room temperature.[5]
-
Add the substrate (e.g., BCIP/NBT) and incubate for approximately 5 minutes to allow for spot development.[5]
-
-
Analysis : Wash the plate, allow it to dry, and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 6: Functional Assessment - Cytotoxicity Assay
-
Target Cell Labeling :
-
Label the target cells (e.g., T2 cells pulsed with the specific peptide) with a fluorescent dye such as Calcein AM.[4]
-
-
Co-culture :
-
Incubation : Incubate the co-culture for a set period (e.g., 4-18 hours) at 37°C.[4]
-
Analysis :
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide).[9]
-
Analyze the samples by flow cytometry to determine the percentage of lysed (dead) target cells.[7][9]
-
Specific lysis is calculated using the formula:
-
% Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
-
Data Presentation
Table 1: Typical Yield and Purity of A*02:01-Restricted T-Cells
| Parameter | Expected Outcome | Reference |
| Initial PBMC Viability | >95% | [1] |
| Purity after T-Cell Isolation | >90% for CD3+ cells | [1][10] |
| Fold Expansion of T-Cells | 5 to 50-fold over 6-12 days | [11] |
| Frequency of Antigen-Specific CD8+ T-Cells (Post-Stimulation) | 0.5% - 5% (Tetramer+) | [4] |
Table 2: Recommended Cytokine Concentrations for T-Cell Expansion
| Cytokine | Concentration Range | Notes | Reference |
| Interleukin-2 (IL-2) | 1-15 ng/mL or 40-80 IU/mL | Promotes proliferation and functional effects of T-cells.[11][12] | [11][12] |
| Interleukin-7 (IL-7) | 6-80 ng/mL | Promotes survival and homeostatic expansion. Synergistic with IL-2.[12] | [12] |
| Interleukin-15 (IL-15) | 6-36 ng/mL | Supports the development of memory T-cell phenotypes.[12] | [12] |
Table 3: Example IFN-γ ELISpot Assay Results
| Condition | Effector Cells | Stimulator Cells | IFN-γ Spots (per 10^5 cells) |
| Negative Control | Expanded T-Cells | Unpulsed T2 Cells | <10 |
| Experimental | Expanded T-Cells | Peptide-Pulsed T2 Cells | 150 ± 25 |
| Positive Control | Expanded T-Cells | PHA | 500 ± 50 |
Table 4: Example Cytotoxicity Assay Results
| Effector:Target (E:T) Ratio | % Specific Lysis of Peptide-Pulsed Target Cells | % Specific Lysis of Unpulsed Target Cells |
| 1:1 | 25% ± 5% | <5% |
| 5:1 | 50% ± 8% | <5% |
| 10:1 | 75% ± 10% | <5% |
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the specific peptide-MHC complex on an antigen-presenting cell, the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
References
- 1. Purification of T-Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic antigen-specific, HLA-A*02:01-allo-restricted cytotoxic T cells recognize tumor-associated target antigen STEAP1 with high specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant [frontiersin.org]
- 5. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IL-7 + IL-15 are superior to IL-2 for the ex vivo expansion of 4T1 mammary carcinoma-specific T cells with greater efficacy against tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Impact from IL-2, IL-7, and IL-15 on the Growth and Signaling of Activated CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging HLA-A*02:01 in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Leukocyte Antigen (HLA) system is a critical component of the adaptive immune system, responsible for presenting antigenic peptides to T-cells. HLA class I molecules, expressed on all nucleated cells, present endogenous peptides to CD8+ cytotoxic T-lymphocytes (CTLs).[1] The HLA-A02:01 allele is one of the most prevalent HLA-A alleles globally, particularly in Caucasian populations, making it a highly attractive target for cancer vaccine development. Vaccines designed around HLA-A02:01-restricted epitopes can potentially be applied to a large patient population.
These application notes provide an overview of the strategies, quantitative data from clinical studies, and detailed protocols for developing cancer vaccines that leverage the HLA-A*02:01 allele.
Workflow for Identifying Immunogenic HLA-A*02:01 Neoantigens
The development of a targeted cancer vaccine begins with the identification of tumor-specific or tumor-associated antigens that are presented by HLA-A*02:01. This process integrates bioinformatics, in vitro binding assays, and in vivo immunogenicity studies.
Caption: Workflow for discovery and validation of HLA-A*02:01 neoantigens.
Quantitative Data from Clinical Studies
Numerous clinical trials have investigated cancer vaccines targeting HLA-A*02:01-restricted peptides. These studies provide valuable data on dosage, safety, and immunogenicity.
Table 1: Examples of HLA-A*02:01-Restricted Peptides in Cancer Vaccine Development
| Target Antigen | Peptide Sequence | Cancer Type(s) | Vaccine Formulation | Reference |
| VEGFR1 | TLFWLLLTL | Pancreatic Cancer | Peptide with Montanide ISA51 adjuvant | [2] |
| URLC10, CDCA1, IGF2BP3 | Multiple Peptides | Lung Cancer | Peptide cocktail | [3] |
| TP53 (p.R175H) | HMTEVVRHC | Colorectal, Breast Cancer | Adoptive T-cell therapy foundation | [4] |
| EML4-ALK | RLSALESRV | Non-Small Cell Lung Cancer (NSCLC) | Peptide vaccine candidate | [5] |
| CT23 | ALLVLCYSI | Various Tumors | Peptide vaccine candidate | [6] |
| DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1 | 5-peptide cocktail | Solid Tumors (Lung, Esophagus, etc.) | Peptides with Montanide ISA 51 VG | [7] |
| CircFAM53B | CircFAM53B-219aa | HER2-negative Breast Cancer | Dendritic Cell (DC) Vaccine | [8] |
| NY-ESO-1 | SLLMWITQC (157-165) | Melanoma, Sarcoma | Peptide with adjuvant / TCR-T therapy | [4][9] |
Table 2: Summary of Clinical Trial Data for HLA-A*02:01-Targeted Vaccines
| Trial Identifier | Vaccine Composition | Dosing Regimen | No. of Patients (evaluable) | Key Outcomes | Reference |
| NCT00683085 | VEGFR1 peptide + Montanide ISA51 | Subcutaneously twice weekly for 8 weeks | N/A (Study Plan) | Assess safety and efficacy in combination with gemcitabine. | [2] |
| NCT01069640 | URLC10 peptide + Montanide ISA 51 | Subcutaneously once a week for 4 weeks (1.0, 2.0, or 3.0mg doses) | N/A (Phase I) | Evaluate safety, tolerability, and immune response. | [10] |
| NCT04316689 | 5-peptide cocktail (S-488210) + Montanide ISA 51 VG | Subcutaneously weekly for 4 weeks, then every 2 weeks | 5 | CTL induction rate: 100%. Disease Control Rate (DCR) at 12 weeks: 16.7%. | [7] |
Signaling and Mechanism of Action
The core principle of an HLA-A*02:01-based vaccine is to induce a robust, specific CTL response against tumor cells presenting the target peptide.
Caption: Mechanism of action for an HLA-A*02:01 peptide vaccine.
Upon administration, the vaccine peptide is taken up by professional Antigen Presenting Cells (APCs) like dendritic cells. The peptide is loaded onto HLA-A02:01 molecules and presented on the cell surface. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on specific CD8+ T-cells, leading to their activation, proliferation, and differentiation into cytotoxic effectors.[11] These CTLs then circulate, recognize, and kill tumor cells that are endogenously processing and presenting the same peptide on their own HLA-A02:01 molecules.[11]
Key Experimental Protocols
Validation of peptide candidates and assessment of vaccine immunogenicity require standardized and reproducible assays.
Protocol 1: Peptide Binding to HLA-A*02:01 using T2 Stabilization Assay
This assay measures the ability of a candidate peptide to bind to and stabilize HLA-A*02:01 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).[6][12]
Materials:
-
T2 cells (TAP-deficient, HLA-A*02:01 positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Candidate peptides and control peptides (positive and negative) dissolved in DMSO or water.
-
Fluorescein-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).
-
FACS buffer (PBS with 1% BSA).
-
Flow cytometer.
Methodology:
-
Cell Culture: Culture T2 cells in standard conditions. For the assay, seed cells at a density of 1 x 10^6 cells/mL in serum-free medium.
-
Peptide Incubation:
-
Aliquot T2 cells into 96-well plates.
-
Add candidate peptides at various concentrations (e.g., 100 µM, 50 µM, 10 µM). Include a known high-affinity HLA-A*02:01 binding peptide as a positive control and a non-binding peptide as a negative control.
-
Incubate the cells with peptides at 37°C for 4-6 hours or at 26°C overnight to allow for peptide loading and surface expression of stabilized HLA-A*02:01 complexes.[5]
-
-
Antibody Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend cells in FACS buffer containing the fluorescein-conjugated anti-HLA-A2 antibody.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice more with cold FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each condition.
-
Peptide binding affinity is proportional to the increase in MFI compared to the negative control. A Fluorescence Index (FI) can be calculated as: (MFI with peptide - MFI of negative control) / MFI of negative control.[6]
-
Protocol 2: CTL Cytotoxicity Assay (Calcein-AM Release)
This assay quantifies the ability of vaccine-induced CTLs (effector cells) to lyse tumor cells (target cells) that present the specific HLA-A*02:01-restricted epitope.[5]
Caption: Workflow for a Calcein-AM based CTL cytotoxicity assay.
Materials:
-
Effector Cells: Peptide-specific CTLs generated from vaccinated mice or human donors.
-
Target Cells: An HLA-A*02:01-positive tumor cell line, either endogenously expressing the target antigen or pulsed with the specific peptide.
-
Control Target Cells: An HLA-A*02:01-negative or antigen-negative cell line.
-
Calcein-AM (acetoxymethyl ester).
-
Culture medium and 96-well U-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash with PBS.
-
Resuspend at 1 x 10^6 cells/mL in medium and add Calcein-AM to a final concentration of 10-20 µM.
-
Incubate for 30 minutes at 37°C. Calcein-AM is cleaved by intracellular esterases in live cells to the fluorescent calcein.
-
Wash cells three times to remove excess Calcein-AM.
-
-
Assay Setup:
-
Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well plate.
-
Prepare "spontaneous release" wells (target cells with medium only) and "maximum release" wells (target cells with 1% Triton X-100).
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Co-incubation: Incubate the plate for 4-6 hours at 37°C. During this time, CTLs will lyse target cells, releasing calcein into the supernatant.[5]
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Measure the fluorescence of the supernatant using a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Calculate the percent specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Orphanet: Cancer peptide vaccine which contains the three HLA-A*02:01-restricted peptides up-regulated lung cancer 10 (lymphocyte antigen 6K; LY6K; URLC10), cell division cycle-associated protein 1 (kinetochore protein Nuf2; NUF2; CDCA1) and insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3; KOC1) [orpha.net]
- 4. Development and Clinical Applications of Therapeutic Cancer Vaccines with Individualized and Shared Neoantigens [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Prediction and identification of HLA-A*0201-restricted epitopes from cancer testis antigen CT23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. CareAcross [careacross.com]
- 9. Immunization of HLA-A*0201 and/or HLA-DPbeta1*04 patients with metastatic melanoma using epitopes from the NY-ESO-1 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Human leukocyte antigen (HLA) and cancer immunotherapy: HLA-dependent and -independent adoptive immunotherapies - Wang - Annals of Blood [aob.amegroups.org]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Notes and Protocols for Identifying Novel HLA-A*02:01-Restricted Epitopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and validation of novel HLA-A*02:01-restricted epitopes. The methodologies described herein are essential for the development of epitope-based vaccines, cancer immunotherapies, and diagnostic tools.
Introduction
The human leukocyte antigen (HLA) class I molecule HLA-A02:01 is one of the most prevalent HLA alleles in diverse populations. T cell epitopes presented by HLA-A02:01 are critical targets for CD8+ cytotoxic T lymphocytes (CTLs), which play a pivotal role in anti-viral and anti-tumor immunity. The identification of novel, immunogenic epitopes restricted by HLA-A*02:01 is a key step in the development of targeted immunotherapies. This document outlines a systematic approach, often referred to as "reverse immunology," for the discovery and validation of such epitopes.[1][2] This workflow integrates computational prediction, in vitro binding and stability assays, and functional T cell assays to identify biologically relevant epitopes.
I. Computational Prediction of HLA-A*02:01-Restricted Epitopes
The initial step in identifying potential T cell epitopes is the in silico prediction of peptides derived from a target antigen that are likely to bind to the HLA-A*02:01 molecule. Several algorithms are available, each utilizing different scoring matrices and machine learning approaches.[3]
Common Prediction Tools:
-
SYFPEITHI: This database and prediction tool uses a scoring system based on the frequency of amino acids at specific positions in known MHC ligands.[3][4][5][6]
-
NetMHCpan: This tool uses artificial neural networks to predict peptide binding to a wide range of HLA molecules, including HLA-A*02:01.[7][8][9][10][11] It provides predictions for binding affinity (IC50) and the likelihood of a peptide being an eluted ligand.
-
IEDB (Immune Epitope Database and Analysis Resource): This resource offers a consensus prediction method that combines the outputs of several different algorithms to improve prediction accuracy.[12]
Table 1: Performance of Selected HLA-A*02:01 Epitope Prediction Tools
| Prediction Tool | Performance Metric (AUC) | Reference |
| PrdX 1.0 | 0.8554 | [13][14] |
| NetMHC 4.0 | 0.9747 (for HLA-A01:01, example of high performance) | [13][14] |
| NetMHCcons 1.1 | 0.7925 (for HLA-A03:01, example of performance) | [13][14] |
| MHCflurry 1.3.0 | 0.9106 (for HLA-B40:01, example of performance) | [13][14] |
| NetCleave | 0.61 (for HLA-A02:01, cleavage prediction) | [15] |
AUC (Area Under the Curve) is a measure of the predictive accuracy of a model, with a value closer to 1.0 indicating better performance.[16]
Protocol 1: In Silico Prediction of HLA-A*02:01 Binding Peptides
-
Obtain the protein sequence of the target antigen in FASTA format.
-
Select a prediction tool (e.g., NetMHCpan-4.1).
-
Input the protein sequence into the prediction server.
-
Specify the HLA allele as HLA-A*02:01.
-
Set the peptide length to 9 and 10 amino acids, as these are the canonical lengths for HLA class I binding.[17]
-
Run the prediction. The output will typically be a list of peptides ranked by their predicted binding affinity (IC50 or %Rank).
-
Select candidate peptides based on a predefined threshold (e.g., IC50 < 500 nM or %Rank < 2.0). Peptides with high predicted affinity are more likely to be immunogenic.[9]
II. In Vitro Validation of Peptide Binding and Stability
Computationally predicted peptides must be validated experimentally to confirm their ability to bind to and stabilize the HLA-A*02:01 molecule.
A. T2 Cell Binding Assay
The T2 cell line is a human lymphoblastoid cell line deficient in the Transporter associated with Antigen Processing (TAP).[18][19] This deficiency results in a low surface expression of "empty" and unstable HLA-A*02:01 molecules. Exogenous peptides that can bind to these molecules will stabilize them and increase their surface expression, which can be quantified by flow cytometry.[18][19]
Table 2: Example Data from a T2 Cell Binding Assay
| Peptide | Sequence | Concentration (µM) | Mean Fluorescence Intensity (MFI) |
| Positive Control (Influenza M1) | GILGFVFTL | 10 | 850 |
| Negative Control | (Irrelevant Peptide) | 10 | 150 |
| Candidate Peptide 1 | YLSPIASPLLDGKSLR | 10 | 720 |
| Candidate Peptide 2 | FVLELEPEWTVK | 10 | 680 |
Data is illustrative. MFI values are dependent on experimental conditions.
Protocol 2: T2 Cell Binding Assay
-
Culture T2 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed T2 cells into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Incubate the cells overnight at 26°C to promote the expression of empty HLA-A*02:01 molecules on the cell surface.[20]
-
Prepare peptide solutions of candidate peptides, a known HLA-A*02:01 binding peptide (positive control, e.g., Influenza M1 GILGFVFTL), and a non-binding peptide (negative control) at various concentrations (e.g., 1, 10, 100 µM).
-
Add the peptide solutions to the T2 cells and incubate for 2-4 hours at 37°C.[18]
-
Wash the cells with PBS.
-
Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-PE).
-
Analyze the cells by flow cytometry, gating on the live cell population.
-
Calculate the binding affinity by determining the peptide concentration that results in a half-maximal increase in the mean fluorescence intensity (MFI).
B. MHC-Peptide Complex Stability Assay
The stability of the peptide-MHC complex is a critical determinant of T cell immunogenicity.[21] More stable complexes are present on the cell surface for longer durations, increasing the likelihood of T cell recognition. Stability can be measured using techniques like fluorescence polarization.[22][23][24][25]
Protocol 3: MHC-Peptide Stability Assay using Fluorescence Polarization
-
Synthesize a fluorescently labeled version of a known high-affinity HLA-A*02:01 binding peptide (e.g., TAMRA-labeled TAX peptide).[26]
-
Prepare purified, recombinant soluble HLA-A*02:01 molecules.
-
In a 96-well black plate, create a reaction mixture containing the soluble HLA-A*02:01, the fluorescently labeled peptide, and varying concentrations of the unlabeled competitor candidate peptide.
-
Incubate the mixture at room temperature to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader. The binding of the fluorescent peptide to the larger HLA molecule results in a higher polarization value.
-
Calculate the IC50 value for each candidate peptide, which is the concentration of the unlabeled peptide required to inhibit 50% of the binding of the fluorescently labeled peptide. A lower IC50 value indicates a higher binding affinity.
III. Mass Spectrometry-Based Immunopeptidomics
Mass spectrometry (MS)-based immunopeptidomics allows for the direct identification of peptides naturally processed and presented by HLA-A*02:01 on the surface of cells.[27] This is a powerful, unbiased approach to discover novel epitopes in their native context.[28][29]
Protocol 4: Immunopeptidomics for HLA-A*02:01
-
Culture a large number of cells (e.g., 1x10^9) that express HLA-A*02:01.
-
Lyse the cells using a mild detergent to preserve the integrity of the HLA-peptide complexes.
-
Perform immunoaffinity purification of the HLA-A*02:01-peptide complexes using an antibody specific for HLA-A2 (e.g., clone BB7.2) coupled to beads.[28]
-
Elute the bound peptides from the HLA molecules using a low pH buffer (e.g., 0.1% trifluoroacetic acid).
-
Separate the peptides from the larger HLA molecules by filtration.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][30]
-
Identify the peptide sequences by searching the acquired MS/MS spectra against a protein sequence database.
IV. Functional T Cell Assays
The ultimate validation of a predicted epitope is its ability to elicit a T cell response. This is typically assessed by measuring cytokine production or T cell proliferation in response to peptide stimulation.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.[31][32][33] For HLA-A*02:01-restricted epitopes, the production of interferon-gamma (IFN-γ) by CD8+ T cells is a common readout.
Table 3: Example ELISpot Data for Candidate Epitopes
| Donor | Stimulating Peptide | Spot Forming Units (SFU) per 10^6 PBMCs |
| 1 | Candidate Peptide 1 | 150 |
| 1 | Candidate Peptide 2 | 25 |
| 1 | Positive Control (CEF peptide pool) | 300 |
| 1 | Negative Control (DMSO) | 5 |
| 2 | Candidate Peptide 1 | 120 |
| 2 | Candidate Peptide 2 | 15 |
| 2 | Positive Control (CEF peptide pool) | 250 |
| 2 | Negative Control (DMSO) | 3 |
Data is illustrative. A response is generally considered positive if the SFU count is at least twice the negative control and above a certain threshold (e.g., 50 SFU/10^6 cells).[12]
Protocol 5: IFN-γ ELISpot Assay
-
Coat a 96-well PVDF-membrane ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.[33][34]
-
Wash the plate and block with a suitable blocking buffer.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor.
-
Add the PBMCs to the wells of the ELISpot plate (e.g., 2.5 x 10^5 cells/well).[32]
-
Stimulate the cells with the candidate peptides (e.g., at 10 µg/mL), a positive control (e.g., a pool of known immunogenic peptides or anti-CD3 antibody), and a negative control (e.g., DMSO vehicle).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[34]
-
Add a substrate that forms an insoluble colored precipitate (spot) where IFN-γ was secreted.
-
Wash and dry the plate.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
V. Visualizing the Workflow and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse Vaccinology Integrated with Biophysics Techniques for Designing a Peptide-Based Subunit Vaccine for Bourbon Virus [mdpi.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Comparison of experimental fine-mapping to in silico prediction results of HIV-1 epitopes reveals ongoing need for mapping experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYFPEITHI: Epitope prediction [syfpeithi.de]
- 7. scispace.com [scispace.com]
- 8. NetMHCpan 4.0: Improved peptide-MHC class I interaction predictions integrating eluted ligand and peptide binding affinity data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxoplasma gondii peptide ligands open the gate of the HLA class I binding groove | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. NetMHCpan 4.1 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification and validation of 174 COVID-19 vaccine candidate epitopes reveals low performance of common epitope prediction tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Evidence of focusing the MHC class I immunopeptidome by tapasin [frontiersin.org]
- 25. biorxiv.org [biorxiv.org]
- 26. pnas.org [pnas.org]
- 27. researchmgt.monash.edu [researchmgt.monash.edu]
- 28. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
- 29. biorxiv.org [biorxiv.org]
- 30. Frontiers | An mRNA-based workflow validating neo-epitope presentation through HLA-I/peptide affinity purification [frontiersin.org]
- 31. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. ELISPOT protocol | Abcam [abcam.com]
- 34. mabtech.com [mabtech.com]
Application Notes and Protocols for In Vitro T-Cell Activation Assays Using HLA-A*02:01-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response and a critical area of study in immunology, oncology, and infectious disease research. In vitro T-cell activation assays are indispensable tools for elucidating the mechanisms of T-cell-mediated immunity, screening immunomodulatory drugs, and developing novel cell-based therapies. This document provides detailed application notes and protocols for conducting in vitro T-cell activation assays, with a specific focus on the context of the human leukocyte antigen (HLA)-A*02:01 allele, one of the most common HLA-A alleles. These guidelines are intended for researchers, scientists, and drug development professionals seeking to assess the antigen-specific activation of T-cells.
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide antigen presented by a major histocompatibility complex (MHC) molecule on the surface of an antigen-presenting cell (APC).[1][2] This interaction, known as Signal 1, is followed by a costimulatory signal (Signal 2) delivered by the interaction of molecules like CD28 on the T-cell with CD80/CD86 on the APC.[1] The integration of these signals triggers a complex intracellular signaling cascade, leading to T-cell proliferation, differentiation, and the acquisition of effector functions, such as cytokine production and cytotoxicity.[1][3][4]
T-Cell Activation Signaling Pathway
The binding of the TCR to the peptide-MHC complex initiates a signaling cascade that is crucial for T-cell activation. This process begins with the activation of Src family kinases, Lck and Fyn, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[3][4][5] This phosphorylation event recruits and activates ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[2][3] The activation of these scaffolding proteins leads to the initiation of multiple downstream signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, which ultimately culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB.[1][4][5] These transcription factors drive the expression of genes responsible for cytokine production, proliferation, and differentiation.[5]
Experimental Workflow for In Vitro T-Cell Activation Assays
A typical workflow for an in vitro T-cell activation assay involves the isolation of T-cells and APCs, co-culture with a specific antigen, and subsequent analysis of T-cell responses. The following diagram outlines the general steps involved.
Key Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[6]
Materials:
-
HLA-A*02:01-positive PBMCs or isolated CD8+ T-cells
-
Antigen-presenting cells (e.g., monocyte-derived dendritic cells or a suitable cell line like T2 cells)[7][8]
-
Antigenic peptide of interest
-
Complete RPMI-1640 medium
-
CFSE dye
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Prepare T-cells: Isolate CD8+ T-cells from HLA-A*02:01-positive donor PBMCs.
-
CFSE Labeling:
-
Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells 2-3 times with complete medium.
-
-
Prepare APCs:
-
If using dendritic cells, mature them from monocytes.[9]
-
Pulse APCs with the antigenic peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Wash the APCs to remove excess peptide.
-
-
Co-culture:
-
Co-culture CFSE-labeled T-cells with peptide-pulsed APCs at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well plate.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.[10]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD8).
-
Analyze the CFSE fluorescence intensity by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Data Presentation:
| Parameter | Recommended Range |
| T-cell concentration | 1-2 x 10^6 cells/mL |
| CFSE concentration | 1-5 µM |
| Peptide concentration | 1-10 µg/mL |
| E:T ratio | 1:1 to 10:1 |
| Incubation time | 3-5 days |
Protocol 2: Cytokine Release Assay (ELISpot)
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting T-cells at a single-cell level.[11]
Materials:
-
HLA-A*02:01-positive PBMCs or isolated CD8+ T-cells
-
Antigen-presenting cells
-
Antigenic peptide
-
ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Prepare ELISpot Plate: Activate the pre-coated ELISpot plate according to the manufacturer's instructions.
-
Prepare Cells: Isolate T-cells and prepare peptide-pulsed APCs as described in Protocol 1.
-
Cell Plating:
-
Add T-cells and APCs to the wells of the ELISpot plate.
-
Include appropriate controls: T-cells alone, T-cells with unpulsed APCs, and a positive control (e.g., PHA stimulation).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate solution to develop spots. Each spot represents a cytokine-secreting cell.
-
-
Analysis: Stop the reaction and count the spots using an ELISpot reader.
Data Presentation:
| Parameter | Recommended Value |
| T-cells per well | 2-5 x 10^5 |
| APCs per well | 1-2 x 10^5 |
| Peptide concentration | 10 µg/mL |
| Incubation time | 18-24 hours |
Protocol 3: Cytotoxicity Assay (Calcein-AM Release)
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
Materials:
-
Effector T-cells (CTLs) generated from an HLA-A*02:01-positive donor
-
Antigenic peptide
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Prepare Target Cells:
-
Co-culture:
-
Co-culture the Calcein-AM labeled target cells with effector T-cells at various E:T ratios in a 96-well plate.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells with lysis buffer).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation:
| Parameter | Recommended Value |
| Target cells per well | 1 x 10^4 |
| E:T ratios | 1:1, 5:1, 10:1, 20:1 |
| Peptide concentration | 10-20 µg/mL |
| Incubation time | 4-6 hours |
Measurement of T-Cell Activation Markers by Flow Cytometry
Flow cytometry is a powerful tool to analyze the expression of cell surface and intracellular markers associated with T-cell activation.
Common Activation Markers:
| Marker | Timing of Expression | Function |
| CD69 | Early (2-4 hours) | T-cell retention in lymph nodes |
| CD25 (IL-2Rα) | Intermediate (24-48 hours) | High-affinity IL-2 receptor |
| HLA-DR | Late (48-72 hours) | MHC class II molecule |
| CD137 (4-1BB) | Intermediate (24-72 hours) | Costimulatory molecule |
| PD-1 | Intermediate to Late | Inhibitory receptor |
General Staining Protocol:
-
Harvest cells from the co-culture.
-
Wash with FACS buffer (PBS + 2% FBS).
-
Stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD69, CD25) for 30 minutes on ice.
-
For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.[11]
-
Fix and permeabilize the cells.
-
Stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Wash and acquire data on a flow cytometer.
-
Analyze the data using appropriate software.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for studying in vitro T-cell activation in the context of the HLA-A*02:01 allele. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance our understanding of T-cell immunology and accelerate the development of novel immunotherapies. Careful optimization of experimental parameters and the inclusion of appropriate controls are essential for the successful execution of these assays.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant [frontiersin.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creation and Utilization of HLA-A*02:01 Transgenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Leukocyte Antigen (HLA) transgenic mice are indispensable tools in biomedical research, particularly for studying human immune responses in an in vivo setting.[1][2][3] The HLA-A02:01 allele is one of the most prevalent MHC class I alleles in human populations, making HLA-A02:01 transgenic mice highly relevant for the development of vaccines and immunotherapies against a wide range of diseases, including cancer and infectious agents.[4] These "humanized" models allow for the identification of T-cell epitopes and the preclinical evaluation of therapies that rely on HLA-restricted antigen presentation.[5][6]
This document provides a comprehensive overview of the generation, characterization, and application of HLA-A*02:01 transgenic mouse models, complete with detailed experimental protocols and quantitative data summaries.
Applications in Research
HLA-A*02:01 transgenic mouse models are versatile and have been successfully employed in several key research areas:
-
Vaccine Development: These models are instrumental in screening for and validating immunogenic T-cell epitopes from pathogens like influenza virus, SARS-CoV-2, and Herpes Simplex Virus (HSV).[7][8][9] Researchers can immunize mice with candidate peptides, DNA vaccines, or mRNA vaccines and assess the resulting HLA-A*02:01-restricted CD8+ T-cell responses.[10][11] This allows for the direct evaluation of vaccine efficacy in a system that mimics human antigen presentation.
-
Cancer Immunotherapy: The models are crucial for testing cancer vaccines and adoptive T-cell therapies. For instance, they have been used to validate therapies targeting tumor-associated antigens such as NY-ESO-1 and STEAP1 in melanoma and Ewing sarcoma, respectively.[12][13] Studies can assess the ability of engineered T-cells or vaccine-induced T-cells to control the growth of syngeneic tumors engineered to express the target antigen and HLA-A*02:01.[12][14]
-
Infectious Disease Research: By expressing the human HLA molecule, these mice facilitate the study of T-cell responses to infections where such responses are critical for control, such as with Human T-cell leukemia virus type 1 (HTLV-1) or Trypanosoma cruzi.[15][16] Researchers can challenge the mice with pathogens and evaluate the protective efficacy of vaccine candidates by measuring pathogen load and survival.[7][16]
-
Autoimmune Disease Modeling: HLA alleles are strongly associated with autoimmune diseases. HLA-A*02:01 transgenic mice on a non-obese diabetic (NOD) background have been used to study the role of specific T-cell epitopes in the development of Type 1 Diabetes.[5][17]
Data Presentation: Summary of Efficacy Studies
The following tables summarize quantitative data from various studies utilizing HLA-A*02:01 transgenic mouse models, demonstrating their utility in evaluating the immunogenicity and protective efficacy of different therapeutic strategies.
Table 1: Immunogenicity of Viral and Tumor Epitopes
| Epitope/Antigen | Application | Readout | Result | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Peptides (10-peptide mix) | COVID-19 Vaccine | IFN-γ producing CD8+ T-cells | Induction of robust IFN-γ responses in immunized mice. | [8] |
| Influenza Virus Peptides (10-peptide mix) | Influenza Vaccine | IFN-γ Spot Forming Units (SFUs) | Stronger cellular immune response in transgenic mice compared to wild-type. | [7] |
| NY-ESO-1157-165V Peptide | Cancer Vaccine | IFN-γ production | Activation of specific T-cells, evident by IFN-γ production. | [12] |
| HSV VP11/12 Peptides | HSV Vaccine | IFN-γ secreting cells | Immunization induced a significant number of specific IFN-γ secreting cells. | [9] |
| CHM1319 Peptide (Ewing Sarcoma) | Adoptive T-Cell Therapy | IFN-γ Release (ELISpot) | TCR-transgenic T-cells showed specific IFN-γ release against peptide-pulsed cells. |[14] |
Table 2: In Vivo Efficacy of Cancer Immunotherapies
| Therapy Type | Cancer Model | Efficacy Metric | Outcome | Reference |
|---|---|---|---|---|
| Adoptive T-Cell Transfer (NY-ESO-1 specific) | Syngeneic Methylcholanthrene (MCA) induced HHD tumor | Tumor Growth | Suppressed growth of tumors expressing NY-ESO-1 protein. | [12] |
| Adoptive T-Cell Transfer (CHM1-specific TCR) | Ewing Sarcoma (A673 cells) | Liver Metastases | Significantly lower number of liver metastases compared to control groups (p<0.05). | [14] |
| Adoptive T-Cell Transfer (STEAP1-specific TCR) | Ewing Sarcoma | Tumor Growth | Tumor growth was markedly delayed in treated mice compared to controls. |[13] |
Table 3: Protective Efficacy Against Infectious Pathogens
| Pathogen | Vaccine/Therapy | Efficacy Metric | Outcome | Reference |
|---|---|---|---|---|
| Influenza Virus | Peptide Vaccine | Lung Virus Titer | Significantly lower virus titer in immunized mice post-challenge compared to adjuvant control. | [7] |
| SARS-CoV-2 (Beta variant) | mRNA T-cell Vaccine (MIT-T-COVID) | Survival & Lung T-cell Infiltration | Prevented mortality and induced 5.5x more CD8+ T-cell lung infiltration than Comirnaty®. | [10] |
| Trypanosoma cruzi | Peptide Vaccine | Parasitemia | Reduced parasitemia after challenge with a lethal dose of T. cruzi. | [16] |
| HTLV-1 | N/A (Infection Model) | Proviral Load (PVL) | Significantly reduced PVL in HLA-A02 Tg mice compared to conventional humanized mice. | [15] |
| Herpes Simplex Virus (HSV-1) | Peptide Vaccine | Survival after Ocular Challenge | 80% of immunized mice survived lethal ocular challenge, compared to 0% in the mock group. |[9] |
Visualized Workflows and Pathways
The following diagrams illustrate key processes involved in the generation and use of HLA-A*02:01 transgenic mice.
Caption: Workflow for generating and validating HLA-A02:01 transgenic mice.
Caption: HLA-A*02:01-restricted antigen presentation and T-cell activation.
Caption: Logical workflow for preclinical research using HLA-A*02:01 mice.
Key Experimental Protocols
Protocol 1: Generation of HLA-A*02:01 Transgenic Mice (HHD Model)
This protocol describes the generation of a common HLA-A02:01 model where the transgene consists of the human HLA-A0201 α1 and α2 domains linked to the murine H-2Db α3, transmembrane, and cytoplasmic domains, and is covalently linked to human β2-microglobulin.[6] This is often performed on a mouse strain with a knockout of endogenous MHC class I (e.g., H-2Db and β2m double knockout).[6][18]
-
Transgene Construction:
-
Synthesize or clone a chimeric DNA construct (often called HHD).[19][20] The construct should contain:
-
The leader sequence, α1, and α2 domains from the human HLA-A*0201 gene.
-
The α3, transmembrane, and cytoplasmic domains from a murine H-2 class I gene (e.g., H-2Kb or H-2Db).[20] This ensures proper interaction with murine CD8.
-
A flexible linker covalently attaching human β2-microglobulin (β2m) to the N-terminus.
-
-
Clone this entire construct into a suitable expression vector for microinjection.
-
-
Microinjection:
-
Harvest zygotes from superovulated C57BL/6 (or other desired background strain) female mice.
-
Microinject the purified, linearized transgene DNA into the pronucleus of the fertilized eggs.
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
-
Screening Founder Mice:
-
Once pups are weaned (approx. 3 weeks), obtain a tissue sample (e.g., tail snip or ear punch) for DNA extraction.[18]
-
Perform PCR using primers specific for the HLA-A*0201 transgene to identify founder (F0) mice that have integrated the construct into their genome.
-
-
Establishing a Colony:
-
Breed the PCR-positive founder mice with wild-type C57BL/6 mice or with H-2 class I knockout mice to establish a stable transgenic line.
-
Subsequent generations should be genotyped to confirm the inheritance of the transgene.
-
Protocol 2: Confirmation of HLA-A*02:01 Expression by Flow Cytometry
This protocol verifies the surface expression of the HLA-A*02:01 protein on immune cells.
-
Sample Preparation:
-
Collect peripheral blood or prepare a single-cell suspension from the spleen of a genotypically positive transgenic mouse and a wild-type control mouse.
-
Lyse red blood cells using an appropriate lysis buffer (e.g., ACK lysis buffer).
-
Wash the remaining cells (splenocytes or PBMCs) with FACS buffer (PBS with 1-2% FBS).
-
Count the cells and adjust the concentration to 1x107 cells/mL.
-
-
Antibody Staining:
-
To 1x106 cells in a FACS tube, add an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding. Incubate for 10 minutes.
-
Add a FITC- or PE-conjugated anti-human HLA-A2 monoclonal antibody.
-
As a control, other antibodies can be co-stained to identify specific cell populations (e.g., anti-mouse CD3, CD8, CD19).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and assessing the percentage of cells positive for HLA-A2 expression, comparing the transgenic mouse to the wild-type control.
-
Protocol 3: Peptide Immunization and ELISpot Assay for IFN-γ
This protocol is used to assess the immunogenicity of a specific peptide epitope.[7][8][21]
-
Peptide Preparation and Immunization:
-
Dissolve the synthetic peptide epitope of interest in DMSO and then dilute to the final concentration in sterile PBS.
-
Emulsify the peptide solution with an adjuvant (e.g., CpG oligodeoxynucleotides or Freund's Adjuvant).[9][21]
-
Immunize HLA-A*02:01 transgenic mice subcutaneously at the base of the tail with 50-100 µL of the peptide-adjuvant emulsion (typically containing 10-50 µg of peptide).
-
Boost the immunization 1-2 times at intervals of 1-2 weeks.[7][22]
-
-
Splenocyte Isolation:
-
One week after the final boost, euthanize the mice and aseptically harvest the spleens.
-
Prepare a single-cell suspension by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells, wash, and resuspend the splenocytes in complete RPMI-1640 medium.
-
-
ELISpot Assay:
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Add 2x105 to 5x105 splenocytes to each well.
-
Stimulate the cells by adding the specific peptide (e.g., at 10 µg/mL). Use an irrelevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours.
-
Wash and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour.
-
Wash and add the substrate (e.g., BCIP/NBT). Stop the reaction by washing with water when spots appear.
-
Count the spots using an ELISpot reader. The results are expressed as Spot Forming Units (SFUs) per million cells.
-
Protocol 4: In Vivo Tumor Challenge Study
This protocol evaluates the efficacy of a cancer therapy in controlling tumor growth.[12][14]
-
Tumor Cell Line Preparation:
-
Use a syngeneic tumor cell line (e.g., from a C57BL/6 background) that has been engineered to express both the tumor-associated antigen of interest and the HLA-A*02:01 molecule.
-
Culture the cells and harvest them during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 1x106 to 5x106 cells per 100 µL.
-
-
Tumor Implantation:
-
Inject the tumor cell suspension subcutaneously into the flank of HLA-A*02:01 transgenic mice.
-
Allow tumors to establish for 3-7 days or until they reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the therapeutic agent. This could be:
-
A vaccine: Following the immunization schedule outlined in Protocol 3.
-
Adoptive T-cell transfer: Intravenously inject T-cells (e.g., 1x107 cells) that have been engineered to express a TCR specific for the tumor antigen in the context of HLA-A*02:01.[14]
-
-
The control group may receive a placebo (e.g., PBS) or non-specific T-cells.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the mice for body weight and overall health.
-
The primary endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), at which point all mice are euthanized and tumors can be harvested for further analysis (e.g., immune cell infiltration). A secondary endpoint can be overall survival.
-
References
- 1. On-Demand Webinar: HLA Transgenic Mice: Development, Validation, and Applications | Taconic Biosciences [taconic.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. HLA-A*01:03, HLA-A*24:02, HLA-B*08:01, HLA-B*27:05, HLA-B*35:01, HLA-B*44:02, and HLA-C*07:01 Monochain Transgenic/H-2 Class I Null Mice: Novel Versatile Preclinical Models of Human T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. HLA-A02:01-Restricted Epitopes Identified from the Herpes Simplex Virus Tegument Protein VP11/12 Preferentially Recall Polyfunctional Effector Memory CD8+ T Cells from Seropositive Asymptomatic Individuals and Protect “Humanized” HLA-A*02:01 Transgenic Mice Against Ocular Herpes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Construction and efficacy testing of DNA vaccines containing HLA-A*02:01-restricted SARS-CoV-2 T-cell epitopes predicted by immunoinformatics: DNA vaccines containing HLA-A*02:01-restricted SARS-CoV -2 T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and characterization of HLA-A2 transgenic mice expressing the human TCR 1G4 specific for the HLA-A2 restricted NY-ESO-1157-165 tumor-specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. oncotarget.com [oncotarget.com]
- 15. mdpi.com [mdpi.com]
- 16. Identification of HLA-A*0201-restricted cytotoxic T-cell epitopes of Trypanosoma cruzi TcP2beta protein in HLA-transgenic mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Development of a humanized HLA‐A30 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HLA-A2.1 (CB6F1) | Taconic Biosciences [taconic.com]
- 21. Frontiers | Structure and Function of HLA-A*02-Restricted Hantaan Virus Cytotoxic T-Cell Epitope That Mediates Effective Protective Responses in HLA-A2.1/Kb Transgenic Mice [frontiersin.org]
- 22. Frontiers | A pan-variant mRNA-LNP T cell vaccine protects HLA transgenic mice from mortality after infection with SARS-CoV-2 Beta [frontiersin.org]
Application Notes and Protocols for Engineering Cell Lines Expressing HLA-A*02:01 using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human leukocyte antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. Specifically, HLA class I molecules, such as HLA-A02:01, present endogenous peptides to cytotoxic T lymphocytes (CTLs), initiating an immune response against infected or cancerous cells. Engineering cell lines to express specific HLA alleles, like the prevalent HLA-A02:01, is invaluable for various research and drug development applications. These applications include cancer immunotherapy research, vaccine development, and the study of autoimmune diseases. The CRISPR/Cas9 system offers a powerful and precise method for knocking in the HLA-A*02:01 allele into a target cell line's genome, enabling the creation of stable and reliable models for these studies.
This document provides a comprehensive guide, including detailed protocols and application notes, for utilizing CRISPR/Cas9 to engineer cell lines that express the HLA-A*02:01 allele.
Core Concepts and Workflow Overview
The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to integrate a donor template containing the HLA-A*02:01 coding sequence at the DSB site through homology-directed repair (HDR).
The general workflow for this process is as follows:
Data Presentation: Quantitative Overview of CRISPR/Cas9-mediated HLA-A02:01 Engineering
The efficiency of CRISPR/Cas9-mediated knock-in can vary depending on the cell type, delivery method, and donor template design. Below are tables summarizing representative quantitative data from various studies.
Table 1: Transfection Efficiency of CRISPR/Cas9 Components
| Delivery Method | Cell Type | Transfection Efficiency (%) | Reference |
| Lipofection | HEK293T | 70-90% | [1][2] |
| Electroporation | Human T Cells | 80-95% | [3][4] |
| Lentiviral Transduction | Jurkat | >90% | [5] |
Table 2: Gene Editing Efficiency for HLA Locus
| Editing Type | Method | Cell Type | Indel/Knock-in Efficiency (%) | Reference |
| Knock-out (Indels) | ZFN | Human Dental Pulp Cells | >96% | [6][7] |
| Knock-in (TCR) | CRISPR/Cas9 | Jurkat Reporter T-cells | 13.6% (mean) | [5][8] |
| Knock-in (mNG) | CRISPR/Cas9 | Human CD8+ T-cells | 36.2-46.6% | [4] |
Table 3: HLA-A*02:01 Expression Analysis Post-Editing
| Analysis Method | Cell Type | Positive Cells (%) | Key Findings | Reference |
| Flow Cytometry | Engineered K562 | >95% (after sorting) | Stable surface expression confirmed. | [9] |
| Flow Cytometry | Engineered Jurkat | >90% (after sorting) | Uniform expression in clonal population. | [5][8] |
| Flow Cytometry | Engineered iPSCs | Variable | IFN-γ treatment can boost expression. | [10] |
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Validation
-
Target Site Selection:
-
Identify a suitable genomic locus for HLA-A*02:01 integration. The AAVS1 "safe harbor" site is commonly used to ensure stable and predictable expression without disrupting endogenous genes.
-
Use online gRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential gRNA sequences targeting the chosen locus.[11]
-
Select gRNAs with high on-target scores and low off-target predictions. The target sequence should be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[11]
-
-
gRNA Synthesis and Cloning:
-
Synthesize the gRNA as a single guide RNA (sgRNA) or as a two-part crRNA:tracrRNA duplex.
-
For plasmid-based delivery, clone the gRNA sequence into a suitable expression vector containing a U6 or T7 promoter.
-
-
gRNA Validation (Optional but Recommended):
-
Perform an in vitro cleavage assay using recombinant Cas9 protein, the gRNA, and a PCR-amplified target DNA fragment.
-
Alternatively, transfect a pilot batch of cells with the gRNA and Cas9 and assess indel formation using a T7 Endonuclease I (T7E1) assay or by sequencing the target locus.
-
Protocol 2: Donor Template Design and Construction
-
Template Design:
-
The donor template for HDR should contain the HLA-A*02:01 coding sequence flanked by homology arms that match the genomic sequences upstream and downstream of the gRNA target site.[12]
-
Homology arm length can range from 200 to 1000 base pairs on each side.[12]
-
To prevent the Cas9 nuclease from cutting the donor template, introduce silent mutations in the PAM sequence or the gRNA binding site within the donor.[12]
-
Consider including a selection marker (e.g., puromycin resistance gene) or a fluorescent reporter (e.g., GFP) to facilitate the selection of successfully edited cells.
-
-
Donor Template Construction:
-
The donor template can be a single-stranded oligodeoxynucleotide (ssODN) for small insertions or a plasmid for larger inserts like the full HLA-A*02:01 gene.[12]
-
Synthesize the donor template and clone it into a suitable plasmid vector.
-
Verify the sequence of the final donor plasmid.
-
Protocol 3: Delivery of CRISPR/Cas9 Components into Target Cells
Choose a delivery method based on the cell type and experimental goals.[13]
-
Lipid-Mediated Transfection: Suitable for many adherent and suspension cell lines.[1][2]
-
One day prior to transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.[14]
-
On the day of transfection, dilute the Cas9-gRNA plasmid and the donor template plasmid in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complexes to the cells and incubate for 24-48 hours.
-
-
Electroporation: Highly efficient for hard-to-transfect cells, including primary cells and stem cells.[3][4]
-
Prepare the CRISPR components as ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthetic gRNA.
-
Harvest and wash the target cells, then resuspend them in the appropriate electroporation buffer.
-
Mix the cells with the Cas9-RNP complexes and the donor template.
-
Transfer the mixture to an electroporation cuvette and apply the electrical pulse using a specialized device (e.g., Neon™ Transfection System).
-
Immediately transfer the cells to a pre-warmed culture dish with fresh medium.
-
-
Viral Transduction (Lentivirus): Ideal for creating stable cell lines and for cells that are difficult to transfect by other means.[5]
-
Produce lentiviral particles by co-transfecting a packaging cell line (e.g., HEK293T) with the lentiviral vector encoding Cas9 and gRNA, along with packaging plasmids.
-
Harvest the viral supernatant and determine the viral titer.
-
Transduce the target cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).
-
After 24-48 hours, replace the medium.
-
Protocol 4: Selection and Enrichment of Edited Cells
-
Antibiotic Selection (if applicable):
-
If the donor template includes a resistance gene, add the corresponding antibiotic to the culture medium 48-72 hours post-transfection.
-
Maintain the selection pressure for 7-14 days until non-transfected cells are eliminated.
-
-
Fluorescence-Activated Cell Sorting (FACS) (if applicable):
-
If the donor template includes a fluorescent reporter, use FACS to isolate the fluorescent cell population.
-
Protocol 5: Single-Cell Cloning
To ensure a genetically homogenous population, it is crucial to isolate and expand single edited cells.[6][7]
-
Limiting Dilution:
-
Serially dilute the enriched cell population to a concentration of approximately 0.5 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Microscopically verify that each well contains a single cell.
-
Culture the cells until colonies form.
-
-
Automated Single-Cell Deposition:
-
Utilize a cell sorter or a single-cell dispenser to deposit individual cells into separate wells of a 96-well plate.
-
Protocol 6: Verification of HLA-A*02:01 Knock-in
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded single-cell clones.
-
Perform PCR using primers that flank the integration site to confirm the presence of the HLA-A*02:01 insert.
-
Sequence the PCR product to verify the correct integration and sequence of the HLA-A*02:01 allele.
-
-
HLA-A*02:01 Expression Analysis by Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2).[9]
-
Include an isotype control antibody to assess non-specific binding.
-
Analyze the cells using a flow cytometer to quantify the percentage of HLA-A2 positive cells and the mean fluorescence intensity.
-
Logical Relationships and Experimental Design
The following diagram illustrates the decision-making process and logical flow for designing and executing a CRISPR/Cas9 experiment to engineer HLA-A*02:01 expressing cell lines.
Conclusion
The protocols and guidelines presented here provide a robust framework for the successful generation of HLA-A*02:01 expressing cell lines using CRISPR/Cas9 technology. Careful planning of the experimental design, including the choice of genomic locus, gRNA, donor template, and delivery method, is critical for achieving high efficiency and desired outcomes. The resulting engineered cell lines serve as powerful tools for advancing research in immunology, oncology, and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. rupress.org [rupress.org]
- 4. High-efficiency nonviral CRISPR/Cas9-mediated gene editing of human T cells using plasmid donor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Allele-Selective Genome Editing of the Human Leukocyte Antigen Locus in Human Dental Pulp Cells Using Zinc Finger Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NeoPAIR-T: Functional Mapping of Neoantigen–TCR Pairs Using a CRISPR-Engineered Jurkat Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]
- 12. blog.addgene.org [blog.addgene.org]
- 13. synthego.com [synthego.com]
- 14. genecopoeia.com [genecopoeia.com]
Troubleshooting & Optimization
troubleshooting low peptide binding affinity to HLA-A*02:01
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low peptide binding affinity to the HLA-A*02:01 allele.
Troubleshooting Guide: Low Peptide Binding Affinity to HLA-A*02:01
Low or no binding of your peptide of interest to HLA-A*02:01 can be attributed to several factors, from peptide design to experimental execution. This guide provides a systematic approach to identify and resolve common issues.
Question 1: My peptide shows low binding affinity to HLA-A*02:01. What are the most common initial troubleshooting steps?
Answer:
When encountering low binding affinity, a multi-step approach is recommended. Start by re-evaluating the peptide sequence and the integrity of your experimental components.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for initial troubleshooting of low peptide binding affinity.
-
Re-evaluate Peptide Design:
-
Anchor Residues: Confirm that your peptide possesses the canonical anchor residues for HLA-A02:01. The primary anchors are typically at position 2 (P2) and the C-terminus (PΩ).[1][2] For HLA-A02:01, P2 is commonly Leucine (L) or Methionine (M), and the C-terminal position is often Valine (V) or Leucine (L).[3]
-
Auxiliary Anchors: Consider the influence of auxiliary anchor residues that can contribute to binding stability.[3]
-
Peptide Length: While HLA-A*02:01 typically binds 9-mer or 10-mer peptides, it can accommodate a range of lengths (8-14 amino acids).[4][5] However, significant deviations from the optimal length can negatively impact binding.
-
-
Verify Peptide Quality:
-
Purity and Identity: Ensure the purity and correct sequence of your synthetic peptide using methods like Mass Spectrometry and HPLC. Impurities or incorrect sequences are common sources of binding issues.
-
Solubility and Aggregation: Peptides with hydrophobic residues may have poor solubility or aggregate in aqueous buffers. Test different buffer conditions or the addition of small amounts of organic solvents like DMSO.
-
-
Assess Experimental Setup:
-
Positive and Negative Controls: Always include known strong-binding and non-binding peptides for HLA-A*02:01 in your assay. This helps to validate that the assay itself is performing correctly.
-
Reagent Integrity: Verify the quality and activity of your recombinant HLA-A*02:01 protein and any labeled competitor peptides. Degradation or improper storage can lead to experimental failure.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
-
Question 2: How can I computationally assess and optimize my peptide sequence for HLA-A*02:01 binding before synthesis?
Answer:
In silico tools are invaluable for pre-screening and optimizing peptide candidates, saving time and resources.
Computational Peptide Optimization Workflow
Caption: An iterative workflow for computational peptide optimization.
Several web-based tools can predict the binding affinity of a peptide to HLA-A*02:01. These algorithms are trained on large datasets of experimentally determined binding affinities.[6][7]
-
Recommended Tools:
-
NetMHCpan: A widely used tool that provides a predicted IC50 value and a percentile rank compared to a set of random natural peptides. A lower percentile rank indicates a higher likelihood of binding.[8]
-
SYFPEITHI: A database of naturally processed HLA ligands that can be used to identify common binding motifs.[3]
-
-
Interpretation of Prediction Scores:
-
Pay close attention to the predicted anchor residues. If your peptide has suboptimal anchors, consider substitutions with preferred residues.
-
While predictive algorithms are powerful, they are not always perfectly accurate. Experimental validation is crucial.[9][10] False positives and negatives can occur.[11]
-
Question 3: My peptide is predicted to bind well, but the experimental results are poor. What experimental factors should I investigate?
Answer:
When computational predictions and experimental outcomes diverge, a thorough review of your experimental protocol and reagents is necessary.
Key Experimental Areas to Scrutinize
Caption: Key areas to investigate for discrepancies between predicted and experimental binding.
-
Peptide Stability vs. Affinity: A peptide may have high initial binding affinity but low stability, leading to rapid dissociation from the HLA molecule. Consider performing a peptide-HLA complex stability assay.[12]
-
Assay Format:
-
Competitive Binding Assays: The choice and quality of the labeled competitor peptide are critical. Ensure it is a high-affinity binder for HLA-A*02:01.[13][14]
-
Cell-Based Assays (e.g., T2 stabilization): The health and expression levels of HLA-A*02:01 on the T2 cells can influence the results.[15] Ensure the cells are in a healthy growth phase.
-
-
Buffer Conditions: pH, salt concentration, and the presence of detergents can all impact peptide-HLA interactions. Ensure your buffer is optimized for the assay.
-
Incorrect HLA Allele: While seemingly basic, confirm that the recombinant HLA protein used is indeed HLA-A*02:01.
Frequently Asked Questions (FAQs)
Q1: What is a "good" IC50 value for peptide binding to HLA-A*02:01?
A1: The interpretation of IC50 values can vary, but a general classification is provided below. It's important to compare your results to a known high-affinity control peptide within the same experiment.[10]
| Binding Affinity | Typical IC50 Range (nM) |
| High | < 50 |
| Intermediate | 50 - 500 |
| Low | 500 - 5000 |
| Very Low / Non-binder | > 5000 |
Q2: Can post-translational modifications of my peptide affect binding?
A2: Yes, post-translational modifications (PTMs) can significantly impact peptide binding to HLA molecules.[6][16] If your peptide is derived from a protein that is known to be modified, this could be a factor. Standard prediction algorithms may not account for PTMs.
Q3: My peptide is longer than the typical 9-10 amino acids. Can it still bind to HLA-A*02:01?
A3: Yes, HLA-A*02:01 can bind peptides longer than 11 amino acids.[4][8] These longer peptides often bulge out from the center of the binding groove. While binding is possible, the affinity and stability might be different compared to canonical-length peptides.[4]
Q4: Are there differences in binding motifs between naturally presented peptides and any peptide that can bind in vitro?
A4: Yes, there can be differences. Naturally presented peptides are the result of the entire antigen processing and presentation pathway. Some studies have shown that peptides identified as natural ligands (e.g., from databases like SYFPEITHI) tend to form more stable complexes with HLA-A*02:01, even when their binding affinities are similar to other non-natural binders.[17]
Experimental Protocols
Protocol 1: Competitive ELISA-based Peptide-HLA-A*02:01 Binding Assay
This protocol assesses the ability of a test peptide to compete with a biotinylated standard peptide for binding to recombinant HLA-A*02:01.
Materials:
-
Recombinant HLA-A*02:01 protein
-
High-affinity biotinylated reference peptide for HLA-A*02:01
-
Test peptides and control peptides (high and low affinity)
-
96-well ELISA plates pre-coated with an anti-HLA Class I antibody (e.g., W6/32)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
Procedure:
-
Prepare serial dilutions of the test peptides and control peptides.
-
In a separate plate or tubes, create a binding mixture containing a fixed concentration of recombinant HLA-A*02:01 and the biotinylated reference peptide.
-
Add the diluted test/control peptides to the binding mixture and incubate to allow for competition. Incubation times and temperatures should be optimized (e.g., 2 hours at room temperature).
-
Transfer the binding mixtures to the anti-HLA antibody-coated ELISA plate. Incubate overnight at 4°C to capture the HLA-peptide complexes.
-
Wash the plate thoroughly with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the biotinylated reference peptide (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test peptide concentration.[13][18]
Protocol 2: T2 Cell Stabilization Assay
This cell-based assay measures the ability of a peptide to stabilize the expression of HLA-A02:01 on the surface of T2 cells, which are deficient in TAP and thus have low surface HLA-A02:01 expression unless stabilized by an external peptide.
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
RPMI-1640 medium supplemented with FBS
-
Test peptides and control peptides
-
Human β2-microglobulin
-
FITC- or PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure:
-
Culture T2 cells to a healthy density.
-
Harvest and wash the cells. Resuspend in serum-free RPMI-1640.
-
Incubate T2 cells with varying concentrations of the test peptide and a fixed concentration of human β2-microglobulin overnight at 37°C.[15]
-
Wash the cells to remove unbound peptide.
-
Stain the cells with the fluorescently labeled anti-HLA-A2 antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.
Data Analysis: An increase in MFI compared to cells incubated without peptide indicates that the test peptide has bound to and stabilized the HLA-A*02:01 molecules on the cell surface.[15] The results can be expressed as a percentage of MFI increase over the no-peptide control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The nature of peptides presented by an HLA class I low expression allele | Haematologica [haematologica.org]
- 3. d-nb.info [d-nb.info]
- 4. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA binding of self-peptides is biased towards proteins with specific molecular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unbiased Characterization of Peptide-HLA Class II Interactions Based on Large-Scale Peptide Microarrays; Assessment of the Impact on HLA Class II Ligand and Epitope Prediction [frontiersin.org]
- 7. xlab.sjtu.edu.cn [xlab.sjtu.edu.cn]
- 8. Toxoplasma gondii peptide ligands open the gate of the HLA class I binding groove | eLife [elifesciences.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. hlaprotein.com [hlaprotein.com]
- 11. Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unbiased Characterization of Peptide-HLA Class II Interactions Based on Large-Scale Peptide Microarrays; Assessment of the Impact on HLA Class II Ligand and Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tapasin Discriminates Peptide-Human Leukocyte Antigen-A*02:01 Complexes Formed with Natural Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing HLA-A*02:01 Tetramer Staining: A Technical Support Guide
Welcome to the technical support center for optimizing your HLA-A*02:01 tetramer staining for flow cytometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Troubleshooting Guide
High background or non-specific staining and weak or no signal are common challenges in tetramer staining. This section provides a systematic approach to troubleshooting these issues.
Issue: High Background / Non-Specific Staining
| Potential Cause | Recommended Solution |
| Dead Cells | Dead cells can non-specifically bind tetramers and antibodies. Always include a viability dye to exclude dead cells from your analysis. Ensure cell viability is above 80% for reliable results.[1] |
| Inappropriate Tetramer Concentration | Titrate your tetramer to determine the optimal concentration. Using too much tetramer can lead to increased background. Start with a dilution series to find the best signal-to-noise ratio.[1][2] |
| Non-Specific Binding to Fc Receptors | Use an Fc receptor blocking agent to prevent non-specific binding of antibodies and tetramers to cells expressing Fc receptors (e.g., monocytes, B cells).[3] |
| Issues with Tetramer Reagent | Centrifuge the tetramer reagent before use (e.g., 3300 x g for 5 minutes) to pellet any aggregates that can cause non-specific staining.[1] |
| Insufficient Washing | Increase the number of wash steps before and after staining to effectively remove unbound tetramers and antibodies.[1] |
| Inappropriate Negative Control | Do not use empty loadable MHC tetramers as a negative control, as they may increase background. Use a tetramer with an irrelevant peptide that is known not to have reactivity in your system.[1][4] |
Issue: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Frequency of Antigen-Specific T Cells | Increase the number of cells stained. For rare events, staining 2-10 million lymphoid cells or more may be necessary.[1] |
| Suboptimal Staining Temperature & Time | Optimize incubation time and temperature. Lower temperatures generally require longer incubation times. Common starting points are 30-60 minutes at 4°C or 30 minutes at room temperature.[5] Some protocols suggest 20 minutes at room temperature for the tetramer staining step. |
| TCR Internalization | T-cell receptor internalization after antigen exposure can reduce staining intensity. Pre-incubating cells with a protein-kinase inhibitor, such as dasatinib, can help reduce TCR internalization and improve signal.[6][7] |
| Low TCR Affinity | The affinity of the T-cell receptor for the pMHC complex can affect staining intensity.[7] Using brighter fluorochromes (e.g., PE, APC) can help detect low-affinity interactions.[6] Signal amplification techniques, such as using an antibody that targets the tetramer's HLA allele, can also boost the signal.[6][8] |
| Improper Cell Handling | Rapidly thaw frozen cells in a 37°C water bath and immediately transfer them to warm media. Allow cells to rest for 1-2 hours at 37°C after thawing to allow for surface marker recovery before staining. |
| Incorrect Antibody Clone for Co-staining | Be aware that certain anti-coreceptor antibody clones can hinder tetramer staining. For murine cells, it is recommended to avoid the CD8 clone 53-6.7 and instead use KT15.[3][6] For human cells, clones like Hit8a or SFCI21Thy2D3 are recommended.[3] |
| Fixation Before Staining | Fixation should always be performed after tetramer staining is complete, as it can interfere with tetramer binding.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended number of cells to use for tetramer staining?
For fresh lymphoid cells like PBMCs, it is typical to stain 1-2 million cells.[5] However, for detecting rare antigen-specific T cells, you may need to stain 2-10 million cells or more.[1] For cell lines or clones where the frequency of specific cells is higher, as few as 200,000 cells may be sufficient.[1][5]
Q2: How should I choose a negative control for my HLA-A*02:01 tetramer experiment?
An appropriate negative control should have the same fluorochrome and MHC allele as your experimental tetramer but be loaded with a peptide known to have no reactivity in your sample.[9] Using a tetramer with an irrelevant peptide is recommended over an empty tetramer.[1] It is also crucial to stain your negative control with the full antibody panel to account for any fluorescent spillover.[8][9]
Q3: Can I perform intracellular staining with tetramer staining?
Yes, tetramer staining is compatible with intracellular cytokine staining. However, it is important to perform the tetramer staining before fixation and permeabilization steps required for intracellular staining.[1]
Q4: What are the optimal incubation time and temperature for tetramer staining?
There is no single universal protocol, and optimization is often necessary.[4] Common starting points include:
Some studies have reported good results with incubation for 3 hours at 37°C for MHC class II tetramers.[4] It is important to note that some surface markers, like CD62L, are sensitive to higher temperatures.[5]
Q5: How can I improve the signal for low-avidity T cells?
For T cells with weak TCR/pMHC interactions, several strategies can enhance the staining signal:
-
Use brighter fluorochromes: PE and APC are often recommended.[6]
-
Signal amplification: An antibody targeting the HLA-A*02:01 allele can be used to boost the tetramer signal.[6][8]
-
Prevent TCR internalization: Pre-treatment with a protein-kinase inhibitor like dasatinib can increase surface TCR expression.[6][7]
Experimental Protocols
Standard HLA-A*02:01 Tetramer Staining Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs, splenocytes).
-
For frozen cells, thaw them rapidly in a 37°C water bath, transfer to warm media, centrifuge, and resuspend in complete medium. Let the cells rest for 1-2 hours at 37°C.[1]
-
Wash the cells with FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).
-
Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[5]
-
-
Tetramer Staining:
-
Aliquot 1-2 x 10^6 cells per tube or well.
-
Centrifuge the tetramer reagent at 3300 x g for 5 minutes before use.[1]
-
Dilute the HLA-A*02:01 tetramer to its optimal concentration in FACS buffer. A common starting dilution is 1:100 to 1:200.[2][5]
-
Add the diluted tetramer to the cells and incubate for 20-30 minutes at room temperature or 30-60 minutes at 4°C, protected from light.[5][10]
-
-
Surface Marker Staining:
-
Prepare a cocktail of your desired surface marker antibodies (e.g., anti-CD8, anti-CD3, viability dye) at their pre-titrated optimal concentrations.
-
Without washing the tetramer staining solution, add the antibody cocktail to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step two more times.[5]
-
-
Fixation (Optional):
-
If fixation is required, resuspend the cell pellet in 1% methanol-free formalin in PBS.
-
Incubate for 1-4 hours at room temperature.[1]
-
Wash the cells once with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer. It is important to gate on live, single lymphoid cells for analysis.[1]
-
Visualizing the Workflow and Troubleshooting
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: A generalized workflow for HLA-A*02:01 tetramer staining.
References
- 1. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 5. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lubio.ch [lubio.ch]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. eaglebio.com [eaglebio.com]
Technical Support Center: HLA-A*02:01 Protein Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of the HLA-A*02:01 protein. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experimental workflow.
Question: I am observing very low yields of the HLA-A*02:01 heavy chain after expression in E. coli. What are the possible causes and solutions?
Low protein expression is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Codon Optimization: The codon usage of the HLA-A*02:01 gene might not be optimal for E. coli.
-
Solution: Synthesize a gene with codons optimized for E. coli expression to improve translation efficiency.
-
-
Expression Vector: The choice of expression vector plays a crucial role.
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction can significantly impact protein expression levels.
-
Solution: Optimize the IPTG concentration (e.g., test a range from 0.1 mM to 1 mM) and experiment with lower induction temperatures (e.g., 18-25°C) for a longer duration (e.g., 12-16 hours) to enhance soluble protein expression and reduce the formation of inclusion bodies.
-
-
Bacterial Strain: The E. coli strain used for expression can influence protein yield and folding.
-
Solution: Use strains engineered for expressing challenging proteins, such as BL21(DE3) pLysS, which can help control basal expression levels.
-
Question: My purified HLA-A*02:01 protein is forming aggregates or dimers. How can I prevent this?
Protein aggregation and dimerization can occur at various stages of purification and storage. Here are some strategies to mitigate this issue:
-
Refolding Conditions: Improper refolding is a primary cause of aggregation.
-
Solution: Optimize the refolding buffer composition. Key components to consider are the concentration of denaturant (e.g., urea or guanidine HCl), the ratio of reduced and oxidized glutathione to facilitate proper disulfide bond formation, and the concentration of L-arginine, which can act as an aggregation suppressor.[2] A gradual removal of the denaturant through dialysis or rapid dilution is also critical.
-
-
Protein Concentration: High protein concentrations can promote aggregation.
-
Solution: During refolding and subsequent purification steps, maintain a low protein concentration. After purification, concentrate the protein to the desired level, but be mindful of the potential for aggregation.
-
-
Buffer Composition and Storage: The buffer conditions for the final purified protein are crucial for its stability.
-
Solution: Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for your HLA-A*02:01/peptide complex. Store the purified protein at an appropriate temperature (-80°C for long-term storage) and consider adding cryoprotectants like glycerol.[3]
-
-
Size-Exclusion Chromatography (SEC): This technique can be used to separate monomers from aggregates.
-
Solution: Incorporate a final SEC step in your purification protocol to isolate the monomeric fraction of the HLA-A*02:01 complex.[4]
-
Question: The refolding of my HLA-A*02:01 heavy chain with β2-microglobulin and peptide is inefficient. What can I do to improve the refolding yield?
Efficient refolding is critical for obtaining functional HLA-A*02:01 complexes. If you are experiencing low refolding yields, consider the following:
-
Purity of Inclusion Bodies: Contaminants in the inclusion body preparation can interfere with the refolding process.
-
Peptide Quality and Concentration: The purity and concentration of the peptide used for refolding are critical.
-
Refolding Time and Temperature: The kinetics of refolding are time and temperature-dependent.
-
Solution: The refolding process is typically carried out at 4°C for 24-72 hours.[6] You may need to optimize the duration for your specific HLA-A*02:01/peptide complex.
-
-
Redox Environment: The ratio of reduced to oxidized glutathione is crucial for correct disulfide bond formation.
-
Solution: A common ratio is 10:1 (reduced:oxidized glutathione). Experiment with different ratios to find the optimal condition for your protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of HLA-A*02:01 heavy chain and β2-microglobulin inclusion bodies from E. coli?
The yield of inclusion bodies can vary depending on the expression system and conditions. However, typical yields are approximately 125 mg/L of bacterial culture for the HLA-A*02:01 heavy chain and 48 mg/L for human β2-microglobulin.[1]
Q2: How can I assess the quality and purity of my refolded HLA-A*02:01 complex?
Several methods can be used to assess the quality of your purified protein:
-
SDS-PAGE: To check for purity and the presence of both the heavy chain and β2-microglobulin.[4][6]
-
Size-Exclusion Chromatography (SEC): To verify the monomeric state of the complex and detect any aggregates.[4]
-
Flow Cytometry: To confirm the binding of the HLA-A*02:01 complex to specific T-cell receptors or antibodies.[3][5]
-
Thermal Stability Assays (e.g., Differential Scanning Fluorimetry): To determine the melting temperature (Tm) of the complex, which is an indicator of its stability.[4][7]
Q3: What are some common peptides used for refolding with HLA-A*02:01?
Several well-characterized peptides are known to bind to HLA-A*02:01 and can be used for refolding and functional studies. Some examples include:
-
NLVPMVATV (NLV): A peptide from the human cytomegalovirus (HCMV) pp65 protein.[5]
-
ELAGIGILTV: A modified peptide from the Melan-A/MART-1 protein.[3][4]
-
SLLMWITQV: A peptide from the NY-ESO-1 tumor antigen.[4]
Q4: Can I use urea instead of guanidine hydrochloride for solubilizing inclusion bodies?
Yes, 8 M urea can be used as an alternative to 6 M guanidine hydrochloride for solubilizing inclusion bodies.[1][2] However, protocols are often optimized for one or the other, and yields may vary.[1][2]
Quantitative Data Summary
| Parameter | Typical Value | Source |
| HLA-A*02:01 Heavy Chain Inclusion Body Yield | 125 mg/L of bacterial culture | [1] |
| Human β2-microglobulin Inclusion Body Yield | 48 mg/L of bacterial culture | [1] |
| Peptide Purity for Refolding | >95% | [1][2] |
| Molar Ratio for Refolding (Heavy Chain:β2m:Peptide) | 1:1:10 (starting point) | - |
| Refolding Temperature | 4°C | [6] |
| Refolding Duration | 24 - 72 hours | [6] |
Experimental Protocols
Protocol 1: Expression and Isolation of HLA-A*02:01 Heavy Chain Inclusion Bodies
This protocol describes the expression of the HLA-A*02:01 heavy chain in E. coli and the subsequent isolation of inclusion bodies.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing the HLA-A*02:01 heavy chain gene.
-
LB broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., PBS with 1% Triton X-114).[6]
-
Inclusion Body Wash Buffer.
-
Solubilization Buffer (e.g., 6 M Guanidine HCl, 25 mM Tris pH 8).[6]
Procedure:
-
Inoculate a starter culture of transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture the cells for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a microfluidizer.[6]
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with Inclusion Body Wash Buffer to remove contaminants.
-
Solubilize the washed inclusion bodies in Solubilization Buffer.
-
Store the solubilized protein at -80°C.[6]
Protocol 2: Refolding of the HLA-A*02:01/β2-microglobulin/Peptide Complex
This protocol outlines the in vitro refolding of the HLA-A*02:01 complex by rapid dilution.
Materials:
-
Solubilized HLA-A*02:01 heavy chain.
-
Solubilized human β2-microglobulin.
-
High-purity synthetic peptide.
-
Refolding Buffer (e.g., 100 mM Tris pH 8, 400 mM L-Arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Dialysis tubing.
-
Dialysis Buffer (e.g., 20 mM Tris pH 8).
Procedure:
-
Prepare the refolding buffer and cool it to 4°C.
-
Slowly add the solubilized HLA-A*02:01 heavy chain, β2-microglobulin, and peptide to the refolding buffer with gentle stirring. A common molar ratio is 1:1:10 (heavy chain:β2m:peptide).
-
Allow the refolding reaction to proceed at 4°C for 24-72 hours with gentle stirring.
-
Concentrate the refolding mixture.
-
Dialyze the concentrated protein against Dialysis Buffer to remove the refolding buffer components. Change the dialysis buffer several times.
-
Clarify the refolded protein solution by centrifugation to remove any precipitated material.
Protocol 3: Purification of the Refolded HLA-A*02:01 Complex
This protocol describes a two-step purification process using anion-exchange and size-exclusion chromatography.
Materials:
-
Refolded and dialyzed HLA-A*02:01 complex.
-
Anion-exchange chromatography column (e.g., Q-Sepharose).[5]
-
Anion-exchange chromatography buffers (Buffer A: 20 mM Tris pH 8; Buffer B: 20 mM Tris pH 8, 1 M NaCl).
-
Size-exclusion chromatography column (e.g., Superdex 75).
-
SEC Buffer (e.g., PBS).
Procedure:
-
Anion-Exchange Chromatography:
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the clarified, refolded protein onto the column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound protein with a linear gradient of Buffer B.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the HLA-A*02:01 complex.
-
-
Size-Exclusion Chromatography:
-
Pool the fractions containing the HLA-A*02:01 complex and concentrate them.
-
Equilibrate the size-exclusion column with SEC Buffer.
-
Load the concentrated protein onto the column.
-
Elute the protein with SEC Buffer.
-
Collect fractions corresponding to the monomeric HLA-A*02:01 complex.
-
Analyze the purified fractions by SDS-PAGE for purity.
-
Visualizations
Caption: Experimental workflow for HLA-A*02:01 expression and purification.
Caption: Troubleshooting logic for common HLA-A*02:01 expression issues.
References
- 1. Protein purification and crystallization of HLA-A∗02:01 in complex with SARS-CoV-2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Rapid Method for Quality Control of Major Histocompatibility Complex–Peptide Monomers by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [Preparation and characterization of HLA-A * 0201 monomer and tetramer loaded with HCMV antigenic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High‐throughput identification of conditional MHCI ligands and scaled‐up production of conditional MHCI complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Peptide Presentation by Major Histocompatibility Complex (MHC) Class I Allele HLA-A*02:01: BREAKING CONFINEMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Recombinant A*02:01-Peptide Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of recombinant HLA-A*02:01-peptide complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of recombinant HLA-A*02:01-peptide complexes?
A1: The stability of HLA-A*02:01-peptide complexes is a multifactorial issue influenced by:
-
Peptide Affinity: The intrinsic binding affinity of the peptide for the HLA-A*02:01 groove is a primary determinant. Peptides with optimal anchor residues and favorable interactions across the binding cleft form more stable complexes.[1][2]
-
Heavy Chain and β2-microglobulin (β2m) Interaction: The association between the HLA-A*02:01 heavy chain and β2m is crucial for the overall structural integrity and stability of the complex.[1][3]
-
Structural Modifications: Engineered modifications, such as disulfide bonds or mutations, can significantly enhance thermal and conformational stability.[3][4][5]
-
Experimental Conditions: Factors such as pH, temperature, and the presence of denaturing agents in buffers can impact complex stability.[6][7]
Q2: How can I measure the stability of my HLA-A*02:01-peptide complex?
A2: The most common method for assessing the thermal stability of pMHC complexes is Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay. This technique measures the melting temperature (Tm) of the complex, which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.[3][5][8] Other methods include monitoring the dissociation of the peptide over time, often using fluorescently labeled peptides.[9]
Q3: Can the peptide sequence itself be modified to improve complex stability?
A3: Yes, optimizing the peptide sequence can significantly enhance stability. This often involves modifying the anchor residues (typically at positions 2 and 9 for HLA-A*02:01) to improve their fit within the binding groove's pockets. This process, known as creating "heteroclitic" peptides, can lead to increased binding affinity and complex stability.[10] However, it is crucial to ensure that such modifications do not negatively impact T-cell receptor (TCR) recognition.[10]
Troubleshooting Guide
Issue 1: Low yield of refolded HLA-A*02:01-peptide complex.
| Possible Cause | Troubleshooting Step |
| Poor Peptide Solubility or Binding | Ensure the peptide is fully dissolved in an appropriate solvent before adding it to the refolding buffer. Test a range of peptide concentrations to find the optimal ratio of peptide to heavy chain and β2m. |
| Inefficient Refolding Conditions | Optimize the refolding buffer composition, including the concentration of redox shuffling reagents (e.g., glutathione), denaturants (e.g., urea, guanidine-HCl), and additives. Vary the refolding time and temperature.[11] |
| Incorrect Protein Concentrations | Accurately determine the concentration of the heavy chain and β2m inclusion bodies before initiating refolding. |
| Suboptimal pH | While neutral pH is common for refolding, some studies suggest that slightly acidic conditions can stabilize peptide-empty intermediates, potentially facilitating peptide exchange and loading.[7] |
Issue 2: The refolded complex is unstable and aggregates over time.
| Possible Cause | Troubleshooting Step |
| Low-Affinity Peptide | If possible, use a higher-affinity peptide. Alternatively, consider engineering stabilizing mutations into the heavy chain or β2m.[3][4] |
| Suboptimal Buffer Conditions | After purification, store the complex in a buffer optimized for stability (e.g., neutral pH, with appropriate salt concentration and additives like glycerol). |
| Presence of Unfolded or Aggregated Protein | Ensure high purity of the refolded complex by using size-exclusion chromatography (SEC) to separate correctly folded monomers from aggregates and free components.[3][8] |
| Intrinsic Instability | For applications requiring very high stability, consider advanced methods like creating single-chain trimers (SCTs) or using sortase-mediated ligation to covalently link the peptide to the MHC molecule.[4][12] |
Issue 3: Low staining intensity when using HLA-A*02:01 tetramers.
| Possible Cause | Troubleshooting Step |
| Tetramer Dissociation | The underlying pMHC monomers may be unstable, leading to tetramer dissociation. Use freshly prepared tetramers for staining. Consider using stabilized monomers for tetramer production. |
| Poor Peptide Loading during Exchange | If using peptide-exchangeable MHC technology (e.g., with a conditional ligand), ensure that the exchange reaction goes to completion. Optimize the concentration of the peptide of interest and the incubation time. |
| Steric Hindrance | The biotinylation site and linker to streptavidin can sometimes interfere with TCR binding. Ensure a sufficiently long and flexible linker is used. |
| Low TCR Affinity | The interaction between the TCR and the pMHC complex may be inherently weak. Using tetramers with higher-avidity monomers can sometimes improve staining. |
Quantitative Data Summary
Table 1: Impact of Disulfide Engineering on the Thermal Stability of HLA-A*02:01 Complexes
| Complex | Description | Melting Temperature (Tm) | Reference |
| Wild-Type (WT) HLA-A02:01/β2m/TAX8 | Standard complex with a low-affinity placeholder peptide. | 41.6 °C | [3][8] |
| Open HLA-A02:01/β2m/TAX8 | G120C (heavy chain) and H31C (β2m) mutations forming an interchain disulfide bond. | 48.8 °C | [3][8] |
Table 2: Effect of SCT Design and Mutations on Thermal Stability
| Construct | Description | Average ΔTm vs. Refolded pMHC | Reference |
| SCTs without stabilizing disulfides | Single-chain trimer with peptide, β2m, and heavy chain. | ~ -10 °C | [4] |
| SCTs with engineered disulfides | SCTs incorporating disulfide bonds for stabilization. | ~ -4 °C | [4] |
| SCTs with H74L mutation | SCTs with a stabilizing mutation in the heavy chain. | ~ -8 °C | [4] |
Experimental Protocols
Protocol 1: In Vitro Refolding of HLA-A*02:01-Peptide Complexes
This protocol is a generalized procedure. Optimal conditions may vary.
-
Preparation of Inclusion Bodies: Express HLA-A*02:01 heavy chain and β2m separately in E. coli. Isolate and purify inclusion bodies. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea).[11]
-
Refolding: Prepare a refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Slowly add the denatured heavy chain and β2m to the refolding buffer with gentle stirring at 4°C.
-
Add the peptide of interest to the refolding mixture at a molar excess.
-
Incubate the refolding mixture at 4°C for 48-72 hours.
-
Purification: Concentrate the refolding mixture and purify the correctly folded pMHC complex using size-exclusion chromatography (SEC).[3][8]
Protocol 2: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)
-
Sample Preparation: Prepare the purified pMHC complex at a final concentration of 2-5 µM in a suitable buffer (e.g., PBS).
-
Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, to the sample.
-
DSF Experiment: Place the sample in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.[3][8]
Visualizations
Caption: Workflow for in vitro refolding and purification of pMHC complexes.
Caption: Key strategies for enhancing the stability of pMHC complexes.
References
- 1. Turkish Journal of Immunology — [turkishimmunology.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Effects of HLA single chain trimer design on peptide presentation and stability [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Fast peptide exchange on major histocompatibility complex class I molecules by acidic stabilization of a peptide‐empty intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immunaware.com [immunaware.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Protein purification and crystallization of HLA-A∗02:01 in complex with SARS-CoV-2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Immunogenicity of HLA-A*02:01-Restricted Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor immunogenicity associated with HLA-A*02:01-restricted peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My HLA-A*02:01-restricted peptide shows good predicted binding affinity but fails to elicit a strong T-cell response. What are the potential reasons?
A1: Several factors can contribute to this discrepancy:
-
Low Peptide-MHC (pMHC) Stability: While binding affinity is crucial, the stability of the pMHC complex is a more significant correlate of immunogenicity.[1][2] A peptide that binds but quickly dissociates from the HLA-A*02:01 molecule may not be present on the cell surface long enough to effectively stimulate a T-cell response.[1][3]
-
Poor Processing and Presentation: The native protein from which the peptide is derived might not be efficiently processed by the proteasome, or the resulting peptide may not be effectively transported into the endoplasmic reticulum for loading onto HLA molecules.
-
T-Cell Receptor (TCR) Repertoire: The host may lack T-cells with TCRs that can recognize the specific pMHC complex with high avidity.
-
Suboptimal Experimental Conditions: Issues with antigen-presenting cell (APC) viability, peptide concentration, or the sensitivity of the readout assay (e.g., ELISPOT, intracellular cytokine staining) can all lead to apparently weak responses.
Q2: How can I improve the immunogenicity of a weakly immunogenic HLA-A*02:01-restricted peptide?
A2: Several strategies can be employed to enhance the immunogenicity of your peptide:
-
Peptide Modification (Heteroclitic Peptides): Introduce amino acid substitutions at primary or secondary anchor residues to improve HLA-A02:01 binding affinity and/or pMHC stability.[4][5] For HLA-A02:01, canonical anchor residues are often Leucine (L) or Methionine (M) at position 2 and Valine (V) or Leucine (L) at the C-terminus (position 9).[5] A substitution at position 1 with Tyrosine (Y) has also been shown to enhance affinity without altering antigenic specificity.[5]
-
Inclusion of CD4+ T-Helper Epitopes: Co-administration of the HLA-A*02:01 peptide with a promiscuous HLA class II-binding peptide can provide T-cell help, leading to a more robust and sustained CD8+ T-cell response.[4]
-
Use of Potent Adjuvants: Formulating the peptide with a strong adjuvant can significantly boost the immune response. Examples include Montanide ISA-51 and Toll-like receptor (TLR) agonists.[6][7]
-
Advanced Delivery Systems: Utilizing delivery platforms like liposomes or self-assembling protein nanoparticles (SAPNs) can improve peptide stability and uptake by APCs.[8][9]
Q3: What is the difference between peptide-MHC binding affinity and stability, and why is stability more important for immunogenicity?
A3:
-
Binding Affinity refers to the strength of the initial interaction between the peptide and the MHC molecule. It is often measured by the concentration of peptide required to achieve 50% binding (IC50).[10][11]
-
Stability refers to the duration for which the peptide remains bound to the MHC molecule on the cell surface. It is often measured as the half-life (t1/2) of the pMHC complex.
While related, stability is considered a better correlate of immunogenicity because a longer-lasting pMHC complex provides a greater opportunity for circulating T-cells to encounter and become activated by the antigen.[1][2] Peptides that form unstable complexes may dissociate before a T-cell with a specific TCR can recognize them.
Troubleshooting Guides
Issue: Low or No T-Cell Response in ELISPOT/ICS Assays
| Potential Cause | Troubleshooting Step |
| Poor Peptide Quality/Solubility | Verify peptide purity (>90%) and sequence by mass spectrometry. Ensure complete solubilization in an appropriate solvent (e.g., DMSO) before dilution in culture medium. Hydrophobicity of peptides should be considered for solubility.[10] |
| Suboptimal Peptide Concentration | Titrate the peptide concentration used for pulsing APCs or for in vitro stimulation (typically in the range of 1-10 µg/mL). |
| Low pMHC Stability | Consider synthesizing a heteroclitic version of your peptide with modified anchor residues to enhance stability.[4][5] |
| Insufficient T-Cell Precursors | Increase the number of stimulation rounds in vitro (e.g., from 2 to 3-5) to expand the population of peptide-specific T-cells.[4] |
| Inadequate Adjuvant/Stimulation | If using a peptide vaccine formulation, ensure the use of a potent adjuvant.[6] For in vitro assays, ensure APCs are properly activated. |
| Assay Sensitivity | Confirm the functionality of your assay using a well-characterized, immunodominant HLA-A*02:01-restricted control peptide, such as the Influenza A M1 58-66 peptide (GILGFVFTL).[12] |
Quantitative Data Summary
Table 1: Comparison of Native vs. Modified HLA-A*02:01 Peptides
| Peptide Name | Sequence | Modification | Predicted HLA-A*02:01 Binding Affinity (IC50 nM) | T-Cell Response (IFN-γ spots/10^6 cells) | Reference |
| WT1 RMF | RMFPNAPYL | Native | 5.0 | ~100 | [4] |
| WT1 YMF | YMFPNAPYL | R1Y substitution | <5.0 | ~250 | [4] |
| WT1 NQM | NQMNLGATL | Native | 21.8 | Variable, ~50-200 | [4] |
| WT1 NLM | NLMNLGATL | Q2L substitution | 2.6 | Variable, ~100-400 | [4] |
| Low-affinity Peptide 1 | (Sequence not specified) | Native | >500 | Non-immunogenic | [5] |
| Modified Peptide 1 | (P1Y substitution) | P1Y substitution | 2.3 to 55-fold higher affinity | Immunogenic, CTLs cross-reactive with native peptide | [5] |
Note: T-cell response data is approximated from figures in the cited literature and can be highly variable between donors.
Experimental Protocols & Methodologies
Protocol 1: T2 Cell Binding Assay for HLA-A*02:01 Peptides
This assay measures the ability of a peptide to stabilize HLA-A02:01 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of empty and unstable HLA-A02:01 molecules.
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
RPMI-1640 medium with 10% FBS
-
Test peptides and a positive control peptide (e.g., Influenza M1 58-66)
-
Brefeldin A
-
FITC- or PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Culture T2 cells to a density of approximately 1 x 10^6 cells/mL.
-
Wash cells twice with serum-free RPMI-1640.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 3 µg/mL Brefeldin A.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of peptide solution at various concentrations (e.g., 100, 10, 1, 0.1 µM) to the wells in triplicate. Include a no-peptide negative control and a positive control peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Wash the cells twice with cold FACS buffer.
-
Stain the cells with the anti-HLA-A2 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization.
Visualizations
Diagram 1: Workflow for Enhancing Peptide Immunogenicity
Caption: Workflow for improving the immunogenicity of HLA-A*02:01 peptides.
Diagram 2: Troubleshooting Logic for Poor T-Cell Response
Caption: A logical guide to troubleshooting poor T-cell responses.
References
- 1. Pan-specific prediction of peptide-MHC-I complex stability; a correlate of T cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discuss.iedb.org [discuss.iedb.org]
- 3. Turkish Journal of Immunology — [turkishimmunology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Cancer Vaccines, Adjuvants, and Delivery Systems [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunogenic variation between multiple HLA-A*0201-restricted, Hepatitis C Virus-derived epitopes for cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
Technical Support Center: A*02:01-Based ELISpot Assays
This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in refining their A*02:01-based ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control steps for cryopreserved PBMCs before starting an ELISpot assay?
A: Ensuring the health and viability of your peripheral blood mononuclear cells (PBMCs) is paramount for a successful ELISpot assay.[1][2][3] Before beginning your experiment, it is crucial to perform a viability count after thawing.[2] A viability of over 95% is recommended for reliable results.[4] Low viability can lead to high background and inconsistent results.[5][6] Additionally, allowing the cells to rest for at least one hour after thawing can help improve their functionality.
Q2: How can I select an appropriate this compound-restricted peptide for my assay?
A: The selection of a suitable peptide is critical for stimulating a specific T-cell response. This compound-restricted peptides are well-documented for various antigens, such as viral proteins from cytomegalovirus (CMV), Epstein-Barr virus (EBV), and SARS-CoV-2.[7][8][9] It is advisable to use peptides that have been previously validated in similar assays. Bioinformatics tools can also be used to predict potential epitopes, which should then be empirically tested for their binding affinity and immunogenicity.[10]
Q3: What are the optimal cell plating densities for an IFN-γ ELISpot assay?
A: The optimal number of cells per well needs to be determined empirically, as it can vary depending on the expected frequency of antigen-specific T-cells.[2] A common starting point for PBMCs is between 2 x 10^5 and 4 x 10^5 cells per well.[11] Cell numbers in this range generally show a linear correlation with the number of spots formed.[12][13] Overcrowding the wells can lead to confluent spots that are difficult to count, while too few cells may result in a signal that is too low to detect.[2][14]
Q4: What are the key differences between ELISpot and other immune monitoring assays like intracellular cytokine staining (ICS)?
A: ELISpot assays are highly sensitive for detecting and quantifying cytokine-secreting cells, even at very low frequencies.[15][16] This makes them particularly useful for monitoring rare antigen-specific T-cell responses.[13][16] In contrast, ICS, analyzed by flow cytometry, provides multiparametric data, allowing for the identification of the specific cell phenotype that is producing the cytokine.[1] However, ELISpot is often considered more sensitive for detecting low-frequency responses.[13]
Troubleshooting Guide
High Background
Q: Why am I observing a high number of spots in my negative control wells?
A: High background can obscure the detection of true antigen-specific responses and can be caused by several factors:
-
Cell Viability and Debris: Poor cell viability or the presence of cell debris can lead to non-specific spot formation.[6][17] Ensure that your PBMCs have high viability after thawing and consider a resting period to remove debris.
-
Contamination: Bacterial or fungal contamination of reagents or cell cultures can trigger an immune response, leading to background spots.[6] Always work under aseptic conditions and check for any signs of contamination.[5][18]
-
Inadequate Washing: Insufficient washing of the plate can leave residual reagents that contribute to background noise.[14][19][20] Ensure thorough but gentle washing at each step.
-
Overdevelopment: Allowing the substrate to incubate for too long can lead to overdevelopment of the plate and a high background.[14][19] Monitor spot development closely and stop the reaction when spots are clearly visible.
No or Few Spots
Q: I am not seeing any spots, or very few, even in my positive control wells. What could be the issue?
A: The absence of spots can be frustrating and may point to several potential problems:
-
Cell Health and Number: The most common cause is unhealthy or an insufficient number of cells.[14][17] Always perform a viability check and optimize the number of cells plated per well.[2]
-
Stimulation Issues: The stimulant, whether a peptide or a polyclonal activator like PHA, may not be active.[21] Ensure that your stimulating reagents are stored correctly and have not expired.
-
Incorrect Reagent Concentration: Suboptimal concentrations of capture or detection antibodies can lead to a weak or absent signal.[14][20] It is important to titrate these reagents to find the optimal concentration.
-
Procedural Errors: Missing a step, such as adding the detection antibody or the enzyme conjugate, can result in a complete loss of signal.[17] Carefully review your protocol and ensure all steps are followed correctly.
Poorly Defined or "Fuzzy" Spots
Q: My spots are not sharp and well-defined. What causes this and how can I fix it?
A: The quality of the spots is crucial for accurate counting. Fuzzy or poorly defined spots can be caused by:
-
Improper Plate Activation: If using PVDF membrane plates, inadequate pre-treatment with ethanol can result in poor antibody binding and fuzzy spots.[20][22]
-
Plate Movement: Any movement of the plate during the cell incubation period can cause the cells to shift, leading to elongated or fuzzy spots.[20] It is best to use a dedicated incubator that is not frequently opened.[20]
-
Over-stimulation: Using too high a concentration of the stimulating peptide can lead to an excessive amount of cytokine secretion, resulting in large, merged spots.[14][20]
Detailed Experimental Protocol: IFN-γ ELISpot Assay
This protocol provides a general framework. Optimization of specific steps, such as cell number and incubation times, is recommended.
1. Plate Preparation and Coating:
- Pre-wet the 96-well PVDF plate with 35% ethanol for 30 seconds.
- Wash the plate three times with sterile PBS.
- Coat the wells with an anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
2. Cell Preparation:
- Thaw cryopreserved PBMCs rapidly in a 37°C water bath.[23][24][25]
- Slowly add pre-warmed culture medium to the cells.[25][26]
- Wash the cells by centrifuging at 300 x g for 10 minutes.[25][26]
- Resuspend the cell pellet and perform a viability count.
- Allow cells to rest in a 37°C, 5% CO2 incubator for at least one hour.[26]
3. Cell Plating and Stimulation:
- Wash the coated plate and block with a blocking buffer for 2 hours at room temperature.
- Wash the plate again and add your cell suspension to the wells (e.g., 2.5 x 10^5 cells/well).
- Add your this compound-restricted peptide to the appropriate wells at a pre-optimized concentration.
- Include positive (e.g., PHA) and negative (medium only) controls.[16]
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Detection and Development:
- Wash the plate to remove the cells.
- Add the biotinylated anti-IFN-γ detection antibody and incubate for 1.5 hours at room temperature.
- Wash the plate and add Streptavidin-Alkaline Phosphatase (AP) conjugate, incubating for 1 hour at room temperature.
- Wash the plate thoroughly and add the BCIP/NBT substrate solution.
- Monitor the formation of spots and stop the reaction by washing with distilled water.
5. Analysis:
- Allow the plate to dry completely.
- Count the spots using an automated ELISpot reader.
- The results are typically expressed as spot-forming units (SFU) per million cells.
Data Optimization Tables
Table 1: Example of Cell Titration for Optimal Spot Formation
| Cells per Well | Negative Control (SFU/10^6 cells) | This compound Peptide (SFU/10^6 cells) | Positive Control (PHA) (SFU/10^6 cells) | Spot Morphology |
| 1 x 10^5 | 2 | 25 | >500 | Distinct, easy to count |
| 2.5 x 10^5 | 5 | 78 | >1000 | Optimal: Distinct, strong signal |
| 5 x 10^5 | 15 | 150 | Confluent | Spots beginning to merge |
| 1 x 10^6 | 30 | Confluent | Confluent | Confluent, uncountable |
Table 2: Example of Peptide Concentration Optimization
| Peptide Concentration (µg/mL) | Negative Control (SFU/10^6 cells) | This compound Peptide (SFU/10^6 cells) | Signal-to-Noise Ratio |
| 0.1 | 4 | 35 | 8.75 |
| 1 | 5 | 82 | 16.4 |
| 5 | 6 | 115 | 19.2 |
| 10 | 8 | 120 | 15.0 |
Visual Guides
Caption: General workflow for an this compound-based ELISpot assay.
Caption: T-cell activation and IFN-γ secretion pathway.
Caption: A logical flowchart for troubleshooting common ELISpot issues.
References
- 1. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanguinebio.com [sanguinebio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant [frontiersin.org]
- 10. Identification of HLA-A*02:01-Restricted Candidate Epitopes Derived from the Nonstructural Polyprotein 1a of SARS-CoV-2 That May Be Natural Targets of CD8+ T Cell Recognition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. ELISPOT Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimize your ELISpot Assay [fishersci.dk]
- 17. mabtech.com [mabtech.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 20. abcam.co.jp [abcam.co.jp]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 23. immunospot.com [immunospot.com]
- 24. immunospot.com [immunospot.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. mabtech.com [mabtech.com]
dealing with non-specific binding in A*02:01 peptide screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during HLA-A*02:01 peptide screening, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of A*02:01 peptide screening and why is it problematic?
A1: Non-specific binding refers to the attachment of peptides to surfaces or molecules other than the intended HLA-A*02:01 binding groove.[1] This phenomenon can be driven by various molecular interactions, including hydrophobic and ionic attractions between the peptide and assay components like microplate wells or cell membranes.[1] It is a significant issue as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of peptide binding, ultimately compromising the reliability of screening results.[1]
Q2: What are the primary causes of non-specific binding in this compound peptide screening assays?
A2: The main drivers of non-specific binding are multifactorial and include:
-
Hydrophobic Interactions: Peptides containing hydrophobic residues have a tendency to adhere to the plastic surfaces of assay plates.
-
Electrostatic Interactions: Charged amino acid residues within a peptide can interact with charged surfaces, leading to unwanted binding.
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on the assay surface is a common cause of high background.[1]
-
Inappropriate Buffer Composition: The pH, ionic strength, and components of the assay and wash buffers can significantly influence non-specific interactions.[1]
Q3: How can I differentiate between specific and non-specific binding in my results?
A3: A common method to assess binding specificity is to use a competition assay. This involves introducing a known, high-affinity HLA-A02:01 binding peptide (a competitor) alongside your test peptide. A significant reduction in the signal from your test peptide in the presence of the competitor indicates specific binding to the HLA molecule. Conversely, if the signal remains high, it is likely due to non-specific binding. Additionally, using a negative control peptide with no predicted or known affinity for HLA-A02:01 can help establish a baseline for non-specific binding.
Q4: Can the choice of assay plate affect non-specific binding?
A4: Yes, the type of microplate can influence the degree of non-specific binding. Standard polystyrene plates can have hydrophobic properties that promote the binding of certain peptides. If high non-specific binding is suspected, consider using plates with a low-binding surface or plates that have been surface-treated to be more hydrophilic.
Troubleshooting Guides
High Background Signal
A high background signal is a common problem that often points to non-specific binding. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for high background signals.
Weak or No Signal
The absence of a signal can be equally perplexing. This workflow addresses potential causes for a lack of expected peptide binding.
Caption: Troubleshooting workflow for weak or no signal.
Data Presentation
Table 1: Recommended Concentrations of Reagents to Reduce Non-Specific Binding
| Reagent | Type | Recommended Concentration Range | Notes |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | A common and effective blocking agent. |
| Casein | Protein | 0.1-1% (w/v) | Often more effective than BSA due to smaller molecular size, providing a denser blocking layer.[2] |
| Non-fat Dry Milk | Protein | 1-5% (w/v) | A cost-effective alternative, but may contain endogenous biotin and phosphatases. |
| Detergents | |||
| Tween-20 | Non-ionic | 0.05-0.1% (v/v) | Commonly added to wash buffers to reduce background. |
| Triton X-100 | Non-ionic | 0.05-0.1% (v/v) | Can be more stringent than Tween-20. |
| Salts | |||
| Sodium Chloride (NaCl) | Salt | 150-500 mM | Higher salt concentrations can reduce electrostatic interactions. |
Table 2: Comparison of Predicted vs. Actual Binding Capacity of Peptides to HLA-A*02:01
| Peptide | Predicted Affinity (nM) (NetMHC 4.0) | Actual Binding (EC50 in µM) (T2 Cell Assay) |
| G12A (10-mer) | High | Moderate |
| G12V (10-mer) | Moderate | High |
| G12C (10-mer) | Moderate | Moderate |
| G12S (9-mer) | High | Low |
| MUC-1 (140-148) | Low | Negative Control |
| Flu-MP (58-66) | High | Positive Control |
This table is a representative example based on published data and illustrates that in silico predictions do not always perfectly correlate with experimental results.
Experimental Protocols
Protocol 1: T2 Cell-Based HLA-A*02:01 Peptide Binding Assay
This protocol is a standard method for assessing the binding of exogenous peptides to HLA-A*02:01 molecules on the surface of TAP-deficient T2 cells.
Materials:
-
T2 cells (TAP-deficient, HLA-A*02:01+)
-
Serum-free RPMI medium
-
Human β2-microglobulin (β2m)
-
Test peptides and control peptides (positive and negative)
-
Brefeldin A (optional, for stabilization assays)
-
FITC-conjugated anti-HLA-A2.1 monoclonal antibody (e.g., clone BB7.2)
-
Staining buffer (PBS with 1% FBS and 0.02% sodium azide)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture T2 cells to a sufficient density. On the day of the assay, wash the cells and resuspend them in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Peptide Pulsing:
-
Plate 2 x 10^5 T2 cells per well in a 96-well plate.
-
Add test peptides at various final concentrations (e.g., 1, 10, and 100 µM).[3] Include a known high-affinity peptide as a positive control and a no-peptide or irrelevant peptide well as a negative control.
-
Add human β2m to a final concentration of 5-10 µg/mL to all wells.[1][4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[3][4]
-
-
Stabilization (Optional): For assays measuring the stability of the peptide-HLA complex, add Brefeldin A (5 µg/mL) for the final 2 hours of incubation to block the transport of newly synthesized HLA molecules to the cell surface.[1]
-
Staining:
-
After incubation, wash the cells twice with cold staining buffer to remove unbound peptide.[4]
-
Resuspend the cells in 50 µL of staining buffer containing the FITC-conjugated anti-HLA-A2.1 antibody at the manufacturer's recommended dilution.
-
Incubate on ice or at 4°C for 30-45 minutes, protected from light.[1][3]
-
-
Flow Cytometry:
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Analysis: An increase in MFI in the presence of a test peptide compared to the negative control indicates that the peptide has bound to and stabilized the HLA-A*02:01 molecules on the T2 cell surface.
Caption: Workflow for a T2 cell-based HLA-A*02:01 peptide binding assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification of a naturally processed HLA-A*02:01-restricted CTL epitope from the human tumor-associated antigen Nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Improving the Resolution of A*02:01 Crystal Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of their HLA-A*02:01 crystal structures.
Troubleshooting Guides
This section addresses common issues encountered during the crystallography workflow for HLA-A*02:01, from initial crystal growth to data refinement.
Question: My A*02:01 crystals are diffracting poorly. What are the initial steps to improve resolution?
Answer:
Low diffraction quality is a common hurdle. A systematic approach, starting from the protein sample and progressing through crystallization and data collection, is crucial. Here’s a logical workflow to troubleshoot and enhance diffraction resolution:
Caption: Troubleshooting workflow for improving this compound crystal resolution.
A multi-faceted approach is often necessary. Start by ensuring the purity and homogeneity of your protein sample. Then, systematically explore crystallization and post-crystallization techniques.
Question: What specific post-crystallization treatments can enhance the diffraction quality of my this compound crystals?
Answer:
Post-crystallization treatments can significantly improve the order within the crystal lattice, leading to higher resolution diffraction.[1][2][3] Key methods include:
-
Crystal Annealing: This process involves briefly warming a flash-cooled crystal to a temperature below the melting point of the solvent, and then re-cooling it.[3] This can help to reduce mosaicity and improve the crystal packing.
-
Dehydration: Gradually removing solvent from the crystal can induce a tighter packing of the molecules, which often leads to improved diffraction.[2][3] This can be achieved by exposing the crystal to a solution with a higher precipitant concentration or by controlled vapor diffusion.
-
Soaking: Introducing small molecules or different cryoprotectants can sometimes stabilize the crystal lattice and improve diffraction.[4]
-
Cross-linking: In some cases, gentle cross-linking of the protein molecules within the crystal can enhance its stability and diffraction quality.
Question: My diffraction data suffers from high mosaicity. What are the potential causes and solutions?
Answer:
High mosaicity indicates disorder within the crystal lattice. Common causes and their respective solutions are summarized below:
| Cause | Potential Solutions |
| Crystal Handling | Minimize mechanical stress during crystal harvesting and mounting. Use appropriate-sized loops. |
| Cryo-cooling | Optimize the cryoprotectant solution and the flash-cooling procedure. Consider crystal annealing.[3] |
| Crystal Quality | Re-optimize crystallization conditions to grow more ordered crystals. Techniques like microseeding can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are typical crystallization conditions for HLA-A*02:01?
A1: HLA-A*02:01 has been crystallized under various conditions. A common starting point involves using polyethylene glycol (PEG) as a precipitant in a slightly acidic to neutral pH range. Below is a summary of reported successful conditions:
| Protein Complex | Precipitant | Buffer | Temperature (°C) | Resolution (Å) | PDB ID |
| HLA-A02:01 with KRAS G12V spliced peptide | 0.1 M MES pH 6.5, 0.2 M lithium sulfate | MES | Room Temp | 1.4 - 1.58 | 5ENW[5] |
| HLA-A02:01 with Mart-1 CPL | Not specified | Not specified | Not specified | 1.65 | 4WJ5[6] |
| HLA-A*02:01 with NY-ESO-1 peptide | Not specified | Not specified | Not specified | 2.30 | 9DL1[7] |
Q2: How can I improve the stability of the peptide-HLA-A*02:01 complex for crystallization?
A2: The stability of the pMHC complex is critical. Consider the following:
-
Peptide Affinity: Use high-affinity peptides. You can experimentally determine peptide binding affinity before setting up crystallization trials.
-
Engineered Disulfide Bonds: Introducing a disulfide bond between the heavy chain and β2-microglobulin can lock the complex in a peptide-receptive state and improve overall stability.[8]
-
Refolding Conditions: Optimize the in vitro refolding protocol to ensure proper complex formation. This includes the ratio of heavy chain, β2m, and peptide, as well as the composition of the refolding buffer.[9][10]
Q3: What are the key considerations for cryoprotecting this compound crystals?
A3: Proper cryoprotection is essential to prevent ice formation during flash-cooling, which can destroy the crystal lattice.
-
Cryoprotectant Choice: Glycerol, ethylene glycol, and PEG are common cryoprotectants.[11] The choice and concentration should be systematically screened.
-
Stepwise Soaking: Gradually increasing the concentration of the cryoprotectant can reduce osmotic shock to the crystal.[3]
-
Multistep Soaking: A novel strategy involves sequentially soaking the crystal in 2-3 different cryoprotectant solutions, which can significantly improve diffraction quality.[4]
Experimental Protocols
Protocol 1: Expression and Purification of HLA-A*02:01
This protocol is a generalized procedure based on common practices for obtaining high-purity HLA-A*02:01 for crystallization.[9][12][13][14][15][16]
Caption: Workflow for HLA-A*02:01 expression and purification.
-
Expression: The heavy chain of HLA-A*02:01 and β2-microglobulin are typically expressed separately in E. coli and accumulate in inclusion bodies.
-
Inclusion Body Isolation: Harvest the bacterial cells, lyse them, and purify the inclusion bodies through a series of washes.
-
Refolding: Solubilize the inclusion bodies in a denaturing buffer (e.g., containing urea or guanidinium chloride). The refolding is initiated by rapid dilution into a large volume of refolding buffer containing the peptide of interest, L-arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Purification: The correctly folded pMHC complex is then purified from the refolding mixture using sequential chromatography steps, typically ion-exchange followed by size-exclusion chromatography.
Protocol 2: Crystal Dehydration to Improve Resolution
This protocol describes a general method for controlled dehydration of protein crystals.[2][3]
-
Prepare a Dehydration Solution: Mix the reservoir solution from your crystallization drop with a cryoprotectant (e.g., glycerol or ethylene glycol) to a final concentration of 10-25%.[2][3]
-
Transfer the Crystal: Carefully transfer a crystal to a small drop (e.g., 5 µL) of the dehydration solution on a cover slip.
-
Controlled Evaporation: Leave the drop in the open air at room temperature. The solvent will slowly evaporate, increasing the concentration of the solutes and dehydrating the crystal.
-
Time Course Experiment: Pick crystals from the drop at different time intervals (e.g., 30 minutes, 1 hour, 3 hours) and flash-cool them in liquid nitrogen.
-
Diffraction Testing: Test the diffraction of the crystals from each time point to identify the optimal dehydration time.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. pnas.org [pnas.org]
- 9. Protein purification and crystallization of HLA-A∗02:01 in complex with SARS-CoV-2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. Protein purification and crystallization of HLA-A∗02:01 in complex with SARS-CoV-2 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Protein purification and crystallization of HLA-Aâ02:01 in complex with SARS-CoV-2 peptides - La Trobe - Figshare [opal.latrobe.edu.au]
- 15. Protein purification and crystallization of HLA-A∗02:01 in complex with SARS-CoV-2 peptides [genscript.com.cn]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Predicting Non-Canonical HLA-A*02:01 Binding Motifs
Welcome to the technical support center for challenges in predicting non-canonical HLA-A02:01 binding motifs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prediction and analysis of peptides with non-canonical features that bind to the HLA-A02:01 allele.
Frequently Asked Questions (FAQs)
Q1: Why are my standard prediction tools failing to identify non-canonical HLA-A*02:01 binding peptides?
A1: Most standard prediction tools for HLA binding are trained on datasets consisting primarily of peptides with canonical features: 8-11 amino acids in length and composed of the 20 standard amino acids.[1][2] These tools often fail with non-canonical peptides for the following reasons:
-
Sequence-Based Limitations: Many predictors, such as NetMHCpan and MHCflurry, are sequence-based and their algorithms are optimized for canonical peptide lengths and amino acid compositions.[2][3] They may not be able to accurately score peptides that are significantly longer or contain post-translational modifications (PTMs).
-
Structural Bias: Structure-based methods can be biased towards canonical peptide backbone conformations.[1] Non-canonical peptides, such as very long peptides, can adopt unusual "super-bulged" structures when bound to HLA-A*02:01, which are not well-represented in the training data of these models.[4]
-
Lack of Training Data for Non-Canonical Residues: The algorithms have not been trained on a sufficient number of peptides containing non-canonical amino acids (NCAAs) or PTMs to learn their binding characteristics.[5][6]
Q2: My peptide of interest is longer than the typical 8-11 amino acids. Can it still bind to HLA-A*02:01?
A2: Yes, it is increasingly recognized that HLA-A02:01 can present peptides longer than the canonical 8-11 amino acids.[4] Studies have identified naturally processed peptides of 15 amino acids and even longer that bind to HLA-A02:01 with affinities comparable to or even higher than some canonical binders.[4] These longer peptides often adopt a "super-bulged" conformation, where the central portion of the peptide arches away from the binding groove.[4]
Q3: How do post-translational modifications (PTMs) on a peptide affect its binding to HLA-A*02:01 and its prediction?
A3: Post-translational modifications such as phosphorylation, glycosylation, and citrullination can significantly alter a peptide's immunogenicity and its interaction with the HLA-A*02:01 molecule.[1][7] PTMs can introduce changes in size, charge, and hydrogen bonding capacity, which can either enhance or diminish binding affinity.[7] Most conventional prediction tools are not equipped to handle PTMs as they are trained on unmodified peptide sequences.[3][5] Therefore, the binding of PTM-containing peptides is often poorly predicted.
Q4: What are "non-canonical anchor motifs" and how do they impact binding prediction?
A4: Canonical anchor motifs for HLA-A02:01 typically involve specific amino acid residues at positions 2 and 9 of a 9-mer peptide that fit into corresponding pockets of the HLA binding groove.[8] However, some peptides utilize non-canonical anchor residues or induce conformational changes in the HLA molecule to accommodate binding.[9][10] For example, a peptide might use a residue at position 3 as a primary anchor, or the F pocket of the HLA-A02:01 molecule might open up to accommodate a C-terminally extended peptide that lacks a canonical C-terminal anchor.[9][11] Prediction algorithms based on canonical anchor motifs will likely fail to identify these binders.[9]
Troubleshooting Guides
Problem: My in-silico predictions do not correlate with my experimental binding assay results for a set of non-canonical peptides.
Solution:
-
Assess the limitations of your prediction tool: Determine if your current software is designed to handle the specific non-canonical features of your peptides (e.g., length, PTMs). For peptides with NCAAs or PTMs, consider using newer machine learning models or structure-based docking tools like Rosetta FlexPepDock that are being developed to address these challenges.[1][3]
-
Perform a literature search for similar non-canonical binders: Look for published studies that have characterized the binding of peptides with similar lengths or modifications to HLA-A*02:01. This may provide insights into their binding mode.
-
Experimentally validate binding: Utilize established experimental assays to confirm binding. See the "Experimental Protocols" section below for a detailed methodology for the T2 stabilization assay.
Problem: I am unable to predict the binding of C-terminally extended peptides to HLA-A*02:01.
Solution:
-
Consider the "bulged" conformation: Standard algorithms may not account for the "super-bulged" conformation adopted by long peptides.[4] Structure-based modeling approaches that allow for greater peptide flexibility may be more successful.
-
Investigate F pocket flexibility: Research suggests that the F pocket of HLA-A*02:01 can undergo conformational changes to accommodate C-terminal extensions.[9] Computational methods that allow for flexibility in the MHC binding groove may provide more accurate predictions.
-
Look for alternative anchor motifs: The C-terminal anchor may not be at the absolute C-terminus of the peptide. Analyze the peptide sequence for potential internal anchor residues that could fit into the F pocket.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on non-canonical HLA-A*02:01 binders.
Table 1: Binding Affinities of Canonical vs. Non-Canonical Length Peptides for HLA-A*02:01
| Peptide Sequence | Length | Type | IC50 (nM) | Reference |
| CMV-pp65-NLV | 9 | Canonical | 45 | [4] |
| MART-1-WT-AAG | 9 | Canonical (Weak Binder) | ~7,000 | [4] |
| KLFDS... (15-mer) | 15 | Non-canonical | 10 | [4] |
This table demonstrates that a non-canonical 15-mer peptide can exhibit a higher binding affinity (lower IC50) than a canonical high-affinity 9-mer peptide.[4]
Table 2: Thermal Stability of HLA-A*02:01 in Complex with Canonical and Non-Canonical Peptides
| Peptide | Length | Tm (°C) | Reference |
| CMV-pp65-NLV | 9 | 63.9 | [4] |
| FLNKD... (15-mer) | 15 | ~48 | [4] |
| ALQDA... (15-mer) | 15 | ~48 | [4] |
This table shows that while some 15-mer peptides can bind with high affinity, the resulting pMHC complex may have lower thermal stability compared to a complex with a canonical 9-mer.[4]
Experimental Protocols
T2 Stabilization Assay for In Vitro Validation of Peptide Binding to HLA-A*02:01
This assay is used to experimentally determine the ability of a peptide to bind to and stabilize HLA-A02:01 molecules on the surface of T2 cells, which are deficient in TAP and thus have a low level of surface HLA-A02:01 expression.
Methodology:
-
Cell Culture: Culture T2 cells (human B-lymphoblastoid cell line) in appropriate media.
-
Peptide Incubation:
-
Wash T2 cells and resuspend them in serum-free media.
-
Incubate the cells with various concentrations of the test peptide (typically ranging from 0.1 to 100 µM) and a known HLA-A02:01 binding peptide as a positive control (e.g., the influenza M158-66 peptide GILGFVFTL) at 37°C for a specified time (e.g., 16-18 hours).[12] Include a negative control with no peptide and a negative control peptide known not to bind HLA-A02:01 (e.g., an HLA-B*35:01 binder).[12]
-
-
Staining:
-
After incubation, wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A*02:01 (e.g., clone BB7.2).
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the HLA-A*02:01 staining.
-
-
Data Interpretation:
-
An increase in MFI in the presence of the test peptide compared to the no-peptide control indicates that the peptide has bound to and stabilized the HLA-A*02:01 molecules on the cell surface. The level of stabilization can be quantified and compared to the positive control.
-
Visualizations
Caption: Workflow for the T2 stabilization assay.
Caption: Logical relationship of prediction challenges.
References
- 1. Rosetta FlexPepDock to predict peptide-MHC binding: An approach for non-canonical amino acids | PLOS One [journals.plos.org]
- 2. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA0201 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA-A0201 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural aspects of chemical modifications in the MHC-restricted immunopeptidome; Implications for immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA3DB: comprehensive annotation of peptide/HLA complexes enables blind structure prediction of T cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Non-canonical anchor motif peptides bound to MHC class I induce cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jitc.bmj.com [jitc.bmj.com]
best practices for HLA-A*02:01 genotyping and quality control
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the genotyping of HLA-A*02:01. The resources are tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the significance of HLA-A*02:01 in research and drug development?
HLA-A02:01 is a specific allele of the HLA-A gene, which is part of the human leukocyte antigen (HLA) system. This system is crucial for the immune system's ability to distinguish between self and non-self. HLA-A02:01 is one of the most common HLA-A alleles, particularly in Caucasian populations.[1] In drug development, it is often a focus for cancer immunotherapy and vaccine development because it presents specific peptides to T-cells, initiating an immune response.[2] Understanding a subject's HLA-A*02:01 status is critical for predicting and monitoring immune responses to therapeutic agents.
Q2: What are the primary methods for HLA-A*02:01 genotyping?
The main techniques for HLA genotyping have evolved from low-resolution serological methods to high-resolution molecular methods.[3]
-
Sequence-Specific Primers (PCR-SSP): This method uses primers specific to certain HLA alleles. The presence or absence of a PCR product indicates the presence of that allele. It is a relatively rapid screening method.[3]
-
Sequence-Specific Oligonucleotide Probes (PCR-SSOP): This technique involves PCR amplification followed by hybridization with probes that are specific to different HLA alleles.
-
Sequence-Based Typing (SBT): SBT involves direct sequencing of the HLA genes, typically exons 2 and 3 for Class I genes like HLA-A.[4][5] It is considered a gold standard for high-resolution typing.[3]
-
Next-Generation Sequencing (NGS): NGS allows for high-throughput, deep sequencing of the entire HLA gene, including introns and regulatory regions.[3][6] This method provides the highest resolution and can overcome many ambiguities seen with other methods.[7][8]
Q3: What level of resolution is required for my research?
The required resolution depends on the application. HLA typing resolution is often described by the number of digits in the allele name (e.g., HLA-A*02:01).
-
Low Resolution (2-digit): Identifies the main allele group (e.g., HLA-A*02). This may be sufficient for initial population screening.[3][9]
-
High Resolution (4-digit or more): Distinguishes between alleles that result in different protein sequences (e.g., HLA-A02:01 vs. HLA-A02:02).[3][9] This level is critical for transplantation, immunotherapy, and detailed disease association studies.[9]
Experimental Workflows & Protocols
A generalized workflow for HLA genotyping is essential for maintaining consistency and accuracy. The following diagram illustrates the key stages from sample preparation to data analysis.
Caption: Generalized workflow for HLA-A*02:01 genotyping.
General Protocol: NGS-Based HLA Typing
This protocol outlines the key steps for high-resolution HLA typing using Next-Generation Sequencing.
-
DNA Extraction: Isolate high-quality genomic DNA from the chosen sample type (e.g., whole blood, PBMCs, saliva). Quantify the DNA and assess its purity (A260/280 ratio of 1.8-2.0 is ideal).
-
Target Amplification: Perform long-range PCR to amplify the full HLA-A gene or, at a minimum, the key polymorphic exons (exons 2, 3, and 4). Use primers that are specific to regions outside the core exons to ensure full coverage of polymorphic sites.
-
Library Preparation:
-
Fragment the PCR amplicons to a size suitable for the NGS platform.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters. Unique dual-indexed adapters are recommended to mitigate index hopping.
-
Perform a final PCR enrichment step to add the full adapter sequences and generate enough material for sequencing.
-
-
Library QC and Pooling: Quantify the final libraries and assess their size distribution. Pool multiple libraries in equimolar concentrations for sequencing.
-
Sequencing: Sequence the pooled libraries on a compatible NGS instrument (e.g., Illumina MiSeq). Ensure sufficient sequencing depth is achieved for accurate allele calling.[9]
-
Data Analysis:
-
Perform primary data quality control, including trimming adapters and filtering low-quality reads.
-
Use a specialized HLA typing software to align reads against the IMGT/HLA database and call the HLA-A*02:01 alleles.
-
Review the results, paying close attention to read depth, allele balance, and any ambiguity flags generated by the software.
-
Quality Control (QC)
Robust quality control is paramount for reliable HLA genotyping. The following table summarizes key QC metrics and their acceptable thresholds for NGS-based assays.
| QC Metric | Parameter | Acceptable Threshold | Rationale |
| Pre-Analytical | DNA Concentration | > 10 ng/µL | Sufficient input material for PCR amplification. |
| DNA Purity (A260/280) | 1.8 - 2.0 | Indicates minimal protein or RNA contamination. | |
| Analytical | Library Concentration | > 2 nM | Ensures sufficient material for efficient sequencing. |
| Library Fragment Size | Varies by platform (e.g., 300-600 bp) | Confirms successful library preparation. | |
| Post-Analytical | Sequencing Depth | >200x for Class I loci[9] | Provides high confidence in base calls, especially for heterozygous positions. |
| Base Quality (Phred Score) | Average > Q30[9] | Indicates a low base call error rate (1 in 1000). | |
| Allele Balance | 0.4 - 0.6 for heterozygotes | Ensures both alleles were amplified and sequenced without significant bias. | |
| Concordance Rate | >99% with reference samples[7][10] | Validates the accuracy of the entire workflow. |
Troubleshooting Guide
This section addresses common problems encountered during HLA-A*02:01 genotyping.
Problem 1: Assay Failure / No PCR Product
-
Q: My PCR amplification failed, resulting in no visible band on the gel. What are the likely causes?
-
A: This issue typically points to problems with the initial reaction setup.
-
Poor DNA Quality/Quantity: Verify the concentration and purity of your input DNA. Degraded DNA or the presence of PCR inhibitors (e.g., heme from blood samples) can prevent amplification. Consider re-extracting the DNA.
-
Incorrect Primer Design/Concentration: Ensure your primers are specific to HLA-A and are used at the optimal concentration. Primer-dimer formation can also compete with the target amplification.
-
Suboptimal PCR Conditions: Re-evaluate your PCR cycling parameters, including annealing temperature and extension time. An incorrect annealing temperature is a common cause of amplification failure.
-
-
Problem 2: Ambiguous Genotyping Results
-
Q: My sequencing results are ambiguous, meaning the software cannot assign a definitive HLA type. Why does this happen and how can I resolve it?
-
A: Ambiguity is a significant challenge in HLA typing, often arising when different allele combinations produce identical sequencing results in the regions analyzed.[4][5][9]
-
Cause - Limited Gene Coverage: The ambiguity may be due to polymorphisms located in exons or introns that were not sequenced.[4][5] For example, many ambiguities at the HLA-A locus can be resolved by sequencing exon 4 in addition to exons 2 and 3.[4][5]
-
Cause - Phasing Issues: For heterozygous individuals, the software may not be able to determine which polymorphisms belong to which allele (i.e., phasing).
-
Resolution Strategy:
-
Increase Sequencing Coverage: For NGS data, ensure you have sequenced the full gene, including introns.
-
Use Allele-Specific Primers: Perform a secondary PCR using primers that are specific to one of the possible alleles in the ambiguous pair to confirm its presence or absence.
-
Family Studies: If possible, typing family members can help resolve phase ambiguities through haplotype analysis.[9][11]
-
-
-
Caption: Decision tree for troubleshooting ambiguous HLA typing results.
Problem 3: Low Sequencing Quality or Call Rate
-
Q: My NGS data has low base quality scores and a high no-call rate. What should I investigate?
-
A: Poor sequencing data quality can invalidate your results.
-
Check Library Quality: Re-assess your sequencing library. Low library concentration, incorrect fragment size, or adapter-dimer contamination can all lead to poor sequencing performance.
-
Evaluate Sequencing Run Metrics: Review the QC metrics from the sequencing instrument. Issues like low cluster density or poor focus can impact data quality across the entire run.
-
Assess Input DNA: As with PCR failure, low-quality input DNA can lead to biased amplification and subsequent poor sequencing data. Ensure the DNA is intact and free of contaminants.
-
Verify Bioinformatics Pipeline: Ensure your analysis pipeline is correctly configured. Overly stringent quality filtering can lead to a high no-call rate, while overly lenient filtering can lead to inaccurate calls. It is recommended to use validated, HLA-specific analysis software.[12]
-
-
References
- 1. criver.com [criver.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Practical Guide to HLA Typing and Result Interpretation - CD Genomics [cd-genomics.com]
- 4. Ambiguous allele combinations in HLA Class I and Class II sequence-based typing: when precise nucleotide sequencing leads to imprecise allele identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. Decoding HLA Typing Sequencing Results: From Allele Nomenclature to Report Interpretation - CD Genomics [cd-genomics.com]
- 10. Development and validation of a sample sparing strategy for HLA typing utilizing next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA Typing Sequencing Troubleshooting: Common Questions and Solutions - CD Genomics [cd-genomics.com]
- 12. HLA Haplotype Validator for Quality Assessments of HLA Typing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Peptide Binding Motifs of HLA-A*02:01 and Other HLA-A Alleles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide binding motifs of the common Human Leukocyte Antigen (HLA) class I allele, A*02:01, with other prevalent HLA-A alleles. Understanding the nuances of these binding motifs is critical for the rational design of peptide-based vaccines, cancer immunotherapies, and other T-cell-based therapeutics. This document summarizes quantitative binding data, presents detailed experimental protocols for motif determination, and visualizes key biological and experimental processes.
Comparison of Peptide Binding Motifs
The peptide-binding groove of HLA class I molecules accommodates peptides of typically 8-11 amino acids in length. The specificity of this interaction is primarily determined by "anchor" residues at specific positions within the peptide, most commonly at position 2 (P2) and the C-terminus (PΩ). These anchor residues fit into corresponding pockets within the HLA binding groove, dictating the repertoire of peptides that can be presented by a given allele.
Below is a table summarizing the dominant peptide binding motifs for HLA-A*02:01 and a selection of other common HLA-A alleles. The data is compiled from elution studies of naturally presented peptides and in vitro binding assays.
| HLA Allele | Position 2 (P2) Anchor Residues | C-terminal (PΩ) Anchor Residues | Other Key Features/Auxiliary Anchors |
| A02:01 | Leucine (L) , Methionine (M) | Valine (V) , Leucine (L) | Alanine (A) and Isoleucine (I) are also tolerated at PΩ.[1] |
| A01:01 | Small (S, T) or Hydrophobic (M) | Tyrosine (Y) | A negatively charged residue (D or E) at P3 is a strong secondary anchor.[2] |
| A03:01 | Alanine (A), Isoleucine (I), Leucine (L), Serine (S), Threonine (T), Valine (V) | Lysine (K) , Arginine (R) | - |
| A11:01 | Threonine (T), Valine (V), Isoleucine (I), Leucine (L) | Lysine (K) | Phenylalanine (F) and Tyrosine (Y) are also tolerated at P2. |
| A24:02 | Tyrosine (Y) , Phenylalanine (F) | Leucine (L) , Isoleucine (I) , Phenylalanine (F), Tryptophan (W) | - |
| A68:01 | Valine (V), Threonine (T) | Arginine (R) , Lysine (K) | Can accommodate longer peptides that bulge out from the binding groove. |
Experimental Methodologies
The determination of HLA peptide binding motifs is primarily achieved through two key experimental approaches: the elution and sequencing of naturally presented peptides by mass spectrometry, and in vitro MHC-peptide binding assays.
I. Identification of Naturally Presented Peptides by Immunoaffinity Purification and Mass Spectrometry
This method identifies the repertoire of peptides that are naturally processed and presented by a specific HLA allele on the cell surface.
Protocol:
-
Cell Culture and Lysis:
-
Culture a cell line expressing a single HLA-A allele of interest (mono-allelic transfectants are ideal) to a high density (e.g., 1-5 x 10^9 cells).
-
Harvest cells and wash three times with cold, sterile Phosphate-Buffered Saline (PBS).
-
Lyse the cell pellet with a lysis buffer (e.g., 1% CHAPS or 0.5% Igepal CA-630 in PBS) containing a cocktail of protease inhibitors. Incubate on ice for 1 hour with intermittent vortexing.
-
Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C to pellet cellular debris.
-
-
Immunoaffinity Purification of HLA-Peptide Complexes:
-
Prepare an affinity column by coupling a pan-HLA class I specific monoclonal antibody (e.g., W6/32) or an allele-specific antibody to a solid support (e.g., Protein A or G Sepharose beads).
-
Pass the cleared cell lysate over the antibody-coupled affinity column to capture HLA-peptide complexes.
-
Wash the column extensively with a series of wash buffers of decreasing salt concentration to remove non-specifically bound proteins. A common wash series is:
-
20 column volumes of 10 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
20 column volumes of 10 mM Tris-HCl, 400 mM NaCl, pH 8.0
-
20 column volumes of 10 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
20 column volumes of 10 mM Tris-HCl, pH 8.0
-
-
-
Elution of Peptides:
-
Elute the bound HLA-peptide complexes from the affinity column using an acidic solution, typically 10% acetic acid.
-
Separate the peptides from the larger HLA heavy chain and β2-microglobulin by size-exclusion chromatography or by passing the eluate through a 10 kDa molecular weight cut-off filter.
-
-
Peptide Analysis by Nano-Liquid Chromatography-Tandem Mass Spectrometry (nano-LC-MS/MS):
-
Concentrate and desalt the eluted peptides using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture using a high-resolution nano-LC-MS/MS system.
-
The nano-LC separates the complex peptide mixture over a reversed-phase column with a shallow acetonitrile gradient.
-
The mass spectrometer acquires high-resolution MS1 scans to determine the mass-to-charge ratio of the eluting peptides, followed by MS2 fragmentation (e.g., collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) of the most abundant peptide ions.
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST, Mascot) to identify the amino acid sequence of the peptides.
-
-
Motif Analysis:
-
The sequences of the identified peptides are aligned to determine the conserved amino acid residues at each position, revealing the binding motif for the specific HLA-A allele.
-
II. In Vitro MHC-Peptide Binding Assay (Fluorescence Polarization)
This quantitative assay measures the binding affinity of a synthetic peptide to purified, recombinant HLA molecules.
Protocol:
-
Reagents and Materials:
-
Purified, refolded, soluble HLA-A molecules of interest.
-
A high-affinity, fluorescently labeled reference peptide for the specific HLA-A allele.
-
Synthetic peptides to be tested for binding.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Setup (Competitive Binding):
-
In a 96-well or 384-well black plate, prepare a series of dilutions of the unlabeled competitor peptides.
-
To each well, add a fixed, subsaturating concentration of the purified HLA-A molecules and the fluorescently labeled reference peptide.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this can range from a few hours to 48 hours depending on the allele and peptides).
-
-
Measurement:
-
Measure the fluorescence polarization (FP) in each well using the microplate reader.
-
The FP value is high when the fluorescent peptide is bound to the large HLA molecule (slower tumbling) and low when it is free in solution (faster tumbling).
-
-
Data Analysis:
-
Plot the FP values against the concentration of the competitor peptide.
-
The data will generate a sigmoidal competition curve.
-
Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.
-
Visualizations
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the key steps in the processing and presentation of intracellular antigens by MHC class I molecules.
Caption: Overview of the MHC Class I antigen presentation pathway.
Experimental Workflow for Determining Peptide Binding Motifs
This diagram outlines the experimental procedure for identifying naturally presented HLA peptides via mass spectrometry.
References
A Researcher's Guide to Validating Novel HLA-A*02:01 T-Cell Epitopes: A Comparative Approach
For researchers in immunology and drug development, the validation of novel T-cell epitopes is a critical step in creating targeted immunotherapies, vaccines, and diagnostics. The human leukocyte antigen (HLA) allele HLA-A02:01 is one of the most common and well-studied alleles, making it a frequent target for epitope discovery. This guide provides a comparative overview of common experimental assays used to validate the binding and immunogenicity of predicted HLA-A02:01 epitopes, complete with experimental data, detailed protocols, and workflow visualizations.
The validation process for a predicted epitope is a multi-step approach that begins with confirming its biochemical interaction with the HLA molecule and progresses to assessing its ability to elicit a functional T-cell response. This typically involves a series of in vitro and ex vivo assays, each providing a unique piece of the puzzle.
The Epitope Validation Workflow
The journey from a predicted peptide sequence to a validated T-cell epitope follows a structured workflow. This process begins with computational predictions and moves through biochemical and functional cellular assays to confirm immunogenicity.
Caption: A typical workflow for validating novel HLA-A*02:01 epitopes.
Comparison of Key Validation Assays
Choosing the right assay depends on the specific question being asked—whether it's about binding affinity, T-cell frequency, or functional response. Below is a comparison of the most common techniques.
| Assay | Principle | Primary Output | Pros | Cons | Typical Quantitative Readout |
| T2 Cell Binding Assay | Measures the ability of an exogenous peptide to stabilize empty HLA-A*02:01 molecules on the surface of TAP-deficient T2 cells.[1][2][3] | Peptide-MHC Binding Affinity & Stability | - Direct measure of binding- Relatively simple and fast- Good for initial screening | - Not a measure of T-cell recognition- Can have high background | - Mean Fluorescence Intensity (MFI)- Half Maximal Effective Concentration (EC50) |
| MHC Tetramer Staining | Fluorochrome-labeled pMHC tetramers bind to specific T-cell receptors (TCRs), allowing for direct visualization and enumeration by flow cytometry.[1][4] | Frequency of Antigen-Specific T-Cells | - Directly quantifies T-cell populations- Allows for phenotypic analysis (e.g., memory vs. effector)- High specificity | - Requires synthesis of custom tetramers- May not detect low-avidity T-cells | - Percentage of Tetramer+ cells within CD8+ population |
| IFN-γ ELISpot | Captures and visualizes cytokine (e.g., IFN-γ) secretion from individual T-cells upon stimulation with the epitope.[5][6] | T-Cell Function (Cytokine Release) | - Highly sensitive (detects 1 in 100,000 cells)[6]- Measures a key effector function- High-throughput potential | - Provides data on only one cytokine at a time- Does not identify the phenotype of the secreting cell[7][8] | - Spot Forming Cells (SFCs) per million PBMCs |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines retained inside the T-cell after stimulation, allowing simultaneous phenotypic analysis.[7][8][9] | T-Cell Function & Phenotype | - Measures multiple cytokines simultaneously- Links function directly to cell phenotype (CD4/CD8, memory status)[7] | - Less sensitive than ELISpot for rare cells- More complex protocol and data analysis[7] | - Percentage of Cytokine+ cells within CD8+ or CD4+ populations |
T-Cell Activation Signaling Pathway
Upon successful binding of the T-cell receptor (TCR) to the peptide-MHC complex on an antigen-presenting cell (APC), a complex intracellular signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function.
Caption: Simplified TCR signaling cascade upon epitope recognition.
Experimental Protocols
Detailed and consistent protocols are essential for generating reproducible data. Below are methodologies for two foundational assays in the epitope validation workflow.
Protocol 1: T2 Cell Peptide Binding Assay
This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A*02:01 molecules.[1][2][3]
Objective: To determine if a candidate peptide can stabilize surface HLA-A*02:01 expression on TAP-deficient T2 cells.
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Candidate peptides, positive control peptide (e.g., Influenza M158-66, GILGFVFTL), and negative control peptide, all dissolved in DMSO and diluted in serum-free media.[1][2]
-
Human β2-microglobulin (optional, can enhance stability).[3]
-
FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).[3]
-
96-well U-bottom plate
-
Flow cytometer
Methodology:
-
Cell Preparation: Culture T2 cells to a healthy density. On the day of the assay, wash cells and resuspend in serum-free medium to a concentration of 1 x 106 cells/mL.[2]
-
Peptide Dilution: Prepare serial dilutions of the candidate peptides (e.g., from 100 µM down to 1 µM) in serum-free medium.[2] Prepare positive and negative control peptides at a fixed high concentration (e.g., 20 µM).[1]
-
Incubation: Add 100 µL of the T2 cell suspension to each well of a 96-well plate (100,000 cells/well). Add 100 µL of each peptide dilution to the respective wells.
-
Stabilization: Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator.[3] Some protocols use a shorter 4-hour incubation.[1]
-
Staining: After incubation, wash the cells twice with cold PBS containing 2% FBS (FACS buffer) to remove unbound peptide.
-
Antibody Labeling: Resuspend cells in 100 µL of FACS buffer containing the anti-HLA-A2-FITC/PE antibody at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells twice more with FACS buffer. Resuspend in a final volume of 200-300 µL of FACS buffer for analysis on a flow cytometer.
-
Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 signal. An increase in MFI compared to the negative control indicates peptide binding.
Protocol 2: IFN-γ ELISpot Assay
This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation by the candidate epitope.[5]
Objective: To measure the frequency of epitope-specific, IFN-γ-producing T-cells from a PBMC sample.
Materials:
-
Human IFN-γ ELISpot kit (containing capture Ab, detection Ab, and enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01+ donor
-
Cell medium (e.g., RPMI-1640, 10% FBS)
-
Candidate peptide, positive control (e.g., PHA), and negative control (medium or irrelevant peptide)
-
BCIP/NBT substrate solution
-
Automated ELISpot reader
Methodology:
-
Plate Coating (Day 1):
-
Pre-wet the ELISpot plate membrane with 15 µL of 35% ethanol for 1 minute, then wash 3 times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
-
Cell Plating (Day 2):
-
Decant the capture antibody and wash the plate. Block the membrane with cell medium for at least 2 hours at 37°C.
-
Thaw and count PBMCs. Resuspend in cell medium to a concentration of 2-3 x 106 cells/mL.
-
Decant the blocking medium. Add 100 µL of cell suspension to each well (200,000 - 300,000 cells/well).
-
Add 10 µL of the candidate peptide (final concentration typically 1-10 µg/mL), positive control, or negative control to the appropriate wells.
-
Incubate for 18-24 hours at 37°C, 5% CO2.[5]
-
-
Detection & Development (Day 3):
-
Discard cells and wash the plate multiple times with PBS and then PBS-Tween.
-
Add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.[5]
-
Wash the plate. Add streptavidin-alkaline phosphatase (or similar enzyme conjugate). Incubate for 45-60 minutes at room temperature.[10]
-
Wash the plate thoroughly, performing final washes with PBS only to remove all Tween.
-
Add 100 µL/well of BCIP/NBT substrate and develop in the dark until distinct spots emerge (5-15 minutes).[10]
-
Stop the reaction by washing extensively with tap water. Allow the plate to dry completely.
-
-
Analysis: Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFCs) per million PBMCs.
References
- 1. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 2. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 7. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 8. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of T-Cell Epitopes Using a Combined In-Silico and Experimental Approach in a Mouse Model for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INF-gamma Release ELISpot Assay [bio-protocol.org]
T-Cell Cross-Reactivity Restricted by HLA-A2 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human leukocyte antigen (HLA) system is a cornerstone of the adaptive immune response, with HLA-A2 being the most prevalent allele in human populations. However, the HLA-A2 designation encompasses a family of closely related subtypes that differ by a few amino acids. These subtle variations can significantly impact peptide binding and presentation to T-cells, leading to differential immune recognition and cross-reactivity. This guide provides a comparative analysis of T-cell cross-reactivity restricted by different HLA-A2 subtypes, supported by experimental data, to inform research and therapeutic development.
Quantitative Comparison of Peptide Binding and T-Cell Recognition
The ability of a peptide to bind to an HLA molecule is a prerequisite for T-cell recognition. Different HLA-A2 subtypes exhibit distinct peptide binding motifs, influencing the repertoire of presented antigens. The following tables summarize quantitative data on the binding of various peptides to common HLA-A2 subtypes and the subsequent recognition by cytotoxic T-lymphocytes (CTLs).
Table 1: Relative Peptide Binding Affinity to Different HLA-A2 Subtypes
| Peptide | Sequence | HLA-A0201 | HLA-A0202 | HLA-A0205 | HLA-A0206 |
| HBV core 18-27 | FLPSDFFPSV | 1.0 | 0.8 | 0.9 | 1.1 |
| Influenza A matrix 58-66 | GILGFVFTL | 1.0 | 1.2 | <0.1 | <0.1 |
| HIV-1 RT 476-484 | ILKEPVHGV | 1.0 | 0.9 | 0.2 | 0.1 |
| Melan-A/MART-1 27-35 | AAGIGILTV | 1.0 | 1.1 | <0.1 | <0.1 |
Data are presented as relative binding affinity compared to HLA-A0201. Data is illustrative and compiled from literature.[1][2]*
Table 2: Cytotoxic T-Lymphocyte (CTL) Recognition of Peptides Presented by Different HLA-A2 Subtypes
| Peptide | CTL Clone | Target Cells Expressing: | % Specific Lysis |
| HLA-A0201 | 85 | ||
| HBV core 18-27 | HBV-specific | HLA-A0202 | 78 |
| HLA-A0205 | 80 | ||
| HLA-A0206 | 82 | ||
| HLA-A0201 | 92 | ||
| Influenza A matrix 58-66 | Flu-specific | HLA-A0202 | 88 |
| HLA-A0205 | 5 | ||
| HLA-A0206 | 8 |
% Specific Lysis was determined by a standard 4-hour ⁵¹Cr release assay at an Effector:Target ratio of 20:1. Data is illustrative and compiled from literature.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of T-cell cross-reactivity.
T2 Peptide Binding Assay
This assay measures the ability of exogenous peptides to stabilize HLA class I molecules on the surface of TAP-deficient T2 cells.
-
Cell Culture: Maintain T2 cells (which lack a functional Transporter associated with Antigen Processing, TAP) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Peptide Preparation: Dissolve peptides in DMSO at a stock concentration of 10 mg/mL and further dilute in serum-free RPMI 1640 medium to the desired concentrations.
-
Peptide Pulsing: Incubate T2 cells (1 x 10⁶ cells/well) with varying concentrations of the test peptide in serum-free RPMI 1640 medium for 16-18 hours at 37°C in a 5% CO₂ incubator. Include a known high-affinity peptide as a positive control and no peptide as a negative control.
-
Staining: After incubation, wash the cells with PBS containing 2% FBS. Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., BB7.2-FITC) for 30 minutes at 4°C.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the HLA-A2 molecule.
Chromium-51 Release Assay for Cytotoxicity
This assay quantifies the cytotoxic activity of CTLs by measuring the release of radioactive chromium from lysed target cells.
-
Target Cell Preparation: Culture target cells (e.g., EBV-transformed B-cell lines) expressing the desired HLA-A2 subtype.
-
Labeling: Label the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the specific peptide at a concentration of 10 µg/mL for 1 hour at 37°C.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Measurement of Radioactivity: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells and medium only.
-
Maximum Release: CPM from wells with target cells lysed with a detergent (e.g., 1% Triton X-100).
-
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells at the single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add responder T-cells and peptide-pulsed antigen-presenting cells (APCs) expressing the relevant HLA-A2 subtype to the wells. Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizing Key Processes
The following diagrams illustrate the experimental workflow for assessing T-cell cross-reactivity and the core signaling pathway initiated upon T-cell receptor engagement.
Caption: Experimental workflow for assessing T-cell cross-reactivity.
Caption: TCR signaling pathway upon peptide-MHC recognition.
References
A Structural Showdown: How HLA-A*02:01 Compares to Other Common HLA Alleles
A detailed analysis of the structural nuances of the most common human leukocyte antigen (HLA) allele, A*02:01, reveals key differences in peptide binding and T-cell receptor interaction when compared to other prevalent HLA variants. These distinctions, rooted in the architecture of the peptide-binding groove, have significant implications for immunology research and the development of targeted therapeutics.
Human Leukocyte Antigen (HLA) molecules are critical players in the adaptive immune response, presenting peptide fragments of intracellular proteins to T-cells. The immense diversity of HLA alleles across the human population results in varied peptide presentation and immune responses. HLA-A*02:01 is the most frequent HLA-A allele in many populations, making it a primary focus for research into vaccines and immunotherapies. Understanding its structural similarities and differences compared to other common HLA alleles is paramount for the broad applicability of such treatments.
The General Architecture of HLA Class I Molecules
HLA class I molecules, including HLA-A*02:01, are heterodimers composed of a heavy α-chain and a non-covalently associated light chain called β2-microglobulin.[1][2] The α-chain is organized into three extracellular domains: α1, α2, and α3. The α1 and α2 domains fold together to form a deep groove, which is the peptide-binding cleft.[1][3][4] This groove is flanked by two α-helices and has a floor composed of eight β-strands. It is within this groove that peptide antigens, typically 8-10 amino acids in length, are bound and presented to CD8+ cytotoxic T-lymphocytes.[1][4][5] The α3 domain serves as a binding site for the T-cell co-receptor CD8, stabilizing the interaction between the T-cell and the antigen-presenting cell.[1]
Structural Deep Dive: The HLA-A*02:01 Peptide-Binding Groove
The specificity of peptide binding to an HLA molecule is determined by the chemical environment of pockets within the peptide-binding groove. These pockets accommodate the side chains of specific amino acid residues of the peptide, known as anchor residues. For HLA-A*02:01, the B and F pockets are the most critical for determining peptide-binding specificity. The B pocket typically accommodates hydrophobic residues like Leucine (L), Methionine (M), or Isoleucine (I) at the second position (P2) of the peptide. The F pocket usually binds hydrophobic residues such as Valine (V), Leucine (L), Isoleucine (I), or Alanine (A) at the C-terminus (PΩ) of the peptide.[6]
Recent studies using native mass spectrometry have provided insights into the dynamics of peptide binding to a disulfide-stabilized, empty HLA-A*02:01 molecule, confirming that efficient binding is contingent on the presence of suitable anchor residues at both the second and last positions of the peptide.[7]
Comparative Structural Analysis: this compound vs. Other Common Alleles
While sharing the same overall fold, different HLA alleles exhibit significant variations in the amino acid sequences of their peptide-binding grooves. These variations alter the size, shape, and chemical properties of the binding pockets, leading to distinct peptide-binding repertoires.
| Feature | HLA-A02:01 | HLA-A01:01 | HLA-A03:01 | HLA-B07:02 |
| P2 Anchor Preference | Leucine (L), Methionine (M) | Threonine (T), Serine (S) | Valine (V), Alanine (A) | Proline (P) |
| PΩ Anchor Preference | Valine (V), Leucine (L) | Tyrosine (Y) | Lysine (K), Arginine (R) | Leucine (L), Phenylalanine (F) |
| Binding Groove Width | ~10 Å | Narrower at P9 | Wider at P9 | Distinct shape due to B pocket |
| Key Polymorphic Residues in Groove | Tyr9, Val67, Tyr99, Tyr116 | Asp9, Tyr67, Arg97, Tyr116 | Asp9, Phe67, Tyr99, Arg116 | Tyr9, Phe67, Arg97, Tyr116 |
Note: This table summarizes generalized anchor preferences and structural features based on available data. Specific peptide binding can show exceptions.
The structural differences extend beyond simple anchor preferences. For instance, the peptide-binding groove of HLA-A02:01 can exhibit considerable flexibility, accommodating even peptides longer than the canonical 8-10 amino acids by allowing them to bulge out of the groove.[8][9] Structural studies of HLA-A02:01 in complex with a 15-mer self-peptide revealed a "super-bulged" conformation, demonstrating the plasticity of its binding groove.[8] This flexibility is not equally shared across all HLA alleles and is dependent on the specific amino acid substitutions within the groove.
Experimental Methodologies for Structural Comparison
The structural data for HLA alleles are primarily obtained through high-resolution techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).
X-ray Crystallography Protocol for pMHC Complexes
-
Protein Expression and Refolding: The HLA heavy chain and β2-microglobulin are typically expressed in E. coli as inclusion bodies. These are then refolded in vitro in the presence of a high concentration of the peptide of interest.
-
Purification: The correctly folded peptide-MHC (pMHC) complex is purified using a combination of size-exclusion and ion-exchange chromatography.
-
Crystallization: The purified pMHC complex is concentrated and subjected to crystallization screening under various buffer conditions, temperatures, and precipitant concentrations.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The phases are determined by molecular replacement using a known HLA structure, and the final atomic model is built and refined.
This methodology has been successfully used to solve the crystal structures of HLA-A*02:01 in complex with a variety of peptides, including those from SARS-CoV-2 and cancer neoantigens.[10][11][12]
Visualizing the Structural Comparison Workflow
The following diagram illustrates the logical workflow for comparing the structures of different HLA alleles.
Caption: Workflow for comparing HLA allele structures.
Signaling Pathway for T-Cell Activation
The structural differences between HLA alleles directly impact the downstream signaling events upon T-cell recognition. The following diagram outlines the canonical signaling pathway initiated by the interaction of a T-cell receptor with a pMHC complex.
Caption: T-cell activation signaling cascade.
References
- 1. MHC class I - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. The three-dimensional structure of a class I major histocompatibility complex molecule missing the alpha 3 domain of the heavy chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roswellpark.org [roswellpark.org]
- 5. m.youtube.com [m.youtube.com]
- 6. portlandpress.com [portlandpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9dl1 - Crystal Structure of HLA-A*02:01/NY-ESO-1 (SLLMWITQV) and a target specific TRACeR-I - Summary - Protein Data Bank Japan [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
Validating A*02:01 Binding Prediction Algorithms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in epitope discovery and vaccine design, the accurate prediction of peptide binding to the Human Leukocyte Antigen (HLA) variant A*02:01 is a critical first step. This guide provides an objective comparison of commonly used prediction algorithms, supported by experimental validation data, and details the methodologies for key validation experiments.
The ability of a peptide to bind to an MHC class I molecule, such as HLA-A*02:01, is a prerequisite for the induction of a CD8+ T cell immune response. Computational algorithms that predict this binding affinity are invaluable for screening large numbers of potential epitopes, thereby narrowing the field for experimental validation. However, the real-world performance of these in silico tools can vary, necessitating rigorous experimental confirmation.
Performance of this compound Binding Prediction Algorithms
Numerous algorithms have been developed to predict peptide-MHC binding. These tools are often trained on large datasets of experimentally determined binding affinities and eluted ligands. Below is a summary of the performance of several widely used prediction tools for HLA-A*02:01. Performance is often evaluated using the Area Under the Receiver Operating Characteristic Curve (AUC-ROC), where a value of 1.0 represents a perfect classifier, and a value of 0.5 indicates a random prediction. Positive Predictive Value (PPV) is another key metric, indicating the proportion of predicted binders that are true binders.
| Prediction Algorithm | Training Data Type | Reported Performance Metric (AUC/PPV for A02:01 or similar) | Reference |
| NetMHCpan-4.1 | Eluted Ligands (EL) & Binding Affinity (BA) | PPV: ~0.83 (on a broad MS MHC class I benchmark) | [1] |
| MHCflurry | Eluted Ligands (EL) & Binding Affinity (BA) | PPV: ~0.73 (on a broad MS MHC class I benchmark) | [1][2] |
| MixMHCpred | Eluted Ligands (EL) | PPV: ~0.79 (on a broad MS MHC class I benchmark) | [1][3] |
| HLA-CNN | Binding Affinity (BA) | AUC: >0.9 (on IEDB benchmark for A02:01) | [4][5] |
| OnionMHC | Structure & Sequence | State-of-the-art performance on IEDB benchmark for this compound | [6][7] |
Note: Performance metrics can vary depending on the specific benchmark dataset used. The values presented are indicative of the general performance of these tools.
Experimental Validation Workflows
The predictions generated by in silico algorithms must be validated through experimental means. The general workflow for this process is depicted below.
Two primary experimental approaches are widely used to validate these predictions: cell-based assays that measure the stabilization of MHC molecules on the cell surface, and mass spectrometry-based methods that identify peptides naturally presented by cells.
Experimental Protocol 1: T2 Stabilization Assay
The T2 cell line is deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of "empty" and unstable HLA-A02:01 molecules.[8][9] When an exogenous peptide binds to these molecules, it stabilizes the complex, resulting in an increased surface expression of HLA-A02:01 that can be quantified by flow cytometry.[8][9][10]
Methodology:
-
Cell Culture: T2 cells (TAP-deficient, HLA-A*02:01+) are cultured in serum-free RPMI 1640 medium.[9][10]
-
Peptide Incubation: T2 cells are incubated with varying concentrations of the synthetic peptides (e.g., 1, 10, 100 µM) for several hours (typically 3-18 hours) at 37°C.[10][11][12] A known strong binding peptide should be used as a positive control, and cells with no peptide as a negative control.
-
Staining: After incubation, the cells are washed to remove unbound peptides and then stained with a fluorescein isothiocyanate (FITC)-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).[10][11][12]
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The binding affinity is often expressed as a fluorescence index (FI), calculated as: FI = (MFI with peptide - MFI without peptide) / MFI without peptide, where MFI is the median fluorescence intensity.[10]
Experimental Protocol 2: Mass Spectrometry-Based Immunopeptidomics
Mass spectrometry (MS)-based immunopeptidomics is the most comprehensive and unbiased method for identifying the repertoire of peptides naturally presented by HLA molecules on the cell surface.[13][14] This technique directly identifies the peptides that have been processed and presented by the cell's antigen presentation machinery.
Methodology:
-
Cell Lysis: A large number of cells expressing HLA-A*02:01 are harvested and lysed using a mild detergent to keep the HLA-peptide complexes intact.
-
Immunoprecipitation: The HLA-A02:01-peptide complexes are isolated from the cell lysate using an antibody specific for HLA-A02:01 or a pan-MHC class I antibody (e.g., W6/32) coupled to beads.[15]
-
Peptide Elution: The bound peptides are eluted from the HLA molecules, typically by acidification.
-
Peptide Separation: The eluted peptides are separated from the larger HLA molecules and antibodies, often by filtration.
-
LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer to determine their amino acid sequence.
-
Data Analysis: The resulting spectra are searched against a protein sequence database to identify the peptide sequences.
This direct identification of naturally presented peptides provides the highest quality data for training and validating binding prediction algorithms.[15][16][17]
Conclusion
While in silico prediction algorithms are powerful tools for identifying potential T cell epitopes, their predictions must be experimentally validated. The choice of validation method will depend on the specific research question and available resources. The T2 stabilization assay offers a relatively high-throughput method for assessing peptide binding affinity. In contrast, mass spectrometry-based immunopeptidomics provides a more comprehensive and physiologically relevant, albeit more technically demanding, approach by identifying naturally processed and presented peptides. By combining robust computational predictions with rigorous experimental validation, researchers can confidently identify HLA-A*02:01-restricted epitopes for the development of novel immunotherapies and vaccines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A comprehensive review and performance evaluation of bioinformatics tools for HLA class I peptide-binding prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Identification of a naturally processed HLA-A*02:01-restricted CTL epitope from the human tumor-associated antigen Nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput, targeted MHC class I immunopeptidomics using a functional genetics screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics [frontiersin.org]
- 15. d-nb.info [d-nb.info]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. HLA Ligand Atlas DIA: extending the benign immunopeptidomics resource with increased sensitivity through data-independent acquisition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of A*02:01-Restricted Viral vs. Tumor Epitopes
For Researchers, Scientists, and Drug Development Professionals
The human leukocyte antigen (HLA)-A*02:01 is a prevalent MHC class I allele, making it a key target for T-cell based immunotherapies against both viral infections and cancer. Understanding the nuances of immunogenicity between viral and tumor epitopes restricted by this allele is critical for the rational design of vaccines and adoptive T-cell therapies. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Key Differences in Immunogenicity
Viral epitopes are derived from foreign proteins to which the immune system is not tolerant. In contrast, most tumor-associated antigens (TAAs) are self-antigens, and the T-cells that recognize them with high affinity are often eliminated through central tolerance. This fundamental difference in immunological tolerance is a major determinant of their comparative immunogenicity. While viral epitopes often elicit robust T-cell responses, tumor epitopes tend to be less immunogenic.[1]
Quantitative Comparison of Immunogenicity Parameters
To illustrate the differences in immunogenicity, the following tables summarize key parameters for well-characterized HLA-A*02:01-restricted viral and tumor epitopes.
Table 1: Peptide-MHC Binding Affinity
| Epitope | Origin | Sequence | Binding Affinity (IC50/KD, nM) | Reference |
| Viral | ||||
| M158-66 | Influenza A | GILGFVFTL | ~5 | [2] |
| pp65495-503 | CMV | NLVPMVATV | ~2 | [3][4] |
| BMLF1280-288 | EBV | GLCTLVAML | ~4 | [5] |
| S269-277 | SARS-CoV-2 | YLQPRTFLL | High Affinity | [3][4] |
| Tumor | ||||
| MART-126-35 (27L) | Melanoma | ELAGIGILTV | ~10 | [6] |
| gp100209-217 (210M) | Melanoma | IMDQVPFSV | ~20 | [7] |
| NY-ESO-1157-165 | Various Cancers | SLLMWITQC | High Affinity | [8] |
| MAGE-A3271-279 | Various Cancers | FLWGPRALV | High Affinity | [9] |
Table 2: T-Cell Response
| Epitope | Origin | T-Cell Response Metric | Result | Reference |
| Viral | ||||
| M158-66 | Influenza A | IFN-γ ELISpot | Strong response in healthy donors | [2] |
| pp65495-503 | CMV | Tetramer Staining | Robust induction of specific CD8+ T-cells | [3][4] |
| S269-277 | SARS-CoV-2 | IFN-γ ELISpot | >100-fold increase in IFN-γ producing cells post-stimulation | [3][4] |
| Tumor | ||||
| MART-126-35 | Melanoma | In vivo tumor challenge | Delayed tumor growth | [10] |
| gp100 | Melanoma | IFN-γ Secretion | 5-fold increase with nanoparticle vaccine vs. unbound peptide | [7] |
| MAGE-A3271-279 | HCC | IFN-γ Secretion Assay | Strong T-cell response | [9] |
| AFP137-145 | HCC | IFN-γ Secretion Assay | Strong T-cell response | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide-MHC Binding Assay (Fluorescence Polarization)
This assay measures the binding of a peptide to MHC class I molecules.
-
Principle: A fluorescently labeled probe peptide with high affinity for HLA-A02:01 is incubated with soluble recombinant HLA-A02:01 molecules.
-
Competition: Unlabeled test peptides (viral or tumor epitopes) are added in serial dilutions to compete with the probe peptide for binding to the MHC molecules.
-
Measurement: The binding of the labeled probe peptide is measured by fluorescence polarization (FP). A high FP value indicates that the probe is bound to the larger MHC molecule, while a low FP value indicates it is unbound.
-
Data Analysis: The concentration of the unlabeled test peptide required to inhibit the binding of the labeled probe peptide by 50% (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[11]
T-Cell Activation Assays
This assay quantifies the frequency of cytokine-secreting T-cells at the single-cell level.[10]
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in the wells in the presence of the peptide epitope.
-
Cytokine Capture: If a T-cell is activated by the epitope, it will secrete the cytokine, which is then captured by the antibody on the plate surface.
-
Detection: After an incubation period, the cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of the cytokine-secreting cell.
-
Analysis: The spots are counted, and the results are expressed as spot-forming units (SFU) per million cells.[10]
This method detects cytokine production within individual T-cells.
-
Cell Stimulation: T-cells are stimulated with the peptide epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate in the Golgi apparatus.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).
-
Fixation and Permeabilization: The cells are fixed and their membranes are permeabilized.
-
Intracellular Staining: A fluorescently labeled antibody against the cytokine of interest (e.g., IFN-γ) is added to stain the intracellular cytokine.
-
Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of CD8+ T-cells that are producing the cytokine.[12]
Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the specific epitope.
-
Target Cell Preparation: Target cells that express HLA-A*02:01 (e.g., T2 cells) are pulsed with the peptide epitope.[3][4]
-
Labeling: The target cells are labeled with a fluorescent dye (e.g., Calcein AM).[3][4]
-
Co-culture: The labeled target cells are co-cultured with effector CTLs at various effector-to-target ratios.
-
Lysis Measurement: If the CTLs recognize and kill the target cells, the fluorescent dye is released. The amount of released dye in the supernatant is measured.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the dye release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizations
T-Cell Receptor Signaling Pathway
References
- 1. Differences between anti-viral and anti-tumor T-cell responses could impact immunotherapy | Center for Cancer Research [ccr.cancer.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Frontiers | Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant [frontiersin.org]
- 4. Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Anti-tumor Immune Responses of Protein Nanoparticle-Based Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Confirming the Role of HLA-A*02:01 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, and specific alleles have been strongly associated with both susceptibility and resistance to various diseases. Among these, HLA-A02:01 is one of the most prevalent and extensively studied alleles. This guide provides a comparative overview of the role of HLA-A02:01 in different disease models, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting studies aimed at confirming its function.
Data Presentation: HLA-A*02:01 Association in Various Diseases
The following tables summarize quantitative data from studies investigating the association between the HLA-A*02:01 allele and a range of diseases.
Table 1: Association of HLA-A*02:01 with Cancer
| Cancer Type | Association | Metric | Value | p-value | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Decreased Risk | Odds Ratio (OR) | 0.86 | 1.88x10-3 | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Better Survival | Hazard Ratio (HR) | 0.87 | 3.3x10-2 | [1] |
| Hepatocellular Carcinoma (HCC) | Potential Target for Immunotherapy | - | - | - | [2] |
| Chronic Lymphocytic Leukemia (CLL) | Predisposing Role | - | - | - | [3] |
| Breast Cancer | T-cells reactive to A*02:01 peptides found in patients | - | - | - | [4] |
Table 2: Association of HLA-A*02:01 with Infectious Diseases
| Disease | Association | Metric | Value | p-value | Reference |
| Human T-cell leukemia virus type 1 (HTLV-1) | Effective CTL-mediated suppression | - | - | - | |
| SARS-CoV-2 (COVID-19) | Suboptimal CD8+ T cell response | - | - | - | [5] |
| SARS-CoV-2 (COVID-19) | Overrepresented in low-risk group | - | - | - | [6] |
Table 3: Association of HLA-A*02:01 with Autoimmune Diseases
| Disease | Association | Metric | Value | p-value | Reference |
| Multiple Sclerosis (MS) | Protective Role | - | - | - | |
| Vitiligo | Susceptibility | Odds Ratio (OR) | 1.60 | 4.49x10-5 | [7] |
| Type 1 Diabetes | Presents preproinsulin peptide, mediating β-cell killing | - | - | - | [8] |
Experimental Protocols
Confirming the role of HLA-A*02:01 in a disease model involves a multi-step process, from identifying potential peptide epitopes to validating their immunogenicity.
HLA Typing
Objective: To determine the presence of the HLA-A*02:01 allele in patient and control populations.
Methodology:
-
DNA-based methods: Modern high-resolution techniques like Next-Generation Sequencing (NGS) or Sanger sequencing are the gold standard for accurate allele-level typing.[9]
-
Sample Collection: Blood samples or cheek swabs are collected from which DNA is extracted.[10]
-
Analysis: The HLA genes are amplified using Polymerase Chain Reaction (PCR) and then sequenced. The resulting sequences are compared to a database of known HLA alleles to identify the specific alleles present in an individual.[9]
In Silico Epitope Prediction
Objective: To identify potential peptide sequences from disease-associated antigens that are likely to bind to the HLA-A*02:01 molecule.
Methodology:
-
Protein Sequence Input: The amino acid sequence of the target antigen (e.g., a tumor-associated antigen or a viral protein) is used as input.
-
Prediction Algorithms: Publicly available bioinformatics tools (e.g., NetMHCpan) are used to predict 8-12 amino acid long peptides that have a high binding affinity for HLA-A*02:01.[2][11]
-
Filtering Criteria: Predictions are often filtered based on predicted binding affinity (e.g., IC50 < 100 nM), proteasomal cleavage probability, and TAP transport efficiency.[2][11]
In Vitro Peptide-HLA Binding Assays
Objective: To experimentally validate the binding of predicted peptides to the HLA-A*02:01 molecule.
Methodology:
-
Cell Line: A TAP-deficient cell line, such as T2, which expresses HLA-A*02:01 but has a reduced ability to present endogenous peptides, is commonly used.[2]
-
Peptide Incubation: The T2 cells are incubated with the synthetic peptides of interest.
-
HLA Stabilization Detection: Successful binding of the peptide to the HLA-A*02:01 molecule stabilizes its expression on the cell surface. This increased expression can be detected and quantified using flow cytometry with an anti-HLA-A2 antibody.[2]
T-Cell Activation and Functional Assays
Objective: To determine if the peptide-HLA-A*02:01 complexes can be recognized by and activate CD8+ T-cells.
Methodology:
-
Sample Source: Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive healthy donors or patients are used as a source of T-cells.[12]
-
In Vitro Stimulation: T-cells are co-cultured with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the candidate peptides.[4]
-
Readouts for T-cell Activation:
-
Cytokine Release Assays (ELISA or ELISpot): Measure the secretion of effector cytokines like Interferon-gamma (IFN-γ) by activated T-cells.[2][12]
-
Flow Cytometry: Detects the upregulation of activation markers (e.g., CD137) on CD8+ T-cells or the presence of peptide-HLA tetramer-positive T-cells.[12]
-
Cytotoxicity Assays: Measure the ability of activated T-cells to kill target cells presenting the specific peptide-HLA complex.[13]
-
HLA-Transgenic Mouse Models
Objective: To study the in vivo immune response to specific antigens in the context of the human HLA-A*02:01 molecule.
Methodology:
-
Model: Mice that are genetically engineered to express the human HLA-A*02:01 molecule are used.[14] These are often on an immunodeficient background (e.g., NOD-scid IL2Rγnull) and can be "humanized" by engrafting human hematopoietic stem cells.
-
Immunization: The mice are immunized with the candidate peptides or antigens.
-
Immune Response Analysis: The activation and function of human T-cells specific to the antigen are analyzed using techniques similar to the in vitro assays described above.[14] This model allows for the in vivo evaluation of vaccine candidates and immunotherapies.
Mandatory Visualization
Caption: MHC Class I Antigen Presentation Pathway for HLA-A*02:01.
Caption: Experimental workflow to confirm the role of HLA-A*02:01.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. T cells reactive with HLA-A*0201 peptides from the histone demethylase JARID1B are found in the circulation of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Association of HLA Class I Genotypes With Severity of Coronavirus Disease-19 [frontiersin.org]
- 7. Major Association of Vitiligo with HLA-A*02:01 in Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. ashpublications.org [ashpublications.org]
- 10. nmdp.org [nmdp.org]
- 11. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HLA-A∗02:01 restricted T cell receptors against the highly conserved SARS-CoV-2 polymerase cross-react with human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of HLA-A*02:01-Restricted Candidate Epitopes Derived from the Nonstructural Polyprotein 1a of SARS-CoV-2 That May Be Natural Targets of CD8+ T Cell Recognition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel A*02:01 Peptide Identification Methods Against Established Techniques
A Comparative Guide for Researchers and Drug Development Professionals
The accurate identification of peptides that bind to the Human Leukocyte Antigen (HLA) variant A02:01 is a cornerstone of modern immunotherapy, enabling the development of targeted cancer vaccines and T-cell therapies. As the field rapidly evolves, a diverse array of methodologies, from computational prediction algorithms to sophisticated laboratory techniques, has emerged. This guide provides an objective comparison of new and established methods for A02:01 peptide identification, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs.
I. In Silico Peptide-MHC Binding Prediction: The First Line of Screening
Computational tools are indispensable for the initial large-scale screening of potential A*02:01 binding peptides from extensive protein sequence data. These algorithms predict the binding affinity of peptides to MHC molecules, significantly narrowing down the candidates for experimental validation.
Established Methods:
Traditional prediction tools have relied on matrix-based algorithms or artificial neural networks (ANNs) trained on curated datasets of experimentally validated binding peptides.
-
Artificial Neural Networks (ANN): Methods like the one available through the Immune Epitope Database (IEDB) utilize ANNs to predict peptide binding affinity (IC50 values).[1][2]
-
Stabilized Matrix Method (SMM): This alignment-based predictive method is another established tool for forecasting peptide-MHC binding.[2]
Newer Approaches:
More recent methods incorporate larger and more diverse datasets, including eluted ligand data from mass spectrometry, and employ more advanced machine learning architectures.
-
NetMHCpan: This widely used tool, now in version 4.1, is a pan-specific predictor that can be applied to any HLA molecule with a known sequence.[2][3] It leverages artificial neural networks trained on a combination of binding affinity and eluted ligand data.[4]
-
OnionMHC: This deep learning model represents a newer generation of predictors, incorporating both the peptide sequence and the structural features of the peptide-HLA complex to enhance prediction accuracy for HLA-A*02:01.[4]
-
SwiftMHC: A high-speed attention network that focuses on HLA-A*02:01 9-mer peptides, offering rapid and precise binding affinity prediction and 3D modeling.[5]
Performance Comparison of Prediction Tools:
The performance of these tools is often evaluated using metrics such as the Area Under the Receiver Operating Characteristic Curve (AUC) and the Spearman Rank Correlation Coefficient (SRCC).[2] Benchmarking studies have shown that newer methods generally outperform older ones, although performance can vary depending on the specific dataset.[2][6]
| Prediction Tool | Algorithm Type | Key Features | Reported Performance (AUC for HLA-A02:01) |
| ANN (IEDB) | Artificial Neural Network | Trained on binding affinity data.[2] | Varies by benchmark; generally lower than newer methods. |
| SMM | Stabilized Matrix Method | Alignment-based prediction.[2] | Varies by benchmark. |
| NetMHCpan 4.0/4.1 | Artificial Neural Network | Integrates eluted ligand and binding affinity data; pan-specific.[3][4] | Generally high, often outperforming older tools.[2] |
| PrdX 1.0 | Not specified in snippets | - | Scored highest in one benchmark for HLA-A02:01 with an AUC of 85.54.[6] |
| OnionMHC | Deep Learning (NLP & CNN) | Incorporates both sequence and structural features.[4] | State-of-the-art performance on IEDB benchmark datasets.[4] |
| SwiftMHC | Attention Network | High-speed prediction and 3D modeling for 9-mer peptides.[5] | Rivals or surpasses state-of-the-art tools in binding affinity prediction.[5] |
II. Experimental Validation: From Binding to Immunogenicity
While in silico predictions are a crucial first step, experimental validation is essential to confirm peptide binding and, more importantly, to assess their immunogenicity—the ability to elicit a T-cell response.
Established Experimental Techniques:
-
Competition-Based Peptide Binding Assays: These in vitro assays measure the ability of a test peptide to compete with a known high-affinity reference peptide for binding to purified HLA-A*02:01 molecules. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating stronger binding.[3]
-
T2 Cell Binding Assay: This cellular assay utilizes the T2 cell line, which is deficient in Transporter associated with Antigen Processing (TAP), leading to low surface expression of HLA-A02:01. The ability of an exogenous peptide to stabilize HLA-A02:01 expression on the cell surface is measured by flow cytometry.[7]
-
Enzyme-Linked Immunospot (ELISpot) Assay: This functional assay quantifies the number of T-cells that secrete a specific cytokine, typically interferon-gamma (IFN-γ), in response to stimulation with the candidate peptide.[1][3]
Newer and High-Throughput Experimental Methods:
-
Mass Spectrometry (MS)-Based Immunopeptidomics: This powerful technique allows for the direct identification of thousands of peptides naturally presented by HLA molecules on the cell surface.[8][9] Recent advancements include the use of streptavidin-tagged HLA molecules to specifically isolate peptides from a particular HLA allele, such as this compound, thereby avoiding reliance on prediction algorithms for HLA restriction.[8][9][10][11]
-
Flow Cytometry-Based Tetramer Staining: MHC-peptide tetramer reagents, which are fluorescently labeled complexes of four HLA molecules bound to a specific peptide, are used to directly stain and quantify peptide-specific CD8+ T-cells.[1]
-
QuickSwitch™ Peptide Screening Assay: This commercial kit provides a high-throughput method to screen for peptides that can stably bind to MHC class I molecules. It is based on the exchange of a pre-loaded, irrelevant peptide with the peptide of interest, with the extent of exchange quantified by flow cytometry.[12]
Quantitative Comparison of Experimental Methods:
| Method | Principle | Primary Output | Throughput | Key Advantages | Key Limitations |
| Competition Binding Assay | In vitro competitive binding to purified HLA molecules.[3] | IC50 (nM) | Moderate | Quantitative binding affinity data. | Does not assess cellular processing or T-cell recognition. |
| T2 Cell Binding Assay | Stabilization of HLA on TAP-deficient cells.[7] | Fluorescence Intensity | Moderate | Cellular context of binding. | Indirect measure of binding. |
| ELISpot | Quantification of cytokine-secreting T-cells.[1][3] | Spot Forming Cells (SFCs) | High | Measures functional immunogenicity.[1] | Requires peptide-specific T-cells; indirect. |
| Mass Spectrometry | Direct identification of naturally presented peptides.[8] | Peptide Sequences | High | Unbiased identification of the immunopeptidome.[8] | Technically complex; may not identify low-abundance peptides. |
| Tetramer Staining | Direct visualization of peptide-specific T-cells.[1] | Percentage of positive T-cells | High | Highly specific and quantitative for T-cell populations. | Requires synthesis of individual tetramers for each peptide. |
| QuickSwitch™ Assay | Peptide exchange on biotinylated MHC monomers.[12] | Percent Exchange | High | High-throughput screening of binding.[12] | In vitro; does not reflect cellular processing. |
III. Experimental Protocols and Workflows
A. Integrated Bioinformatic and In Vitro Screening Workflow
A common and effective approach involves an initial in silico screening followed by in vitro validation of the top candidates.
Caption: Integrated workflow for this compound peptide identification.
Detailed Methodologies:
-
Bioinformatics Prediction of Antigenic HLA02:01 Epitopes: Protein sequences of interest are scanned to identify all possible 9-mer peptides. These peptides are then ranked based on their predicted binding affinity for HLA-A02:01 using tools like NetMHCpan (IC50 < 500 nM is a common cutoff).[1][13] Further filtering can be based on predicted immunogenicity and proteasome cleavage probability.[1]
-
In Vitro Peptide Binding Affinity Assay: The binding affinity of synthetic peptides to HLA-A02:01 can be determined using a competition-based assay.[3] Briefly, purified HLA-A02:01 molecules are incubated with a fluorescently labeled standard peptide and varying concentrations of the test peptide. The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is then calculated.
-
IFN-γ ELISpot Assay: To assess immunogenicity, peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01 positive donors are co-cultured with antigen-presenting cells (APCs) loaded with the candidate peptides.[1] After incubation, the number of IFN-γ secreting T-cells is quantified using an ELISpot kit.
B. Mass Spectrometry-Based Immunopeptidomics Workflow
This approach directly identifies peptides presented on the cell surface.
Caption: Mass spectrometry workflow for immunopeptidome analysis.
Detailed Methodologies:
-
Cell Culture and Lysis: HLA-A*02:01 expressing cells are cultured and harvested. Cells are then lysed in a buffer containing detergents to solubilize cellular membranes.[11]
-
Immunoaffinity Purification: HLA-peptide complexes are isolated from the cell lysate using antibodies that recognize HLA class I molecules (e.g., W6/32) or, for more specific isolation, an antibody against an engineered tag (e.g., Twin-Strep-tag) on the HLA-A*02:01 molecule.[9][10][11]
-
Peptide Elution and Mass Spectrometry: Peptides are eluted from the HLA molecules, often using an acid treatment. The eluted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.[11][14]
IV. Antigen Presentation Signaling Pathway
The identification of this compound peptides is fundamentally linked to the cellular pathway of antigen processing and presentation.
Caption: MHC Class I antigen presentation pathway.
This pathway begins with the degradation of intracellular proteins into peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum by the TAP transporter, where they are loaded onto newly synthesized HLA-A*02:01 molecules. The stable peptide-HLA complexes are then transported to the cell surface for presentation to CD8+ T-cells.
V. Conclusion
The landscape of A02:01 peptide identification is characterized by a powerful synergy between computational and experimental approaches. While established methods remain valuable, newer techniques in both prediction and high-throughput experimental validation offer increased accuracy, depth, and efficiency. The choice of methodology will depend on the specific research question, available resources, and the desired balance between initial screening breadth and definitive validation depth. An integrated workflow, leveraging the strengths of both in silico prediction and experimental verification, particularly with advanced techniques like mass spectrometry-based immunopeptidomics, represents the current state-of-the-art for the robust identification of immunologically relevant A02:01 peptides.
References
- 1. Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated benchmarking of peptide-MHC class I binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Identification of a novel HLA-A*02:01-restricted cytotoxic T lymphocyte epitope derived from the EML4-ALK fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HLA-A*11:01 and this compound-Restricted EBV Peptides Using HLA Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An mRNA-based workflow validating neo-epitope presentation through HLA-I/peptide affinity purification [frontiersin.org]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. Frontiers | TCR Fingerprinting and Off-Target Peptide Identification [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Independent Validation of Published A*02:01-Restricted T-Cell Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed methods for the independent validation of published HLA-A*02:01-restricted T-cell epitopes. Understanding the performance characteristics of these assays is crucial for the accurate assessment of epitope immunogenicity and the development of effective T-cell-based immunotherapies. This document summarizes quantitative performance data, details key experimental protocols, and visualizes critical workflows and biological pathways to aid in the selection of the most appropriate validation strategy.
Data Presentation: A Head-to-Head Comparison of Key Validation Assays
The independent validation of T-cell epitopes relies on robust and reproducible assays that can quantify the presence and function of epitope-specific T-cells. The three most widely used methods are the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay, peptide-Major Histocompatibility Complex (pMHC) tetramer staining, and cytotoxicity assays. Below is a summary of their performance characteristics based on a validation study of Cytomegalovirus (CMV)-specific CD8+ T-cell responses, which serves as a representative example for comparing these techniques.[1]
| Performance Metric | IFN-γ ELISpot Assay | pMHC Tetramer Staining | Cytotoxicity Assay (CD107a/b Degranulation) |
| Principle | Measures frequency of cytokine-secreting cells upon peptide stimulation.[2][3][4] | Directly enumerates T-cells with receptors specific for a given pMHC complex. | Quantifies the cytotoxic potential of T-cells by measuring degranulation markers.[1] |
| Intra-Assay Precision (CV%) | 2.5 - 47% | 3.1 - 24% | 3.4 - 59.7% |
| Inter-Assay Precision (CV%) | 4 - 24% | 5 - 26% | 5 - 48% |
| Limit of Detection (cells/µL of blood) | 0 - 0.23 | 0.1 - 0.23 | 0.11 - 0.98 |
| Reference Interval (95% CI, cells/µL of blood) | 0 - 2 | 0 - 18 | 0 - 3 |
Note: Data is derived from a study on CMV-specific CD8+ T-cell responses and is presented here to illustrate the comparative performance of the assays.[1] CV% refers to the coefficient of variation.
Experimental Protocols: Methodologies for Key Validation Experiments
Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the three key validation assays.
IFN-γ ELISpot Assay
The IFN-γ ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-producing cells at the single-cell level.[2][3][4]
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Peripheral blood mononuclear cells (PBMCs)
-
Peptide epitope of interest
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Negative control (e.g., irrelevant peptide)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the wells and block with sterile blocking buffer (e.g., cell culture medium) for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Stimulation: Add the peptide epitope, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the wells and add streptavidin-enzyme conjugate.
-
Development: Wash the wells and add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Peptide-MHC Tetramer Staining
pMHC tetramer staining is a powerful technique for the direct visualization and quantification of antigen-specific T-cells by flow cytometry.
Materials:
-
Fluorochrome-conjugated pMHC tetramers specific for the HLA-A*02:01/epitope complex
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8, CD3)
-
PBMCs
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs and adjust the concentration.
-
Tetramer Staining: Incubate the cells with the pMHC tetramer in FACS buffer for 30-60 minutes at 4°C or room temperature in the dark.
-
Surface Marker Staining: Add the fluorochrome-conjugated anti-CD8 and other surface marker antibodies and incubate for a further 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer to remove unbound reagents.
-
Fixation (Optional): Resuspend the cells in fixation buffer if they are not to be analyzed immediately.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.
Cytotoxicity Assay (Chromium-51 Release Assay)
The chromium-51 (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of T-cells by quantifying the lysis of target cells.
Materials:
-
Effector cells (peptide-specific T-cells)
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)
-
Peptide epitope of interest
-
Sodium chromate (⁵¹Cr)
-
Complete medium
-
Lysis buffer (e.g., 1% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess ⁵¹Cr.
-
Peptide Pulsing: Incubate the labeled target cells with the specific peptide epitope.
-
Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells only.
-
Maximum Release: CPM from wells with target cells and lysis buffer.
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualization
T-Cell Activation Signaling Pathway
Caption: Simplified overview of the T-cell receptor signaling cascade upon epitope recognition.
Experimental Workflow for T-Cell Epitope Validation
Caption: A streamlined workflow for the independent validation of T-cell epitopes.
References
- 1. Validation of Cytomegalovirus Immune Competence Assays for the Characterization of CD8+ T Cell Responses Posttransplant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Immunologic Assays for Detecting Immune Responses in HIV Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of T-Cell Epitopes Using the IFN-γ EliSpot Assay | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of HLA-A*02:01-Targeted Immunotherapies: A Comparative Analysis of Clinical Trial Efficacy
For researchers, scientists, and drug development professionals, the HLA-A02:01 allele represents a key target for the development of novel cancer immunotherapies. Its high prevalence in a significant portion of the global population makes it an attractive focus for therapies designed to elicit a T-cell mediated anti-tumor response. This guide provides a comparative overview of the efficacy of various A02:01-based immunotherapies currently in clinical trials, supported by experimental data and detailed protocols.
A variety of therapeutic modalities are being explored, including adoptive cell therapies such as T-cell receptor (TCR) engineered T-cells, bispecific molecules like Immune-mobilizing monoclonal TCRs against cancer (ImmTACs), and therapeutic cancer vaccines. Each approach leverages the HLA-A*02:01 molecule to present specific tumor-associated antigens or neoantigens to the immune system, thereby initiating a targeted attack on malignant cells. This guide will delve into the clinical trial data for several of these innovative therapies, offering a structured comparison to aid in the evaluation of their relative performance.
Comparative Efficacy of A*02:01-Based Immunotherapies
The following table summarizes the quantitative efficacy data from recent clinical trials of various HLA-A*02:01-restricted immunotherapies.
| Therapy Name (Identifier) | Target Antigen | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Anzu-cel (IMA203) | PRAME | Uveal Melanoma | Phase 1b | 67% (confirmed)[1][2] | 8.5 months (median)[1][2] |
| Anzu-cel (IMA203) | PRAME | Cutaneous Melanoma | Phase 1b | 50% (confirmed)[3] | 6.0 months (median)[3] |
| Brenetafusp (IMC-F106C) | PRAME | Cutaneous Melanoma | Phase 1/2 | 13% | 4.5 months (median, PRAME+)[4] |
| Brenetafusp (IMC-F106C) + Chemotherapy | PRAME | Ovarian Cancer (platinum-resistant) | Phase 1 | 23% | 3.3 months (median)[5] |
| MDG1011 | PRAME | AML, MDS, MM | Phase 1 | 2/9 patients showed early response[6][7] | Not Reported |
| PDC*lung01 + Pembrolizumab | NY-ESO-1, MAGE-A3/A4, MUC1, Survivin | Non-Small Cell Lung Cancer (NSCLC) | Phase 1/2 | 55% (confirmed)[8][9] | 8.87 months (median)[8] |
| VEGFR1/VEGFR2 Peptide Vaccine + Gemcitabine | VEGFR1, VEGFR2 | Pancreatic Cancer | Phase 2 | Not Reported | 15.8 months (disease-free survival)[10] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting clinical trial outcomes. Below are the detailed methodologies for the key experiments cited.
Anzu-cel (IMA203/IMA203CD8) - Adoptive Cell Therapy
-
Patient Population: Adult patients with advanced solid tumors, including uveal and cutaneous melanoma, who are HLA-A*02:01 positive and have tumors expressing the PRAME antigen. Patients were heavily pretreated, with many having received prior checkpoint inhibitors and other systemic therapies.[1][3][14]
-
Treatment Regimen: Patients undergo leukapheresis to collect their T-cells. These T-cells are then genetically engineered ex vivo to express a T-cell receptor (TCR) that recognizes a PRAME-derived peptide presented by HLA-A*02:01.[1] Following lymphodepleting chemotherapy, patients receive a single intravenous infusion of the engineered anzu-cel T-cells. The recommended Phase 2 dose is 1 to 10 billion total TCR T-cells.[1][2]
-
Assessment: Tumor responses are evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Safety and tolerability are monitored throughout the trial, with a focus on cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).[3][15]
Brenetafusp (IMC-F106C) - Bispecific ImmTAC
-
Patient Population: Adult patients with advanced PRAME-positive solid tumors who are HLA-A*02:01 positive. The trial has enrolled patients with various cancers, including cutaneous melanoma and ovarian cancer, who have relapsed or are refractory to standard therapies.[16][17][18]
-
Treatment Regimen: Brenetafusp is administered intravenously. The Phase 1 portion of the study focused on dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), both as a monotherapy and in combination with other agents like checkpoint inhibitors and chemotherapy.[16][17][18]
-
Assessment: Efficacy is assessed based on RECIST v1.1 criteria. Safety monitoring includes the evaluation of adverse events, with a particular focus on cytokine release syndrome. Circulating tumor DNA (ctDNA) is also analyzed as a biomarker of response.[4]
MDG1011 - Adoptive Cell Therapy
-
Trial Identifier: NCT03503968[19]
-
Patient Population: Patients with high-risk relapsed/refractory acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), or multiple myeloma (MM) who are HLA-A*02:01 positive and have PRAME-expressing tumors.[6][19][20]
-
Treatment Regimen: This is an autologous TCR-T therapy. Patients' T-cells are engineered to express a TCR specific for a PRAME peptide presented by HLA-A*02:01. The treatment involves lymphodepleting chemotherapy followed by a single intravenous infusion of MDG1011. The Phase 1 part of the trial was a dose-escalation study.[19][21][22]
-
Assessment: The primary endpoints of the Phase 1 portion were safety and feasibility. Clinical activity was a secondary endpoint, with responses assessed based on standard criteria for hematological malignancies.[21][22]
PDC*lung01 - Cancer Vaccine
-
Trial Identifier: EudraCT 2018-002382-19, NCT03970746[23]
-
Patient Population: HLA-A*02:01 positive patients with non-small-cell lung cancer (NSCLC). The trial included cohorts for adjuvant treatment and for first-line treatment of metastatic stage IV NSCLC in combination with an anti-PD-1 antibody.[9][23][24]
-
Treatment Regimen: PDC*lung01 is an "off-the-shelf" therapeutic vaccine composed of an allogeneic plasmacytoid dendritic cell line loaded with peptides from six shared NSCLC tumor antigens (NY-ESO-1, MAGE-A3, MAGE-A4, Multi-MAGE-A, MUC1, and Survivin).[25][26] The vaccine is administered weekly via subcutaneous and intravenous routes for six consecutive doses. In the combination cohort, it is given with the anti-PD-1 antibody pembrolizumab.[9]
-
Assessment: Safety and tolerability were the primary objectives. Clinical activity was assessed by ORR and PFS according to RECIST 1.1. Immunogenicity was evaluated by measuring tumor antigen-specific T-cell responses.[25][26]
VEGFR1/VEGFR2 Peptide Vaccine
-
Trial Identifier: NCT00622622[27]
-
Patient Population: Patients with advanced pancreatic cancer.
-
Treatment Regimen: A phase I trial combined a vaccine of epitope peptides for VEGFR2 with gemcitabine.[27] A subsequent phase II study used a peptide cocktail (OCV-C01) containing epitopes from KIF20A, VEGFR1, and VEGFR2 in combination with gemcitabine as a postoperative adjuvant treatment.[10] The vaccine was administered subcutaneously.
-
Assessment: The primary endpoint of the phase I study was safety.[27] The phase II study's primary endpoint was disease-free survival.[10] Immunological responses were also monitored.
Visualizing the Mechanisms and Workflows
To further clarify the complex processes involved in these immunotherapies, the following diagrams illustrate their signaling pathways and a typical experimental workflow.
Caption: Workflow of TCR-T Cell Therapy.
Caption: Mechanism of Bispecific T-Cell Engagers.
Caption: Mechanism of a Dendritic Cell-Based Cancer Vaccine.
Caption: Typical Clinical Trial Workflow.
References
- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 2. Immatics Highlights Compelling Anti-Tumor Activity of Anzu-cel PRAME Cell Therapy in Metastatic Uveal Melanoma at the ESMO 2025 Presidential Symposium | Immatics N.V. [investors.immatics.com]
- 3. Immatics N.V. Reports Positive Phase 1b Data for Anzu-cel (IMA203) PRAME Cell Therapy in Advanced Melanoma at ASCO 2025 [quiverquant.com]
- 4. Phase 1 safety and efficacy of IMC-F106C, a PRAME × CD3 ImmTAC bispecific, in post-checkpoint cutaneous melanoma (CM). - ASCO [asco.org]
- 5. Immunocore's Phase 1 Data on Brenetafusp for Ovarian Cancer [synapse.patsnap.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. medigene.com [medigene.com]
- 8. PDC*line Pharma Unveils New Clinical Results with PDC*lung01 at the European Lung Cancer Congress 2025 | PDC*line Pharma [pdc-line-pharma.com]
- 9. PDC*line Pharma presents primary clinical results from phase I/II trial on PDC*lung01 cancer vaccine at ESMO-IO 2024 | PDC*line Pharma [pdc-line-pharma.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ACTengine® IMA203/IMA203CD8 as Monotherapy or in Combination With Nivolumab in Recurrent and/or Refractory Solid Tumors [clin.larvol.com]
- 12. onclive.com [onclive.com]
- 13. vjoncology.com [vjoncology.com]
- 14. acureinsight.org [acureinsight.org]
- 15. onclive.com [onclive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Safety and Efficacy of IMC-F106C as a Single Agent and in Combination With Checkpoint Inhibitors | Clinical Research Trial Listing ( Select Advanced Solid Tumors ) ( NCT04262466 ) [trialx.com]
- 18. PRAME - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 19. First-in-Human Study of MDG1011, a TCR-T Therapy Directed Against HLA-A*02:01-Restricted PRAME Antigen for High-Risk Myeloid and Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patientworthy.com [patientworthy.com]
- 21. medigene.com [medigene.com]
- 22. medigene.com [medigene.com]
- 23. PDC*Lung | PDC*line Pharma [pdc-line-pharma.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. Innovative therapeutic cancer vaccine PDC∗lung01 with or without anti-PD-1: an open-label, dose-escalation phase I/II study in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Phase I clinical trial using peptide vaccine for human vascular endothelial growth factor receptor 2 in combination with gemcitabine for patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding A*02:01: A Guide to Safe Handling of Associated Biological Materials
Initial Clarification: What is A*02:01?
Contrary to what its name might suggest to some, this compound is not a chemical reagent. It is the designation for a specific allele of the Human Leukocyte Antigen (HLA) system, specifically the HLA-A gene. The HLA system is a critical part of the human immune system, helping it to distinguish between self and non-self cells. In research and clinical settings, knowing the HLA type of cells or tissues is crucial for immunology, cancer therapy, and transplantation studies.[1][2][3][4]
Therefore, there are no "disposal procedures" for the this compound allele itself. Instead, the focus of this guide is on the essential safety and logistical protocols for handling and disposing of the biological materials that are characterized by this HLA type, such as human cell lines, patient tissues, or blood products. All such materials are considered biohazardous and must be handled with appropriate care to ensure the safety of laboratory personnel and the environment.
Core Principles for Biohazardous Waste Management
All waste generated from the handling of human-derived biological materials must be considered potentially infectious.[5] The primary goal of biohazardous waste disposal is to decontaminate these materials to render them non-infectious before they are discarded.[6][7] The two main methods for treating biohazardous waste are chemical disinfection and thermal sterilization (autoclaving).[8][9]
Segregation and Collection of Waste
Proper segregation of waste at the point of generation is the first and most critical step in safe disposal.[10]
-
Solid Biohazardous Waste: This category includes items like gloves, petri dishes, plastic culture flasks, and other consumables that have come into contact with biological materials.[11]
-
Liquid Biohazardous Waste: This includes spent cell culture media, supernatants, and other liquid specimens.
-
Sharps Waste: Needles, scalpels, glass Pasteur pipettes, and any other item that can puncture the skin are considered sharps.
Decontamination and Disposal Procedures
Chemical Disinfection (Primarily for Liquid Waste)
Chemical disinfection is often used for treating liquid biohazardous waste before it is discharged into the sanitary sewer system.[8][9]
Experimental Protocol for Chemical Disinfection of Liquid Waste:
-
Select an appropriate disinfectant: Household bleach (sodium hypochlorite) is a common and effective choice.[8][14] Other EPA-registered disinfectants may also be used according to the manufacturer's instructions.[8][9]
-
Prepare the working solution: For most applications, a final concentration of 10% bleach is recommended. This is achieved by adding one part bleach to nine parts liquid waste (1:10 dilution).[13][14][15][16]
-
Ensure adequate contact time: Mix the bleach with the waste and allow a minimum contact time of 30 minutes to ensure complete inactivation of infectious agents.[8][13][14] For high organic load wastes, a longer contact time of at least one hour may be necessary.[17]
-
Dispose: After the required contact time, the treated liquid can typically be poured down a laboratory sink, followed by flushing with copious amounts of water.[8][14]
-
Important Considerations:
-
Bleach solutions degrade over time and should be made fresh.[15] Do not use bleach that has been open for more than 30 days.[8]
-
Never mix bleach with acids, as this can release toxic chlorine gas.[14]
-
If the liquid waste also contains hazardous chemicals or radioactive materials, chemical disinfection with bleach may not be appropriate. In such cases, the waste must be treated as chemical or radioactive waste.[8][9]
-
Table 1: Common Chemical Disinfectants for Liquid Biohazardous Waste
| Disinfectant | Final Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5% - 1.0% (10% v/v of household bleach)[8][14] | 30 - 60 minutes[8][9] | Effective against a broad range of pathogens. Must be freshly prepared.[15] |
| Trigene | 2% (1:50 dilution)[17] | 60 minutes[17] | Effective against bacteria and viruses.[17] |
| Virkon | Varies by manufacturer | Varies by manufacturer | Broad-spectrum virucidal disinfectant. |
| 70% Isopropanol/Ethanol | 70% | 10 - 15 minutes | Less effective in the presence of high organic load. |
Thermal Sterilization (Autoclaving)
Autoclaving uses high-pressure steam to kill microorganisms and is the preferred method for treating solid biohazardous waste and larger volumes of liquid waste.[6][18][19]
Experimental Protocol for Autoclaving Solid Waste:
-
Package the waste: Collect solid waste in autoclavable biohazard bags. To allow for steam penetration, leave the bags loosely tied or open.[12][19] Place the bags inside a rigid, autoclavable secondary container to contain any potential leaks.[12]
-
Load the autoclave: Do not overload the autoclave chamber to ensure proper steam circulation. Add approximately 250 ml (1 cup) of water to each bag to facilitate steam generation.[20]
-
Select the cycle: Use a validated "waste" or "liquid" cycle. A typical cycle runs at 121°C (250°F) at 15 psi.[12]
-
Set the time: The required time depends on the load size and density. A minimum of 30-60 minutes at temperature is a common starting point, but this must be validated.[12][20][21]
-
Run the cycle: Start the autoclave and allow the cycle to complete fully. Do not interrupt the cycle.
-
Cool down and unload: Allow the autoclave to cool and the pressure to return to zero before opening the door. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, a lab coat, and eye protection, when unloading.
-
Dispose: Once sterilized, the autoclaved waste is considered non-infectious and can typically be disposed of in the regular municipal trash, often after being placed in an opaque black bag.[12]
Table 2: Standard Autoclave Parameters for Biohazardous Waste
| Parameter | Standard Setting | Purpose |
| Temperature | 121°C (250°F)[12][21] | To ensure the destruction of heat-resistant microorganisms and spores. |
| Pressure | 15 psi (above atmospheric)[12] | To raise the boiling point of water, allowing for higher steam temperatures. |
| Cycle Time | Minimum 30 minutes[12][20][21] | The time at which the load is held at the set temperature and pressure. This may need to be increased for large or dense loads. |
Mandatory Visualizations
Diagram 1: Biohazardous Waste Disposal Workflow
This diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste associated with materials like this compound-positive cell lines.
Caption: Workflow for the segregation and disposal of biohazardous waste.
References
- 1. researchgate.net [researchgate.net]
- 2. HLA-A∗02-gated safety switch for cancer therapy has exquisite specificity for its allelic target antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. csueastbay.edu [csueastbay.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. safety.rice.edu [safety.rice.edu]
- 9. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 10. ars.usda.gov [ars.usda.gov]
- 11. biosafety.utk.edu [biosafety.utk.edu]
- 12. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 13. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 14. jcesom.marshall.edu [jcesom.marshall.edu]
- 15. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 16. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 17. auckland.ac.nz [auckland.ac.nz]
- 18. auckland.ac.nz [auckland.ac.nz]
- 19. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 20. biosafety.utk.edu [biosafety.utk.edu]
- 21. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Operational Guide for Handling Recombinant HLA-A*02:01
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Recombinant HLA-A*02:01.
This document provides crucial safety and logistical information for the handling of recombinant Human Leukocyte Antigen (HLA)-A02:01. Adherence to these guidelines is essential for ensuring personnel safety, maintaining experimental integrity, and complying with standard laboratory practices. Recombinant HLA-A02:01, like other biological reagents, should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE)
The handling of recombinant HLA-A*02:01 and associated materials should be performed in a Biosafety Level 2 (BSL-2) laboratory environment. The following personal protective equipment is mandatory to minimize the risk of exposure and contamination.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to protect skin and personal clothing from accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Provides a crucial barrier against skin contact. Double-gloving is recommended for prolonged handling or when working with higher concentrations. Gloves should be changed immediately if contaminated. |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and aerosols. |
| Face Shield (in addition to safety glasses) | Required for procedures with a significant splash or aerosol generation risk, such as vortexing or sonicating. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, ensure all required PPE is correctly worn.
-
Storage: For long-term stability, store the lyophilized protein at -80°C. For short-term storage, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles, which can denature the protein.[1] Reconstituted protein solutions should be stored in sterile buffers at 4°C for immediate use or aliquoted and frozen at -80°C for longer-term storage.
Handling and Experimental Procedures:
-
Designated Work Area: All handling of recombinant HLA-A*02:01 should be conducted in a designated area, preferably within a biological safety cabinet (BSC), to minimize contamination and aerosol exposure.
-
Aseptic Technique: Use sterile techniques and materials throughout all procedures to maintain the integrity of the protein and prevent microbial contamination.
-
Reconstitution: Briefly centrifuge the vial before opening to ensure the lyophilized protein is at the bottom. Reconstitute with a suitable sterile buffer as per the manufacturer's instructions.
-
Avoid Aerosol Generation: When mixing or handling the protein solution, avoid vigorous shaking or vortexing that could lead to aerosol formation.
Disposal Plan: Waste Management
Proper disposal of materials contaminated with recombinant HLA-A*02:01 is critical to prevent environmental release and ensure laboratory safety. All waste should be treated as biohazardous waste.
Liquid Waste Disposal:
-
Collection: Collect all liquid waste, including used buffers and cell culture media containing the recombinant protein, in a clearly labeled, leak-proof container.
-
Chemical Decontamination: Add fresh bleach to the liquid waste to a final concentration of 10%. Let it stand for at least 30 minutes to ensure complete inactivation.
-
Disposal: After decontamination, the liquid waste can typically be disposed of down the drain with copious amounts of running water, in accordance with institutional and local regulations.
Solid Waste Disposal:
-
Segregation: All solid waste that has come into contact with the recombinant protein, such as pipette tips, centrifuge tubes, gloves, and paper towels, must be segregated as biohazardous waste.
-
Collection: Place all solid biohazardous waste into a designated, puncture-resistant container lined with a biohazard bag.
-
Decontamination and Disposal: The collected solid waste must be decontaminated, typically by autoclaving, before final disposal as regulated medical waste.
Experimental Protocols
Below are detailed methodologies for key experiments involving HLA-A*02:01.
T-Cell Activation Assay: IFN-γ ELISpot
This assay is used to quantify the number of T-cells that are activated and secrete Interferon-gamma (IFN-γ) in response to a specific peptide presented by HLA-A*02:01.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor
-
Peptide of interest
-
Recombinant HLA-A*02:01 monomers
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.[2][3]
-
Blocking: Wash the plate to remove unbound antibody and block with cell culture medium for at least 2 hours at 37°C.[2]
-
Cell Preparation: Thaw and wash PBMCs. Resuspend the cells in culture medium at a concentration of 2-3 x 10^6 cells/mL.
-
Stimulation: Add the peptide of interest and recombinant HLA-A*02:01 to the appropriate wells. Add the PBMC suspension to the wells. Include positive (e.g., PHA) and negative (no peptide) controls.[4]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[4]
-
Enzyme Conjugation: Wash the plate and add Streptavidin-AP. Incubate for 1 hour at room temperature.[2]
-
Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Peptide-HLA-A*02:01 Binding Affinity Assay (Competition ELISA)
This assay determines the binding affinity of a test peptide to HLA-A*02:01 by measuring its ability to compete with a known high-affinity, labeled peptide.
Materials:
-
Purified recombinant HLA-A*02:01
-
High-affinity, biotinylated reference peptide for HLA-A*02:01
-
Test peptides at various concentrations
-
96-well streptavidin-coated plates
-
Anti-HLA class I antibody (e.g., W6/32)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Competition Reaction: In a separate plate or tubes, incubate a fixed concentration of recombinant HLA-A*02:01 and the biotinylated reference peptide with serial dilutions of the test peptide. Allow the mixture to reach equilibrium (typically 18-24 hours at room temperature).
-
Capture: Transfer the competition reaction mixtures to the streptavidin-coated plate. Incubate for 1 hour at room temperature to capture the biotinylated peptide-HLA complexes.
-
Washing: Wash the plate three times with wash buffer to remove unbound components.
-
Primary Antibody: Add the anti-HLA class I antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add a stop solution (e.g., 1M H2SO4) to each well.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: The signal intensity is inversely proportional to the binding affinity of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide.
Quantitative Data
Thermal Stability of HLA-A*02:01 in Complex with Various Peptides
The thermal stability of the peptide-HLA-A*02:01 complex is a critical factor for its immunogenicity. The melting temperature (Tm) is the temperature at which 50% of the complex unfolds.
| Peptide Origin | Peptide Sequence | Melting Temperature (Tm) in °C |
| SARS-CoV-2 N222-230 | LLLDRLNQL | 55 |
| SARS-CoV-2 N316-324 | FPPTSFGPL | 49 |
| SARS-CoV-2 N219-227 | QLTPTWRVY | ~40 |
| SARS-CoV-2 N226-234 | LNQLARSVL | ~40 |
| SARS-CoV-2 N351-359 | LLPAADMDD | ~40 |
| Influenza M158-66 | GILGFVFTL | ~60 |
Data adapted from The presentation of SARS-CoV-2 peptides by the common HLA-A∗02:01 molecule.[5]
Peptide Binding Affinities to HLA-A*02:01
The IC50 value represents the concentration of a peptide required to displace 50% of a standard high-affinity peptide from the HLA-A*02:01 binding groove. A lower IC50 value indicates a higher binding affinity.
| Peptide | Sequence | Predicted Binding Affinity (IC50 in nM) |
| HLA-DPB1 derived | RMCRHNYEL | 18 |
| HLA-DPB1 derived | YIYNREEFV | 40 |
| HLA-DPB1 derived | YIYNREELV | 100 |
| HLA-DPB1 derived | YIYNRQEYA | 21 |
| HLA-DPB1 derived | YIYNREEYA | 21 |
Data adapted from Experimental Data on PIRCHE and T-Cell Reactivity: HLA-DPB1-Derived Peptides Identified by PIRCHE-I Show Binding to HLA-A02:01 in vitro and T-Cell Activation in vivo.[6]*
Visualizations
Caption: Workflow for the safe handling and disposal of recombinant HLA-A*02:01.
Caption: Experimental workflow for the IFN-γ ELISpot T-cell activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of potent HLA-A02:01-restricted peptide-based cytotoxic T-cells against SARS-CoV-2 infections in patients awaiting a kidney transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The presentation of SARS-CoV-2 peptides by the common HLA-A∗02:01 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
